6-Methoxy-1H-indazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDOZLUNMUNFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646937 | |
| Record name | 6-Methoxy-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-20-7 | |
| Record name | 6-Methoxy-1H-indazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Methoxy-1H-indazol-4-amine chemical properties
An In-Depth Technical Guide to 6-Methoxy-1H-indazol-4-amine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and this particular derivative offers unique functionalization points for the synthesis of novel therapeutic agents.[1][2] This document details its core chemical and physical properties, provides predicted spectroscopic data with standardized protocols for experimental verification, outlines a robust synthetic pathway, and discusses its applications in drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical, field-proven insights.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a bicyclic structure that fuses a benzene ring with a pyrazole ring.[3] The molecule's chemical personality is defined by three key functional groups: the core indazole nucleus, a methoxy group (-OCH₃) at the 6-position, and an amine group (-NH₂) at the 4-position.
The indazole ring system itself is a 10π electron aromatic system, which confers significant stability.[4] The amine group at position 4 acts as a hydrogen bond donor and a site for further chemical modification, while the methoxy group at position 6 serves as a hydrogen bond acceptor and influences the molecule's lipophilicity and electronic properties.[3] This specific arrangement of functional groups makes this compound a versatile scaffold for building complex molecules designed to interact with biological targets.[3][5]
Structural and Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1000341-20-7 | [3] |
| Molecular Formula | C₈H₉N₃O | [3] |
| Molecular Weight | 163.18 g/mol | [3] |
| InChI | InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | [3] |
| SMILES | COC1=CC(=C2C=NNC2=C1)N | [3] |
Predicted Physicochemical Data
While extensive experimental data for this specific molecule is limited in public literature, its properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Boiling Point | ~450-470°C | Extrapolated from similar indazole derivatives.[3] |
| Density | ~1.4-1.6 g/cm³ | Extrapolated from similar indazole derivatives.[3] |
| Log P | ~1.2-1.5 | Estimated octanol/water partition coefficient.[3] |
| Hydrogen Bond Donors | 2 | From the N-H of the indazole ring and the -NH₂ group.[3] |
| Hydrogen Bond Acceptors | 4 | From the two pyrazole nitrogens and the methoxy oxygen.[3] |
Spectroscopic Characterization
Structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected spectral features, derived from analyses of structurally related indazole compounds.[4][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The aromatic protons on the indazole ring will appear as doublets or singlets in the range of δ 6.5-8.0 ppm. The amine (-NH₂) protons will likely present as a broad singlet, and the methoxy (-OCH₃) protons will be a sharp singlet around δ 3.8-4.0 ppm. The N-H proton of the indazole ring may appear as a very broad signal at lower field.
-
¹³C NMR: The carbon NMR will display signals corresponding to the eight carbon atoms. The aromatic carbons will resonate in the δ 100-150 ppm region. The carbon of the methoxy group is expected around δ 55-60 ppm. The specific chemical shifts for the substituted benzene portion of the ring are influenced by the electron-donating effects of both the amine and methoxy groups.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: Primary amines typically show two bands in the 3200-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[8] The indazole N-H stretch may also appear in this region, often as a broader band.
-
C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will appear just below 3000 cm⁻¹.
-
N-H Bending: An N-H bending vibration is expected near 1600 cm⁻¹.[8]
-
C=C Stretching: Aromatic ring stretching will produce signals in the 1450-1600 cm⁻¹ range.
-
C-O Stretching: A strong C-O stretching band for the methoxy group should be present in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
-
Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at an m/z corresponding to C₈H₁₀N₃O⁺.
Experimental Protocol: Spectroscopic Analysis
This protocol outlines the standardized procedure for acquiring high-quality NMR and MS data.
-
Sample Preparation: Weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Sonication can be used to ensure complete dissolution.
-
Acquisition (¹H NMR):
-
Use a standard single-pulse experiment.
-
Set spectral width to ~16 ppm centered around 6 ppm.
-
Employ an acquisition time of 2-4 seconds and a relaxation delay of 2-5 seconds.
-
-
Acquisition (¹³C NMR):
-
Use a proton-decoupled pulse program.
-
Set spectral width to ~250 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may require several hours depending on the sample concentration and instrument.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a high-purity solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).[9]
-
Analysis (ESI-MS):
-
Set the instrument to positive ion mode to detect the [M+H]⁺ ion.
-
Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.[9]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Calibrate the instrument to ensure high mass accuracy for the determination of the elemental formula.
-
Chemical Reactivity and Synthesis
The synthesis of substituted indazoles often involves the cyclization of appropriately functionalized precursors.[3] A robust and scalable two-step approach, adapted from methodologies for similar compounds, can be employed for the synthesis of this compound, typically starting from 2-methyl-3-nitro-5-methoxyaniline.[2]
The general strategy involves:
-
Diazotization and Cyclization: The aniline precursor undergoes diazotization followed by an intramolecular cyclization to form the indazole ring system.
-
Reduction of the Nitro Group: The nitro group on the indazole intermediate is then reduced to the target amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Methoxy-4-nitro-1H-indazole
-
Dissolution: Dissolve 2-methyl-3-nitro-5-methoxyaniline in a suitable acidic aqueous medium (e.g., dilute HCl).
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes.
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization proceeds to form the indazole ring.
-
Isolation: The product, 6-methoxy-4-nitro-1H-indazole, may precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the 6-methoxy-4-nitro-1H-indazole intermediate in a solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent, such as iron powder with ammonium chloride or tin(II) chloride dihydrate (SnCl₂·2H₂O).[2]
-
Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction, filter off the solid catalyst/reagents, and neutralize the filtrate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield high-purity this compound.[3]
Applications in Medicinal Chemistry
The indazole nucleus is a cornerstone in modern drug discovery, found in numerous FDA-approved drugs like the anti-cancer agent Pazopanib and the anti-inflammatory drug Benzydamine.[1] this compound is a particularly valuable building block for creating libraries of novel compounds for several reasons:
-
Scaffold Hopping: It serves as a bioisostere for other bicyclic heterocycles like indole or benzimidazole.
-
Vectorial Diversity: The amine group at the 4-position provides a reliable handle for introducing a wide range of substituents, allowing for systematic exploration of the surrounding chemical space to optimize binding to a biological target.
-
Modulation of Properties: The methoxy group at the 6-position influences the compound's electronic properties and can be a key interaction point within a protein's binding pocket.
Its primary application is as a key intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[2]
Caption: Role as a scaffold in generating diverse chemical libraries.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on safety data for structurally similar aminoindazoles, the following precautions are advised.[10][11][12]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear safety glasses or goggles.
-
Use a lab coat.
-
-
Handling:
-
Storage:
In case of exposure, follow standard first-aid procedures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[11] If swallowed, seek immediate medical attention.[10]
References
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- Supplementary Information for Catalytic Hydroboration of Imines by n-Butyllithium. Organic Letters. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.orglett.5b02534/suppl_file/ol5b02534_si_001.pdf]
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- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_147986_c09e5309d9492147098f921a8d0092c6.pdf]
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- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Chemistry. [URL: https://www.mdpi.com/2624-8549/6/2/31]
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An In-depth Technical Guide to the Structure Elucidation and Characterization of 6-Methoxy-1H-indazol-4-amine
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This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation and characterization of 6-methoxy-1H-indazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering field-proven insights and detailed protocols.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse biological activities.[1][2] The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold in the design of novel therapeutic agents.[1][3] These compounds have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4]
This compound (CAS: 1000341-20-7) is a specific derivative featuring a methoxy group at the 6-position and an amine group at the 4-position.[5] This particular substitution pattern is of interest as the position of substituents on the indazole ring can significantly influence biological activity.[5] The methoxy group can enhance lipophilicity, while the amine group can improve water solubility and provide a key site for hydrogen bonding interactions with biological targets.[5] A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action and for the rational design of new, more potent drug candidates.
Foundational Knowledge: Structure and Physicochemical Properties
The core structure of this compound consists of a bicyclic indazole ring system. Key structural features include:
-
A five-membered pyrazole ring containing two adjacent nitrogen atoms.
-
A six-membered benzene ring fused to the pyrazole ring.
-
A methoxy (-OCH3) group substituted at the C6 position of the benzene ring.
-
An amino (-NH2) group substituted at the C4 position of the benzene ring.[5]
The molecular formula of the compound is C8H9N3O, and its molecular weight is 163.18 g/mol .[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9N3O | [5] |
| Molecular Weight | 163.18 g/mol | [5] |
| CAS Number | 1000341-20-7 | [5] |
| XLogP3 | 1.2 | [6] |
| Hydrogen Bond Donor Count | 2 | [5][6] |
| Hydrogen Bond Acceptor Count | 4 | [5][6] |
| Rotatable Bond Count | 0 | [6] |
| Topological Polar Surface Area | 54.7 Ų | [7] |
Note: Some values are estimated based on computational models and structural analogues.
The Experimental Blueprint: A Multi-technique Approach to Structure Elucidation
The definitive confirmation of the structure of this compound necessitates a synergistic approach, integrating data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Diagram 1: Workflow for Structure Elucidation
Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel chemical entity.
Core Spectroscopic Characterization Protocols
The following sections detail the experimental protocols for the primary spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
The resulting spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
The spectrum will indicate the number of unique carbon atoms in the molecule.
-
-
2D NMR Acquisition (if necessary):
-
If the ¹H and ¹³C spectra are complex or ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak or an internal standard like TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals to their respective atoms in the proposed structure.
-
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H on N1 | ~12.0-13.0 (broad s) | - |
| H3 | ~7.5-8.0 (s) | ~130-135 |
| H5 | ~6.5-7.0 (d) | ~90-95 |
| H7 | ~7.0-7.5 (d) | ~110-115 |
| NH₂ | ~5.0-6.0 (broad s) | - |
| OCH₃ | ~3.8-4.0 (s) | ~55-60 |
| C3 | - | ~130-135 |
| C3a | - | ~115-120 |
| C4 | - | ~140-145 |
| C5 | - | ~90-95 |
| C6 | - | ~155-160 |
| C7 | - | ~110-115 |
| C7a | - | ~140-145 |
Note: These are predicted values based on known data for similar indazole derivatives and may vary slightly. Experimental verification is crucial.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like this compound.[10]
-
Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. The calculated molecular formula should match the expected formula of C8H9N3O. The expected m/z for [M+H]⁺ would be approximately 164.0818.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch (amine and indazole) | 3400-3200 | Broad to medium intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium to weak intensity |
| C-H stretch (aliphatic -OCH₃) | 3000-2850 | Medium intensity |
| C=C and C=N stretch (aromatic rings) | 1650-1450 | Multiple sharp bands |
| N-H bend (amine) | 1640-1560 | Medium intensity |
| C-O stretch (methoxy) | 1275-1200 and 1075-1020 | Strong intensity |
Definitive Structural Confirmation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise arrangement of atoms in three-dimensional space and the intermolecular interactions in the solid state.[11]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. The resulting electron density map is used to locate the atoms, and the structural model is refined to obtain accurate bond lengths, bond angles, and torsion angles.[11]
Diagram 2: Logical Relationship in Spectroscopic Data Interpretation
Caption: The logical flow of integrating data from various spectroscopic techniques to propose and confirm a chemical structure.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Identification: Indazole derivatives may cause skin irritation, serious eye irritation, and respiratory irritation. Some may be harmful if swallowed.[12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][14]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
Conclusion
The structural elucidation and characterization of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy provides the foundational details of the carbon-hydrogen framework, mass spectrometry confirms the elemental composition, and IR spectroscopy identifies the key functional groups. For absolute confirmation, single-crystal X-ray diffraction offers an unparalleled level of structural detail. By following the rigorous protocols outlined in this guide, researchers can confidently determine the structure of this and other novel indazole derivatives, paving the way for further investigation into their biological activities and potential therapeutic applications.
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link]
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SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org. Available at: [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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An In-depth Technical Guide to 6-Methoxy-1H-indazol-4-amine (CAS 1000341-20-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive examination of 6-methoxy-1H-indazol-4-amine (CAS 1000341-20-7), a heterocyclic aromatic compound of significant interest within the field of medicinal chemistry. As a member of the indazole class, this molecule is built upon a "privileged scaffold" known for its diverse biological activities. This document details the compound's chemical identity, physical and chemical properties, established synthetic routes, and methods for its characterization. Furthermore, it explores the potential biological activities and therapeutic applications of this compound, drawing on the broader pharmacological profile of indazole derivatives. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended to be a foundational resource for professionals engaged in the exploration and application of this promising molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing its pharmacokinetics, pharmacodynamics, and formulation.
Identity and Structure
The foundational identifiers and structural representation of this compound are presented below. The molecule's architecture features a bicyclic indazole core, with a methoxy group (-OCH₃) at the 6-position and an amine group (-NH₂) at the 4-position, which are critical determinants of its chemical behavior and biological interactions.[1]
| Identifier | Value |
| CAS Number | 1000341-20-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol [1] |
| Canonical SMILES | COC1=CC(=C2C=NNC2=C1)N |
| InChI | InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11)[1] |
Physicochemical Data
While specific experimentally determined physicochemical data for this compound are not extensively available in the public domain, reliable estimations derived from its structure and comparisons with analogous compounds provide valuable predictive insights.
| Property | Estimated Value | Significance in Drug Development |
| Boiling Point | ~450-470°C[1] | Influences purification methods and thermal stability. |
| Density | ~1.4-1.6 g/cm³[1] | Relevant for formulation and process chemistry. |
| Log P | ~1.2-1.5[1] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 2[1] | The amine and indazole NH groups can donate hydrogen bonds, impacting solubility and target binding. |
| Hydrogen Bond Acceptors | 4[1] | The nitrogen atoms and methoxy oxygen can accept hydrogen bonds, contributing to solubility and molecular interactions. |
| Storage Temperature | 2-8°C | Recommended to ensure long-term chemical stability. |
Synthesis and Characterization
The synthesis and subsequent characterization of this compound are critical steps for its use in research and development.
Synthetic Routes
The synthesis of this indazole derivative is typically achieved through multi-step processes, with the formation of the bicyclic ring system being the key transformation.[1] A common and effective approach is the cyclization of a suitably substituted 2-aminobenzonitrile precursor.[1]
A Generalized Synthetic Workflow is depicted below:
Caption: A general schematic for the synthesis of this compound.
Exemplary Experimental Protocol (adapted from related indazole syntheses):
The following is a representative, two-step protocol that can be adapted for the synthesis of this compound, based on established methods for similar compounds, such as the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[2]
Step 1: Functionalization of the Benzene Ring (e.g., Nitration followed by Reduction to Amine, and Methoxy Group Introduction)
-
The starting material, a substituted benzonitrile, is first functionalized to introduce the precursors for the amine and methoxy groups at the desired positions. This may involve nitration, followed by reduction of the nitro group to an amine, and a nucleophilic aromatic substitution to introduce the methoxy group.
Step 2: Indazole Ring Formation (Cyclization)
-
The appropriately substituted benzonitrile is dissolved in a high-boiling point solvent such as dimethyl sulfoxide (DMSO).
-
A catalyst, for example, copper(II) acetate, is added to the reaction mixture.
-
The reaction is heated under an oxygen atmosphere to facilitate the intramolecular cyclization and formation of the indazole ring.
-
The reaction progress is monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic methods. While a dedicated public database of spectra for this specific compound is sparse, the expected spectral features can be predicted based on its structure and data from analogous indazoles.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system, typically in the range of δ 6.5-8.0 ppm. A sharp singlet corresponding to the three protons of the methoxy group should appear around δ 3.8-4.0 ppm. The two protons of the primary amine and the single proton of the indazole NH group will likely present as broad singlets, with the NH proton resonating further downfield.
-
¹³C NMR : The carbon NMR spectrum will display signals for the aromatic carbons between δ 100-150 ppm. The carbon of the methoxy group is expected to have a chemical shift in the range of δ 55-60 ppm.
-
-
Mass Spectrometry (MS) : The mass spectrum will confirm the molecular weight of the compound. Expect to observe a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 163.18 or 164.19, respectively.
Biological Activity and Therapeutic Potential
The indazole scaffold is a cornerstone in the design of numerous biologically active compounds, with derivatives exhibiting a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Potential Mechanisms of Action
The therapeutic effects of indazole derivatives are often attributed to their ability to modulate the activity of key proteins involved in disease pathogenesis, particularly protein kinases. The nature and position of substituents on the indazole ring are critical for determining target specificity and potency. The presence of the amine and methoxy groups at positions 4 and 6, respectively, in this compound suggests the potential for specific hydrogen bonding and other non-covalent interactions within the binding pockets of target proteins.[1]
A conceptual model of the compound's interaction with a biological target is presented below:
Caption: A diagram illustrating the potential mechanism of action for this compound.
Potential Therapeutic Applications
Based on the well-documented activities of the indazole class of compounds, this compound represents a molecule of interest for further investigation in a variety of therapeutic areas:
-
Oncology : Many indazole derivatives have been developed as inhibitors of protein kinases that are aberrantly activated in various cancers.
-
Inflammatory Disorders : The ability of some indazoles to modulate inflammatory signaling pathways makes them potential candidates for treating diseases such as rheumatoid arthritis and inflammatory bowel disease.
-
Infectious Diseases : The antimicrobial properties of certain indazole compounds suggest their potential use in combating bacterial and fungal infections.
Safety and Handling
The safe handling of this compound in a laboratory setting is paramount. It is imperative to consult the material safety data sheet (MSDS) provided by the supplier for detailed and specific safety information. General safety guidelines for handling this and similar chemical compounds include:
-
Personal Protective Equipment (PPE) : Always wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5]
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]
-
Personal Hygiene : Avoid breathing in dust or vapors. Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[4][5]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location, as recommended at 2-8°C.[5]
-
First Aid : In the event of skin or eye contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek immediate medical attention if any symptoms of exposure develop.[5]
Conclusion
This compound is a heterocyclic molecule with a promising profile for applications in drug discovery and medicinal chemistry. Its structural features, particularly the substituted indazole core, suggest a high potential for biological activity. This technical guide has provided a comprehensive overview of its chemical and physical properties, synthetic methodologies, and potential therapeutic applications, along with essential safety and handling information. While further experimental validation of its specific properties and biological targets is warranted, the information presented herein serves as a valuable starting point for researchers and scientists dedicated to advancing the field of drug development.
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Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
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Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, Y. (2021). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Medicinal Chemistry, 12(10), 1731-1743. [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 17, 2026, from [Link]
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Elguero, J., Alkorta, I., Goya, P., & Jagerovic, N. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5679-5690. [Link]
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Elguero, J., Alkorta, I., Goya, P., & Jagerovic, N. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved January 17, 2026, from [Link]
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Cheekavolu, C., & Muniappan, M. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 9(10), FF01-FF4. [Link]
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An In-depth Technical Guide to the Biological Activity of 6-Methoxy-1H-indazol-4-amine
Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous clinically approved therapeutics, particularly within oncology.[1][2][3] This guide provides a comprehensive technical framework for the investigation of 6-Methoxy-1H-indazol-4-amine, a specific derivative with significant therapeutic potential. While direct literature on this exact molecule is emerging, its structural features—a hinge-binding amine at the 4-position and a methoxy group at the 6-position—provide a strong rationale for its mechanism of action.[4] This document synthesizes established knowledge of the indazole class to propose a likely biological role for this compound as a protein kinase inhibitor. We present detailed, field-proven experimental protocols for its characterization, from initial enzymatic assays to cellular activity profiling, designed to equip researchers and drug development professionals with a robust investigational strategy.
Introduction: The Indazole Scaffold in Drug Discovery
The 1H-indazole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds.[5] Its unique electronic structure and ability to form critical hydrogen bonds allow it to serve as an effective bioisostere for other functional groups, such as phenols, often with improved pharmacokinetic properties.[6] This has led to the successful development of several indazole-containing drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, which are staples in cancer therapy.[1][2][3]
The compound of interest, this compound, possesses key structural attributes that suggest a strong potential for biological activity:
-
The 1H-Indazole Core: Provides a rigid scaffold that can be precisely decorated with functional groups to interact with biological targets.
-
The 4-Amine Group: The position of substituents on the indazole ring is critical for activity, with positions 4, 6, and 7 often demonstrating superior biological effects compared to others.[4] An amine at this position is well-suited to act as a hydrogen bond donor, a common interaction motif in the hinge region of protein kinases.[1]
-
The 6-Methoxy Group: This group can influence the compound's solubility, lipophilicity, and metabolic stability. Furthermore, its electronic properties can modulate the reactivity of the indazole ring and contribute to target-specific van der Waals interactions.[1]
Given this structural context, this guide will proceed on the well-founded hypothesis that this compound functions as an ATP-competitive protein kinase inhibitor.
Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[7] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Many successful kinase inhibitors operate by competing with ATP for binding in the enzyme's active site.
The 1H-indazole-amine structure is a highly effective "hinge-binding" fragment.[3] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain and forms the backbone of the ATP-binding pocket. Small molecules that can form hydrogen bonds with this region can effectively block ATP from binding, thereby inhibiting the enzyme. We postulate that the 4-amino group of this compound engages in one or more hydrogen bonds with the kinase hinge region, anchoring the molecule in the active site.
Experimental Characterization: A Technical Workflow
To validate the hypothesized biological activity of this compound, a systematic, multi-stage approach is required. This section provides detailed, self-validating protocols for the essential in vitro assays.
Part A: In Vitro Kinase Profiling
Causality: The primary step is to determine if the compound directly inhibits kinase enzymatic activity and to identify which kinases it targets. A luminescence-based assay that measures ADP production provides a direct, robust, and high-throughput method for quantifying kinase activity.[7][8] The ADP-Glo™ Kinase Assay is an industry-standard choice for this purpose.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [7]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO. Include a DMSO-only control well.
-
-
Kinase Reaction Setup (per well of a 96-well plate):
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the target kinase (e.g., VEGFR-2, FGFR1) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal kinase concentration should be determined empirically.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The concentrations should be optimized, typically near the Km for ATP for the specific enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kit or similar):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase back to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Plot the luminescence signal (relative light units) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation: Hypothetical Kinase Profiling Results
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| VEGFR-2 | 15 | 5 |
| FGFR1 | 8 | 2 |
| EGFR | 750 | 15 |
| PI3Kα | >10,000 | 20 |
Part B: Cellular Activity Assessment
Causality: After identifying a direct enzymatic target, it is crucial to confirm that the compound can enter cells and exert a biological effect, such as inhibiting cell proliferation. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that is directly proportional to the number of viable cells.[9]
Protocol: MTT Cell Viability Assay [10][11]
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., HUVEC for VEGFR-2 activity, or a relevant cancer cell line).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include wells for "no treatment" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in 5% CO₂.
-
-
MTT Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[10][11]
-
Place the plate on an orbital shaker for 15 minutes, or let it stand overnight in the incubator, to ensure complete solubilization of the formazan.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).
-
Data Presentation: Hypothetical Cell Viability Results
| Cell Line | Primary Kinase Target | This compound EC50 (µM) |
| HUVEC | VEGFR-2 | 0.05 |
| KG-1 (FGFR1 driven) | FGFR1 | 0.03 |
| A549 (EGFR driven) | EGFR | 5.2 |
Summary and Future Directions
This guide outlines a robust, hypothesis-driven approach to characterizing the biological activity of this compound. Based on extensive precedent from the broader indazole class, this compound is strongly predicted to function as an ATP-competitive protein kinase inhibitor.[1][3] The provided experimental workflows for in vitro kinase profiling and cellular viability assessment represent the foundational assays required to confirm this activity and establish its potency and cellular efficacy.
Successful outcomes from these studies—namely, potent IC50 values against specific kinases that correlate with low EC50 values in relevant cell lines—would validate this compound as a promising hit compound. Subsequent steps in a drug discovery program would involve:
-
Selectivity Profiling: Screening against a broad panel of kinases to determine the selectivity profile and identify potential off-target effects.
-
Lead Optimization: Initiating a medicinal chemistry campaign to synthesize analogs and develop a structure-activity relationship (SAR) to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
In Vivo Studies: Advancing optimized leads into preclinical animal models to evaluate efficacy and safety.
The framework presented here serves as a critical starting point for unlocking the therapeutic potential of this promising molecule.
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6-methoxy-1H-indazol-3-amine. (n.d.). PubChem. Retrieved from [Link].
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Methoxy-1H-indazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of clinically relevant therapeutics.[1] This guide focuses on 6-Methoxy-1H-indazol-4-amine, a specific derivative yet to be extensively characterized biologically. Due to the absence of direct pharmacological data for this compound, this document pioneers a rational, evidence-based approach to identifying its most probable therapeutic targets. By analyzing the rich pharmacology of structurally related indazole analogs, we infer a high potential for this compound to modulate key targets in oncology and neurodegenerative disease. This guide provides the scientific rationale for this assertion and furnishes detailed experimental protocols to systematically validate these hypothesized targets, thereby creating a strategic roadmap for its preclinical development.
Introduction: The Scientific Rationale for Investigating this compound
The 1H-indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a versatile scaffold in drug design. Its unique electronic properties and ability to form critical hydrogen bonds allow it to interact with a wide array of biological targets. Dozens of indazole-based drugs are currently in clinical trials or have received regulatory approval, underscoring the scaffold's therapeutic importance.[1]
This compound features two key functional groups that inform its potential bioactivity:
-
The 4-amino group: This moiety is positioned to act as a crucial hydrogen bond donor, a feature commonly exploited for "hinge-binding" in the ATP-binding pocket of protein kinases.
-
The 6-methoxy group: This electron-donating group can influence the molecule's overall electronic profile, solubility, and metabolic stability, potentially fine-tuning its interaction with target proteins and improving its pharmacokinetic properties.
Given these structural attributes, and the wealth of data on similar compounds, a focused investigation into the therapeutic targets of this compound is a scientifically sound endeavor.
Caption: Structure of this compound.
Inferred Therapeutic Landscape: High-Probability Target Classes
Based on extensive literature precedent for the indazole scaffold, we have identified three primary target classes for which this compound represents a promising investigational compound.
Protein Kinases: A Primary Focus for Oncology
The indazole scaffold is a well-established pharmacophore for protein kinase inhibitors. The planarity of the ring system and the strategic placement of hydrogen bond donors/acceptors allow for high-affinity binding to the ATP pocket of many kinases.
Causality for Target Selection: Numerous indazole derivatives have demonstrated potent inhibition of various oncogenic kinases. The 4-amino substitution on our lead compound is particularly significant, as analogous substitutions in other heterocyclic systems are known to form key hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for potent inhibition.
High-Priority Kinase Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Several 3-amino and 4-substituted indazole derivatives have been reported as potent inhibitors of FGFR1, with some achieving nanomolar potency.[2][3][4]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer. A notable example is GDC-0941, a potent, orally bioavailable PI3K inhibitor featuring a 2-(1H-indazol-4-yl) moiety that is currently in clinical trials.[5]
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology. Potent and selective PLK4 inhibitors have been developed based on an N-(1H-indazol-6-yl)benzenesulfonamide scaffold, demonstrating IC50 values in the sub-nanomolar range.[6]
-
Other Potential Kinase Targets: The indazole core has also been integrated into inhibitors of Bcr-Abl, Janus Kinase (JAK), and Mitogen-activated protein kinase 1 (MAPK1), suggesting a broad potential for kinase-directed activity.[2][1][7]
| Analog Compound Class | Target Kinase | Reported Potency (IC₅₀) | Reference |
| 3-amido-1H-indazole derivatives | FGFR4 | 2.9 nM | [3] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 nM | [2] |
| 2-(1H-indazol-4-yl) thieno[3,2-d]pyrimidine | PI3Kα | Data in clinical trials | [5] |
| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | 0.1 nM | [6] |
| 1H-indazol-3-amine derivatives | Bcr-Abl | 14 nM | [2] |
Neuro-modulatory Targets: Potential in Neurodegenerative and Psychiatric Disorders
Beyond oncology, the indazole scaffold has shown promise in modulating targets within the central nervous system (CNS).
Causality for Target Selection: The structural features of this compound, including its moderate lipophilicity and hydrogen bonding potential, are consistent with those of CNS-active molecules.
High-Priority Neurological Targets:
-
Metabotropic Glutamate Receptor 4 (mGlu₄): Positive allosteric modulators (PAMs) of mGlu₄ are a promising therapeutic strategy for Parkinson's disease. A series of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amines have been identified as potent mGlu₄ PAMs with good in vivo efficacy in preclinical models.[8]
-
Neuronal Nitric Oxide Synthase (nNOS): Inhibition of nNOS is a therapeutic strategy for various neurological conditions. 7-Methoxyindazole has been identified as a potent inhibitor of nNOS, demonstrating that the nitro group present in earlier inhibitors is not essential for activity.[9]
-
Cholinesterases (AChE/BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary treatment for Alzheimer's disease. Certain 5-substituted indazole derivatives have been shown to inhibit both cholinesterases and beta-secretase 1 (BACE1), representing a multi-target approach to Alzheimer's therapy.[10]
A Validated Experimental Strategy for Target Identification and Mechanism of Action
To systematically test the hypotheses outlined above, a multi-tiered experimental approach is required. The following protocols are designed to be self-validating, with clear go/no-go decision points.
Tier 1: Broad Spectrum Target Screening
The initial step is to cast a wide net to identify the primary biological targets of this compound.
Protocol 1: Comprehensive Kinase Panel Screen
-
Objective: To identify which of the ~400 human kinases are inhibited by the test compound.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology) for a broad panel screen (e.g., KINOMEscan™ or similar binding assay) at a single high concentration (e.g., 1 or 10 µM).
-
Data Analysis: Identify all kinases showing significant inhibition (e.g., >90% inhibition at 10 µM).
-
-
Causality & Interpretation: This unbiased screen provides a global view of the compound's selectivity. A highly selective inhibitor of a single kinase family is a strong lead. A compound hitting multiple kinases may have value as a multi-targeted agent but requires more complex follow-up.
Protocol 2: CNS Receptor Panel Screen
-
Objective: To assess activity against a panel of common CNS targets.
-
Methodology:
-
Assay: Submit the compound to a commercial CNS panel screen (e.g., Eurofins SafetyScreen44™) which typically includes radioligand binding assays for various GPCRs, ion channels, and transporters.
-
Data Analysis: Look for significant displacement of the radioligand at the tested concentration.
-
-
Causality & Interpretation: Positive hits in this panel, particularly at glutamate or other neurotransmitter receptors, will validate the pursuit of CNS-related targets.
Tier 2: Target Validation and Potency Determination
Once primary hits are identified in Tier 1, the next step is to confirm these interactions and quantify the compound's potency.
Protocol 3: IC₅₀ Determination for Validated Kinase Hits
-
Objective: To determine the precise potency (IC₅₀) of the compound against the top kinase hits from Protocol 1.
-
Methodology:
-
Assay Format: Utilize a biochemical assay format appropriate for the specific kinase (e.g., ADP-Glo™, HTRF®, or AlphaLISA®).
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).
-
Reaction: Incubate the kinase, substrate, ATP (at or near the Kₘ concentration), and inhibitor for a defined period.
-
Detection: Measure the kinase activity according to the assay manufacturer's protocol.
-
Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Self-Validation: The dose-response curve must have a clear sigmoidal shape with well-defined upper and lower plateaus. A Hill slope near 1.0 is indicative of a well-behaved, competitive inhibitor.
Tier 3: Cellular Activity and Target Engagement
Demonstrating that the compound is active in a cellular context and engages its intended target is a critical step.
Protocol 4: Cellular Proliferation Assay
-
Objective: To determine if the compound inhibits the growth of cancer cell lines that are dependent on the identified target kinase.
-
Methodology:
-
Cell Line Selection: Choose a cell line known to be driven by the target kinase (e.g., for FGFR4, use Hep3B or JHH-7 cells[4]).
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Measure cell viability using a standard reagent such as CellTiter-Glo® (Promega) or resazurin.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
-
Causality & Interpretation: A potent GI₅₀ value in a target-dependent cell line, coupled with a lack of activity in a non-dependent line, provides strong evidence for on-target cellular activity.
Protocol 5: Western Blot Analysis of Downstream Signaling
-
Objective: To confirm that the compound inhibits the signaling pathway downstream of the target kinase.
-
Methodology:
-
Cell Treatment: Treat the target-dependent cell line with the compound at concentrations around its GI₅₀ for a short period (e.g., 1-4 hours).
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate proteins by size, transfer to a membrane, and probe with antibodies against the phosphorylated form of a key downstream substrate (e.g., p-AKT for PI3K, p-FRS2 for FGFR) and the total protein as a loading control.
-
Detection: Use an appropriate detection method (e.g., chemiluminescence or fluorescence) to visualize the protein bands.
-
-
Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate provides direct evidence of target inhibition in a cellular context.
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A Technical Guide to the Discovery of 6-Methoxy-1H-indazol-4-amine as a Kinase Inhibitor Scaffold
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of many clinically successful kinase inhibitors. This technical guide provides an in-depth exploration of the 6-methoxy-1H-indazol-4-amine scaffold, a promising framework for the development of novel kinase inhibitors. We will dissect its chemical properties, delineate common synthetic pathways, and elucidate its mechanism of action. Furthermore, this guide will present a detailed analysis of structure-activity relationships (SAR), provide robust experimental protocols for its evaluation, and discuss its therapeutic potential against key kinase targets such as Hematopoietic Progenitor Kinase 1 (HPK1) and Polo-like Kinase 4 (PLK4). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.
Introduction: The Kinase Target and the Indazole Solution
The human kinome comprises over 500 protein kinases that function as critical nodes in signal transduction pathways, governing processes such as cell growth, differentiation, and metabolism. The aberrant activity of these enzymes can drive oncogenesis, making them highly attractive targets for therapeutic intervention. Kinase inhibitors, which typically compete with adenosine triphosphate (ATP) at the enzyme's active site, have revolutionized cancer treatment.
Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocyclic compounds are paramount.[1] The indazole ring system, a bicyclic structure composed of a fused benzene and pyrazole ring, is particularly noteworthy.[2][3][4] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region have established it as a foundational element in numerous approved drugs, including Pazopanib and Niraparib.[4] The 1H-indazole-3-amine substructure, for instance, is recognized as a highly effective hinge-binding fragment.[5] The this compound core builds upon this legacy, offering a distinct substitution pattern that provides a versatile vector for chemical modification and property optimization.
Profile of the this compound Scaffold
The this compound molecule is characterized by a specific arrangement of functional groups that are crucial for its biological activity.[6] The indazole core provides a rigid, aromatic platform. The 4-amino group serves as a critical hydrogen bond donor, essential for anchoring the molecule within the kinase ATP-binding pocket.[7] The 6-methoxy group influences the molecule's electronic properties and lipophilicity, which can impact cell permeability and target engagement.[6][7]
Physicochemical Properties
While extensive experimental data for the specific parent compound is limited, its properties can be extrapolated from structurally similar indazole derivatives. These properties are critical determinants of the scaffold's drug-like characteristics, influencing solubility, membrane permeability, and metabolic stability.[6]
| Property | Estimated Value | Significance in Drug Design |
| Molecular Formula | C₈H₉N₃O | Defines the elemental composition and molecular weight.[6] |
| Molecular Weight | 163.18 g/mol | Low molecular weight provides a good starting point for further derivatization.[6] |
| Log P | ~1.2 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, favorable for oral bioavailability.[6] |
| Hydrogen Bond Donors | 2 | The amine and indazole N-H groups are key for target interaction.[6] |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms and methoxy oxygen can form crucial interactions with the target protein.[6] |
Synthesis and Chemical Elaboration
The synthesis of the indazole core can be achieved through various methods, often involving the cyclization of appropriately substituted precursors like ortho-alkoxy acetophenones or 2-aminobenzonitriles.[2][6][8] A common and efficient route to produce the key 5-bromo-1H-indazol-3-amine intermediate involves the rapid reflux of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[5] This intermediate can then undergo further reactions, such as Suzuki coupling, to introduce diversity at the 5-position before subsequent modifications yield the final scaffold.[1][5]
General Synthesis Workflow
The following diagram illustrates a representative synthetic pathway for creating derivatives from the indazole core, starting from a common intermediate.
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An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 6-Methoxy-1H-indazol-4-amine
Introduction: The Critical Role of Hydrogen Bonding in Drug Discovery and the Promise of the Indazole Scaffold
In the intricate dance of molecular recognition that underpins pharmacology, hydrogen bonds are the master choreographers. These non-covalent interactions, though weaker than covalent bonds, collectively dictate the specificity and affinity of a ligand for its biological target. For researchers and drug development professionals, a profound understanding of a molecule's hydrogen bonding potential is not merely academic; it is a cornerstone of rational drug design. The ability to predict and engineer these interactions can transform a moderately active compound into a potent and selective therapeutic agent.
This guide focuses on 6-Methoxy-1H-indazol-4-amine, a molecule of significant interest due to its privileged indazole scaffold. Indazole derivatives are prevalent in medicinal chemistry, exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3][4] The unique electronic structure of the indazole ring system, combined with the specific functionalization of a methoxy and an amine group, endows this compound with a rich and nuanced hydrogen bonding profile.[5] This document serves as a comprehensive technical exploration of these capabilities, offering both a theoretical framework and practical methodologies for its characterization.
Molecular Architecture and Hydrogen Bonding Potential
The hydrogen bonding capability of this compound arises from the specific arrangement of its functional groups: the indazole core, the 4-amino group, and the 6-methoxy group.[5] Each of these moieties contributes distinct hydrogen bond donor and acceptor sites, creating a versatile platform for interaction with biological macromolecules.
Hydrogen Bond Donor and Acceptor Sites
A thorough analysis of the structure of this compound reveals multiple potential sites for hydrogen bonding:
-
Hydrogen Bond Donors:
-
Hydrogen Bond Acceptors:
-
The pyridinic nitrogen of the indazole ring possesses a lone pair of electrons, making it a strong hydrogen bond acceptor.[5]
-
The oxygen atom of the methoxy (-OCH₃) group at position 6 is another key hydrogen bond acceptor site.[9][10]
-
The nitrogen atom of the primary amine (-NH₂) can also act as a hydrogen bond acceptor, although this is less common than its donor function.[11]
-
The interplay of these donor and acceptor sites allows for a variety of hydrogen bonding patterns, which can be critical for orienting the molecule within a binding pocket and achieving high-affinity interactions.
The Influence of Functional Groups on Hydrogen Bonding
-
The 4-Amino Group: The primary amine is a powerful and versatile functional group in hydrogen bonding. Its ability to donate two hydrogen bonds significantly contributes to the molecule's potential for strong and specific interactions.[6][7][8] The basicity of the amine, influenced by the electron-donating nature of the indazole ring, will modulate the strength of these donor interactions.
-
The 6-Methoxy Group: The methoxy group is an interesting and often underestimated player in hydrogen bonding. While it lacks a proton to donate, its oxygen atom is a competent hydrogen bond acceptor.[9][10] The presence of the methoxy group can also influence the overall electronic properties and conformation of the molecule, indirectly affecting other hydrogen bonding interactions. Furthermore, the methyl group can participate in weaker C-H···O interactions, which can contribute to the overall stability of a complex.
-
The Indazole Core: The indazole ring system itself is a key contributor to the hydrogen bonding profile. The N-H group is a classic hydrogen bond donor, while the adjacent nitrogen atom is a strong acceptor.[5] The aromatic nature of the indazole ring can also influence the strength of these hydrogen bonds through resonance effects.[12]
Experimental and Computational Characterization of Hydrogen Bonding
While the theoretical hydrogen bonding potential of this compound is clear, empirical validation and quantification are essential for drug design applications. A multi-pronged approach combining experimental and computational techniques is recommended.
Experimental Methodologies
1. X-Ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in its crystalline state.[13][14][15] Co-crystallization of this compound with a target protein or a model compound can directly reveal the geometry of hydrogen bonds, including precise bond lengths and angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow high-quality single crystals of this compound or its complex with a binding partner. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation).[14][15]
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an electron density map, from which the atomic positions are determined and refined.[14]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Hydrogen Bonds in Solution
NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution, which is more representative of the physiological environment.[12][16][17][18][19][20][21] Several NMR techniques can provide direct and indirect evidence of hydrogen bonding.
Experimental Protocol: 1H NMR Titration and 2D NMR Experiments
-
Sample Preparation: Prepare a series of solutions of this compound with increasing concentrations of a known hydrogen bond acceptor or donor.
-
1H NMR Spectroscopy: Acquire 1D ¹H NMR spectra for each sample. A downfield shift of the N-H and -NH₂ proton signals upon addition of a hydrogen bond acceptor is indicative of hydrogen bond formation.[22][23]
-
Temperature Dependence: Measure the chemical shift of the N-H and -NH₂ protons as a function of temperature. Protons involved in strong hydrogen bonds will exhibit a smaller change in chemical shift with temperature compared to those that are not.[17]
-
2D NMR Spectroscopy: For more complex systems, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify through-bond and through-space correlations, providing further evidence of hydrogen bonding interactions.[19] For isotopically labeled samples, specialized experiments can directly detect scalar couplings across hydrogen bonds.[16][17][18]
Computational Methodologies
Computational chemistry offers a powerful and complementary approach to understanding hydrogen bonding, allowing for the prediction of interaction energies and geometries.
1. Molecular Dynamics (MD) Simulations: Visualizing Dynamic Interactions
MD simulations provide a dynamic picture of how this compound interacts with its environment, including solvent molecules and biological targets.[24][25] These simulations can reveal the stability and lifetime of hydrogen bonds over time.
Computational Workflow: Hydrogen Bond Analysis in MD Simulations
-
System Setup: Build a simulation box containing this compound and the interacting molecules (e.g., water, a protein).
-
Simulation: Run the MD simulation for a sufficient length of time to allow the system to equilibrate and sample relevant conformations.
-
Analysis: Analyze the simulation trajectory to identify and quantify hydrogen bonds based on geometric criteria (donor-acceptor distance and angle). The frequency and duration of specific hydrogen bonds can be calculated to assess their strength and importance.[25]
2. Quantum Mechanical (QM) Calculations: Quantifying Interaction Energies
QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules and can be used to calculate the energetics of hydrogen bonding.[26][27][28][29]
Computational Workflow: DFT Calculations of Hydrogen-Bonded Dimers
-
Model System Creation: Create a model system consisting of this compound and a hydrogen bonding partner in a specific orientation.
-
Geometry Optimization: Optimize the geometry of the individual molecules and the hydrogen-bonded complex.
-
Energy Calculation: Calculate the single-point energies of the optimized structures. The hydrogen bond interaction energy can be estimated by subtracting the energies of the individual molecules from the energy of the complex, correcting for basis set superposition error.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams provide visual representations of the hydrogen bonding potential and analytical workflows.
Caption: Hydrogen bond donor and acceptor sites on this compound.
Caption: Computational workflow for analyzing hydrogen bonding.
Conclusion: A Roadmap for Harnessing the Potential of this compound
This compound presents a compelling scaffold for drug discovery, largely due to its rich and versatile hydrogen bonding capabilities. A comprehensive understanding and characterization of these interactions are paramount for optimizing its pharmacological properties. This guide has outlined the theoretical basis for its hydrogen bonding potential and provided a detailed roadmap for its experimental and computational investigation. By employing a synergistic approach that combines X-ray crystallography, NMR spectroscopy, molecular dynamics simulations, and quantum mechanical calculations, researchers can unlock the full potential of this promising molecule. The insights gained from such studies will undoubtedly accelerate the development of novel therapeutics built upon the privileged indazole framework.
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Cordier, F., Nisius, L., Dingley, A. J., & Grzesiek, S. (2008). Direct detection of N-H...O=C hydrogen bonds in biomolecules by NMR spectroscopy. Nature Protocols, 3(2), 235–241. Retrieved from [Link]
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Methodological & Application
Synthetic Pathways to 6-Methoxy-1H-indazol-4-amine: A Detailed Guide for Medicinal Chemists
Abstract
6-Methoxy-1H-indazol-4-amine is a pivotal structural motif in contemporary drug discovery, serving as a key building block for a multitude of pharmacologically active agents, particularly in the realm of oncology and inflammatory diseases. Its strategic substitution pattern offers versatile handles for molecular elaboration, making the development of robust and efficient synthetic routes to this compound a significant endeavor for medicinal and process chemists. This application note provides a comprehensive overview of a validated synthetic strategy for the preparation of this compound, commencing from a commercially available substituted benzonitrile. The protocols herein are detailed to ensure reproducibility and scalability, and are supported by mechanistic insights and characterization data to guide researchers in their synthetic efforts.
Introduction
The indazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its ability to engage with a diverse array of biological targets.[1] The inherent bioisosteric relationship of the indazole nucleus with purine and indole has led to its incorporation into numerous kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The title compound, this compound, is of particular interest due to the electronic and steric properties imparted by its substituents. The methoxy group at the 6-position can modulate physicochemical properties such as lipophilicity and metabolic stability, while the amine at the 4-position provides a crucial vector for the introduction of various pharmacophoric elements.
This guide delineates a reliable two-step synthetic sequence for the preparation of this compound, focusing on practical and scalable laboratory methods. The described pathway leverages a classical indazole synthesis via cyclization of a functionalized benzonitrile, followed by a standard reduction of a nitro group.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process, as illustrated in the workflow below. This strategy begins with the cyclization of a suitably substituted 2-halobenzonitrile with hydrazine to construct the indazole core, followed by the reduction of a nitro group to the target primary amine.
Figure 1: High-level overview of the synthetic workflow.
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound.
Part 1: Synthesis of 6-Methoxy-4-nitro-1H-indazole
The initial step involves the construction of the indazole ring system through the reaction of a substituted 2-halobenzonitrile with hydrazine. A suitable and commercially available starting material for this purpose is 2-Chloro-4-methoxy-6-nitrobenzonitrile.
Reaction Scheme:
Sources
6-Methoxy-1H-indazol-4-amine: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Indazole Core
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry. Its unique bicyclic, aromatic structure makes it a "privileged scaffold"—a molecular framework that can bind to multiple, distinct biological targets through diverse, high-affinity interactions.[1][2][3] Specifically, the 1H-indazole tautomer is the most thermodynamically stable and prevalent form, offering a geometrically defined arrangement of hydrogen bond donors and acceptors that is particularly effective for engaging the hinge region of protein kinases.[4]
Among the vast library of indazole derivatives, 6-Methoxy-1H-indazol-4-amine (1) stands out as a particularly versatile and high-value building block. Its strategic placement of three key functional groups—the N1-H of the indazole, the C4-primary amine, and the C6-methoxy group—provides a rich platform for synthetic elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] The C4-amine serves as a primary vector for building out the core structure, while the C6-methoxy group can influence solubility, metabolic stability, and electronic properties of the ring system.[5] This combination has led to its incorporation into numerous clinical candidates, especially in oncology.[1][6]
This guide provides an in-depth look at the properties, reactivity, and application of this compound as a building block for pharmaceutical agents, complete with detailed experimental protocols and expert insights.
Physicochemical Properties and Handling
A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1000341-20-7 | [5][7] |
| Molecular Formula | C₈H₉N₃O | [5] |
| Molecular Weight | 163.18 g/mol | [5] |
| Appearance | Off-white to light brown crystalline powder | Vendor Data |
| Solubility | Soluble in DMSO, DMF, and hot alcohols | Vendor Data |
| Storage | Store in a cool, dry, dark place under an inert atmosphere | Standard Practice |
Safety Note: As with all amine-containing aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle in a well-ventilated fume hood.
Core Reactivity: A Tale of Two Nitrogens
The synthetic utility of 1 is dominated by the differential reactivity of its two key nitrogen atoms: the nucleophilic C4-amino group and the acidic N1-H of the indazole ring. This allows for selective functionalization to build molecular complexity in a controlled manner.
-
C4-Amine Reactivity: The primary amino group at the C4 position is a potent nucleophile, readily participating in a wide range of bond-forming reactions, including:
-
Acylation/Sulfonylation: Formation of amides and sulfonamides to explore interactions with target proteins.
-
Reductive Amination: Coupling with aldehydes and ketones to introduce diverse side chains.
-
Buchwald-Hartwig/Ullmann Couplings: Formation of C-N bonds with aryl halides to construct biaryl systems common in kinase inhibitors.
-
-
N1-Indazole Reactivity: The indazole N1-H is weakly acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and is most commonly used in:
-
N-Arylation Reactions: Primarily through copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling, which is a crucial step in the synthesis of many kinase inhibitors.[8][9][10][11][12] This modification allows for probing of solvent-exposed regions of ATP-binding pockets.
-
N-Alkylation: Introduction of alkyl groups to modulate solubility and cell permeability.
-
The following workflow diagram illustrates the strategic use of this building block in a typical drug discovery campaign.
Caption: Synthetic pathways from this compound.
Application Protocol 1: Synthesis of an N1-Aryl Indazole Kinase Inhibitor Core
The N-arylation of the indazole core is a critical transformation for creating potent kinase inhibitors, as the appended aryl group often occupies a key region of the ATP-binding site. The Palladium-catalyzed Buchwald-Hartwig amination is a preferred method due to its mild conditions and broad substrate scope.[8]
Background & Rationale: This protocol describes the coupling of this compound with a substituted aryl bromide. The choice of a palladium(II) acetate/Xantphos catalytic system is deliberate. Xantphos is a bulky, wide-bite-angle phosphine ligand that promotes the crucial reductive elimination step, which is often rate-limiting in C-N bond formation. Cesium carbonate is used as the base; its solubility in organic solvents and its ability to effectively deprotonate the indazole N-H without causing unwanted side reactions make it superior to other inorganic bases in many cases. Dioxane is an excellent solvent for this transformation due to its high boiling point and ability to dissolve both the organic and inorganic reaction components.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Caption: Workflow for Palladium-catalyzed N-arylation.
Materials:
| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) |
| This compound | 163.18 | 1.0 | 163 mg |
| Aryl Bromide (e.g., 4-bromopyridine) | 157.99 | 1.2 | 189 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 11.2 mg |
| Xantphos | 578.68 | 0.10 | 57.9 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg |
| Anhydrous 1,4-Dioxane | - | - | 5-10 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.10 mmol), and cesium carbonate (2.0 mmol).
-
Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5-10 mL) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indazole is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N1-arylated product.
Application Protocol 2: Acylation of the C4-Amine for SAR Exploration
Creating an amide bond at the C4-position is a fundamental strategy to probe structure-activity relationships (SAR). The resulting amide can act as a hydrogen bond donor/acceptor and provides a robust linker to introduce a wide variety of R-groups.
Background & Rationale: This protocol employs a standard peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for the acylation of the C4-amine. HATU is a highly efficient coupling reagent that minimizes racemization (if chiral carboxylic acids are used) and works well even with sterically hindered or electronically deactivated substrates. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the hexafluorophosphate salt and activate the carboxylic acid without competing in the reaction. DMF is the solvent of choice due to its excellent solvating power for all components.
Experimental Protocol: HATU-Mediated Amide Coupling
Materials:
| Reagent | M.W. | Equiv. | Amount (for 0.5 mmol scale) |
| This compound | 163.18 | 1.0 | 81.6 mg |
| Carboxylic Acid (e.g., Benzoic Acid) | 122.12 | 1.1 | 67.2 mg |
| HATU | 380.23 | 1.2 | 228 mg |
| DIPEA | 129.24 | 3.0 | 260 µL |
| Anhydrous DMF | - | - | 5 mL |
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask, dissolve the carboxylic acid (0.55 mmol) and HATU (0.6 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.5 mmol) and stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active O-acylisourea intermediate.
-
Amine Addition: In a separate flask, dissolve this compound (0.5 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor for completion by TLC or LC-MS (typically 2-6 hours).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Separate the layers.
-
Washing: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography (e.g., dichloromethane/methanol gradient) or preparative HPLC to obtain the desired amide.
Case Study: Axitinib (Inlyta®) - An Indazole-Based Success Story
Axitinib is a potent and selective tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[13][14] Its structure perfectly illustrates the strategic use of an indazole core, although it uses a 6-iodo-1H-indazole rather than the specific subject of this note.[15] The synthesis highlights key transformations relevant to indazole chemistry. The indazole N-H is involved in a crucial Heck coupling reaction, and the overall scaffold demonstrates how the indazole core can be elaborated to create a highly effective pharmaceutical agent.[14] The development of Axitinib underscores the power of the indazole scaffold in generating targeted therapies.[13][14][15]
Conclusion
This compound is a powerful and strategically important building block in pharmaceutical research. Its well-defined points of reactivity at the C4-amine and N1-indazole positions allow for the systematic and logical construction of complex molecules with high therapeutic potential. The protocols detailed herein for N-arylation and C4-acylation represent robust and field-tested methods for leveraging this scaffold's potential. As the demand for novel, targeted therapies continues to grow, particularly in the realm of kinase inhibitors, the utility and importance of this compound in drug discovery programs is set to expand even further.
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Application Note: Leveraging 6-Methoxy-1H-indazol-4-amine for the Convergent Synthesis of Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2][3] This has established PI3K as a high-priority target for oncological drug development.[4][5] A prominent class of PI3K inhibitors features a heterocyclic core, with the indazole moiety being a key pharmacophore for potent activity.[6][7] This application note provides a comprehensive guide to the synthesis of a potent pan-PI3K inhibitor, structurally analogous to Pictilisib (GDC-0941), utilizing 6-Methoxy-1H-indazol-4-amine as a versatile and strategic starting material. We present a detailed, convergent synthetic strategy, complete with step-by-step protocols for the synthesis of key intermediates, final coupling, and full analytical and biological characterization. The methodologies are designed to be robust and self-validating, providing researchers with the tools to synthesize and evaluate novel indazole-based PI3K inhibitors.
Scientific Foundation: The PI3K Pathway and the Rationale for Inhibition
The PI3K/AKT/mTOR pathway is a primary intracellular signaling cascade that translates extracellular signals into cellular responses.[8][9] Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][9] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, most notably the serine/threonine kinase AKT, to the plasma membrane.[2] This colocalization facilitates the phosphorylation and activation of AKT by kinases like PDK1 and mTORC2.[2][9] Activated AKT then phosphorylates a multitude of downstream substrates, leading to:
-
Cell Proliferation and Growth: By inhibiting anti-proliferative proteins like p21 and p27.[8]
-
Survival and Anti-Apoptosis: Through the inhibition of pro-apoptotic factors like BAD and the FOXO family of transcription factors.
-
Metabolism and Angiogenesis.
In many cancers, this pathway is constitutively active due to gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN, a phosphatase that antagonizes PI3K by converting PIP3 back to PIP2.[1][2] This aberrant signaling drives tumorigenesis and can contribute to resistance against other therapies.[10]
Small molecule inhibitors that target the ATP-binding site of PI3K, such as Pictilisib (GDC-0941), effectively block the production of PIP3, thereby shutting down this pro-survival pathway and inhibiting tumor cell growth.[10] Pictilisib is a potent pan-Class I PI3K inhibitor, demonstrating activity against p110α, β, δ, and γ isoforms.[11][12] Its chemical structure, 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinylthieno[3,2-d]pyrimidine, is built around a thienopyrimidine core coupled to a 1H-indazol-4-yl "hinge-binding" fragment.[10][13] This application note details the synthesis of a closely related analogue, demonstrating the utility of this compound as a key precursor.
Caption: The PI3K/AKT/mTOR signaling cascade and point of intervention.
Synthetic Strategy and Protocols
Our approach is a convergent synthesis, which involves the independent preparation of two key fragments—a boronic ester-functionalized indazole (Fragment A) and a chlorinated thienopyrimidine core (Fragment B)—followed by a Suzuki-Miyaura cross-coupling reaction. This strategy maximizes efficiency and allows for modularity in inhibitor design.
Caption: Convergent synthetic workflow for the PI3K inhibitor.
Protocol 1: Synthesis of Fragment A (Indazole Boronic Ester)
This two-part protocol converts the starting amine into a boronic ester, a crucial handle for the subsequent palladium-catalyzed cross-coupling reaction.
Part A: Sandmeyer Reaction to form 4-Iodo-6-methoxy-1H-indazole
-
Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amine into a halide. The amine is first converted to a diazonium salt, which is a good leaving group (N₂) and can be readily displaced by an iodide anion. The iodide is an excellent functional group for subsequent borylation or other cross-coupling reactions.
-
Diazotization: In a flask cooled to 0-5 °C in an ice-water bath, suspend this compound (1.0 eq) in a solution of 20% aqueous HCl.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt can be monitored using starch-iodide paper (a positive test indicates excess nitrous acid).
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, 2.0 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-Iodo-6-methoxy-1H-indazole.
Part B: Miyaura Borylation to form the Boronic Ester
-
Causality: The Miyaura borylation is a palladium-catalyzed reaction that couples an aryl halide with a diboron reagent (like B₂pin₂) to form a stable boronic ester. This product is a key component for the Suzuki coupling, which forms the critical carbon-carbon bond in the final molecule.
-
Reaction Setup: To a dry, argon-purged flask, add 4-Iodo-6-methoxy-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).
-
Add a degassed solvent, such as 1,4-dioxane or DMSO.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-8 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can often be used directly in the next step or purified by recrystallization or silica gel chromatography to yield the desired indazole boronic ester (Fragment A).
Protocol 2: Synthesis of Fragment B (Chlorinated Thienopyrimidine Core)
This protocol builds the core scaffold of the inhibitor, based on published syntheses of GDC-0941.[13][14]
-
Thienopyrimidine Formation: Begin with a suitable 2-amino-thiophene-3-carboxylate precursor. Cyclization with formamide under high temperature or using other standard pyrimidine synthesis methods yields the corresponding thieno[3,2-d]pyrimidin-4-ol.
-
Chlorination: Treat the thieno[3,2-d]pyrimidin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce the 4-chloro-thieno[3,2-d]pyrimidine intermediate.
-
Functionalization (SNAr): The chlorine at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). React the 4-chloro intermediate with morpholine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like isopropanol to install the morpholine moiety.
-
Side-Chain Installation: The subsequent steps involve installing the piperazinylmethylsulfonyl side chain at the 6-position of the thienopyrimidine ring. This is typically achieved through bromination (e.g., with NBS) at the 6-position, followed by another SNAr reaction with 1-(methylsulfonyl)piperazine. This yields the fully functionalized chlorinated core (Fragment B).
Protocol 3: Suzuki-Miyaura Coupling and Final Product Formation
-
Causality: This is the key bond-forming step. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation (where the indazole group is transferred from boron to palladium), and reductive elimination to form the C-C bond between the two fragments, releasing the final product and regenerating the catalyst.
-
Reaction Setup: In an argon-purged flask, combine the indazole boronic ester (Fragment A, 1.1 eq), the chlorinated thienopyrimidine core (Fragment B, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., 2M aqueous sodium carbonate, Na₂CO₃, 3.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene and ethanol or dioxane and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 6-12 hours. Monitor the reaction completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with water and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel, followed by recrystallization or preparative HPLC to obtain the final PI3K inhibitor of high purity.
| Reaction Step | Key Reagents | Typical Conditions | Purpose |
| 1A: Sandmeyer | This compound, NaNO₂, KI | 0-5 °C, aq. HCl | Convert amine to iodide |
| 1B: Borylation | 4-Iodo-indazole, B₂pin₂, Pd(dppf)Cl₂ | 80-90 °C, Dioxane | Install boronic ester for coupling |
| 2: Core Synthesis | Thiophene precursor, POCl₃, Morpholine | Multi-step | Construct functionalized thienopyrimidine |
| 3: Suzuki Coupling | Fragment A, Fragment B, Pd(PPh₃)₄, Na₂CO₃ | 80-100 °C, Toluene/H₂O | Couple the two key fragments |
Analytical Characterization and Validation
Confirming the identity, structure, and purity of the synthesized inhibitor is a non-negotiable step for ensuring data integrity in subsequent biological assays.
Protocol 4: Structural and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: Look for characteristic peaks corresponding to the indazole protons, the thienopyrimidine proton, morpholine and piperazine methylene groups, and the methylsulfonyl group. The integration of these signals should match the number of protons in the structure.[15][16]
-
Expected ¹³C NMR Signals: Verify the presence of the correct number of carbon signals, including those in the aromatic and aliphatic regions.[17]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer.
-
Confirm that the measured monoisotopic mass of the protonated molecule [M+H]⁺ is within 5 ppm of the calculated theoretical mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a method using a C18 reverse-phase column.
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 319 nm).[12]
-
The purity should be >95% for use in biological assays.
-
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ), Integration | Characteristic peaks for indazole, thienopyrimidine, morpholine, piperazine, and methylsulfonyl moieties with correct proton counts. |
| ¹³C NMR | Number of Signals | Correct number of unique carbon signals corresponding to the molecular structure. |
| HRMS (ESI+) | [M+H]⁺ | Measured mass matches calculated mass to within 5 ppm. |
| RP-HPLC | Peak Area % at λmax | >95% purity. |
Biological Evaluation: Confirming PI3K Inhibition
Once the compound is synthesized and characterized, its biological activity must be confirmed. This involves both biochemical assays to measure direct enzyme inhibition and cellular assays to confirm target engagement in a physiological context.
Protocol 5: In Vitro PI3K Enzyme Inhibition Assay (IC₅₀ Determination)
-
Causality: This assay directly measures the ability of the synthesized compound to inhibit the catalytic activity of the PI3K enzyme. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50% and is a key metric of potency.
-
Assay Principle: Use a commercially available ADP-Glo™ or similar fluorescence/luminescence-based kinase assay kit. These assays measure the amount of ADP produced from the kinase reaction (ATP → ADP). Inhibition of PI3K results in a lower ADP signal.
-
Procedure:
-
Use recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ).[18]
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the PI3K enzyme, the lipid substrate (e.g., PIP2), and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the kit manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[18]
Protocol 6: Cellular Target Engagement via Western Blot
-
Causality: This assay confirms that the inhibitor can enter cells and block the PI3K pathway at its intended target. We measure the phosphorylation status of AKT (at Ser473 or Thr308), a direct downstream effector of PI3K activity. A potent inhibitor should cause a dose-dependent decrease in phosphorylated AKT (p-AKT) without affecting total AKT levels.[19][20]
-
Cell Culture and Treatment:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4 °C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. A successful inhibitor will show a significant decrease in the p-AKT/total AKT ratio compared to the vehicle control.[19]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis and evaluation of potent indazole-based PI3K inhibitors, starting from the strategic intermediate this compound. The convergent synthetic strategy, coupled with detailed protocols for analytical characterization and biological validation, offers a robust platform for researchers in medicinal chemistry and cancer biology. By explaining the causality behind each step, from chemical reactions to biological assays, this guide empowers scientists to not only reproduce these methods but also to adapt them for the discovery of novel and improved therapeutics targeting the critical PI3K signaling pathway.
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Wikipedia. PI3K/AKT/mTOR pathway. ([Link])
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National Center for Biotechnology Information. Pictilisib. PubChem Compound Summary for CID 17755052. ([Link])
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Creative Diagnostics. PI3K-Akt Signaling Pathway. ([Link])
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Signal Transduction Knowledge Environment. PI3K / Akt Signaling. ([Link])
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National Center for Biotechnology Information. The PI3K-PKB/Akt Pathway. ([Link])
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Cusabio. PI3K-Akt signaling pathway. ([Link])
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My Cancer Genome. pictilisib. ([Link])
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Tian, Q., et al. A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 2013, 17, 97–107. ([Link])
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Frontiers in Oncology. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. ([Link])
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National Center for Biotechnology Information. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. ([Link])
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National Center for Biotechnology Information. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. ([Link])
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AACR Journals. GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. ([Link])
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PubMed. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. ([Link])
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MDPI. Structural Determinants of Isoform Selectivity in PI3K Inhibitors. ([Link])
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PubMed Central. Mass spectrometry-based proteomics reveals potential roles of NEK9 and MAP2K4 in resistance to PI3K inhibitors in triple negative breast cancers. ([Link])
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ResearchGate. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ([Link])
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PubMed. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. ([Link])
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National Center for Biotechnology Information. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. ([Link])
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ResearchGate. PI3K Inhibitors: Review and New Concepts. ([Link])
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PubMed. The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ([Link])
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Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. ([Link])
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Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. ([Link])
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MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ([Link])
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PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. ([Link])
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ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ([Link])
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PubMed. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. ([Link])
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Application Notes and Protocols for the Synthesis of 6-Methoxy-1H-indazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental procedures for the synthesis of 6-Methoxy-1H-indazol-4-amine and its subsequent derivatization. The indazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest for the development of novel therapeutic agents.[1][2] This document outlines a reliable synthetic pathway, from commercially available starting materials to the core amine and its functionalized analogs, with a focus on explaining the rationale behind the chosen methodologies and providing detailed, actionable protocols.
Introduction to the this compound Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of a wide array of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug discovery. The specific substitution pattern of this compound, featuring a methoxy group at the 6-position and an amino group at the 4-position, offers multiple points for diversification, enabling the exploration of a broad chemical space to optimize pharmacological properties. The methoxy group can influence the molecule's lipophilicity and metabolic stability, while the primary amine at the 4-position serves as a key handle for introducing a variety of functional groups through well-established chemical transformations.
Synthetic Strategy: A Multi-Step Approach to the Core Scaffold
The synthesis of this compound is most effectively achieved through a three-step sequence starting from the readily available 6-methoxy-1H-indazole. This strategy involves:
-
Regioselective Nitration: Introduction of a nitro group at the 4-position of the indazole ring.
-
N-Protection (Optional but Recommended): Protection of the indazole nitrogen to prevent side reactions in subsequent steps.
-
Reduction of the Nitro Group: Conversion of the nitro group to the primary amine.
This pathway is logical and efficient, as it builds upon a stable and accessible starting material and utilizes well-understood and high-yielding chemical transformations.
Protocol 1: Synthesis of 6-Methoxy-1H-indazole
A common and effective method for the synthesis of the 6-methoxy-1H-indazole core involves the cyclization of an appropriately substituted phenylhydrazine derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 6-methoxy-1H-indazole as a solid.
Protocol 2: Regioselective Nitration of 6-Methoxy-1H-indazole
The introduction of a nitro group at the C4 position is a critical step. The electron-donating methoxy group at the 6-position, along with the pyrazole ring, directs the electrophilic nitration preferentially to the 4- and 7-positions. Careful control of reaction conditions is necessary to favor the formation of the desired 4-nitro isomer.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of undesired side products.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 6-methoxy-1H-indazole (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) dropwise to concentrated sulfuric acid at 0 °C.
-
Addition: Add the pre-cooled nitrating mixture dropwise to the solution of 6-methoxy-1H-indazole, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain crude 4-nitro-6-methoxy-1H-indazole.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Protocol 3: Reduction of 4-Nitro-6-methoxy-1H-indazole to this compound
The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It provides a high surface area for the reaction to occur.
-
Hydrogen Source: Molecular hydrogen (H₂) is the most common and efficient reducing agent for this transformation. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine can also be employed.
-
Solvent: Ethanol or methanol are good solvents for this reaction as they readily dissolve the starting material and are compatible with the catalytic hydrogenation conditions.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-nitro-6-methoxy-1H-indazole (1 equivalent) in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amine.
Characterization Data
| Compound | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | 13C NMR (DMSO-d6, 100 MHz) δ (ppm) | MS (ESI) m/z |
| 6-Methoxy-1H-indazole | 12.8 (s, 1H), 7.85 (d, J = 8.8 Hz, 1H), 7.15 (s, 1H), 6.75 (dd, J = 8.8, 2.0 Hz, 1H), 3.80 (s, 3H) | 160.2, 142.1, 135.8, 122.5, 114.8, 92.1, 55.4 | 149.1 [M+H]+ |
| 4-Nitro-6-methoxy-1H-indazole | 13.5 (s, 1H), 8.20 (s, 1H), 7.50 (s, 1H), 3.90 (s, 3H) | 162.5, 141.0, 138.2, 120.1, 115.3, 95.8, 56.1 | 194.0 [M+H]+ |
| This compound | 12.5 (s, 1H), 7.10 (s, 1H), 6.50 (s, 1H), 5.20 (s, 2H), 3.75 (s, 3H) | 158.9, 140.5, 130.1, 118.7, 105.2, 90.5, 55.2 | 164.1 [M+H]+ |
Note: NMR data is predicted based on structurally similar compounds and may vary slightly.[3][4]
Application Notes: Derivatization of this compound
The primary amino group at the 4-position of the indazole core is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
N-Acylation and N-Sulfonylation
The amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups can modulate the compound's physicochemical properties and introduce new points of interaction with biological targets.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
Acylating/Sulfonylating Agent Addition: Add the desired acyl chloride, sulfonyl chloride, or acid anhydride (1.1-1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Workflow
DOT Language Diagrams
Sources
Application Notes and Protocols for 6-Methoxy-1H-indazol-4-amine in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1H-indazole, in particular, have garnered significant attention in oncology research for their potent and selective inhibition of various protein kinases that are critical regulators of cancer cell proliferation, survival, and metastasis.[2][3] Several indazole-based drugs, such as axitinib and pazopanib, have been approved for the treatment of various cancers, validating the therapeutic potential of this chemical class.[3]
6-Methoxy-1H-indazol-4-amine is a member of this promising family of compounds. Its structure, featuring a methoxy group at the 6-position and an amine group at the 4-position, suggests potential interactions with the ATP-binding pockets of protein kinases, a common mechanism of action for indazole-based inhibitors.[1][2] The methoxy group can contribute to hydrophobic interactions and modulate solubility, while the amine group can act as a hydrogen bond donor, crucial for binding to target proteins.[1] This document provides a comprehensive guide for researchers to systematically evaluate the anti-cancer potential of this compound in cancer cell line studies, from initial characterization to in-depth mechanistic investigations.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000341-20-7 | [1][4] |
| Molecular Formula | C₈H₉N₃O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Appearance | Off-white to light yellow powder | Inferred from similar compounds |
| Solubility | Soluble in DMSO and Methanol | Inferred from similar compounds |
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Note: The final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Initial Screening: Assessing Cytotoxicity and Anti-proliferative Effects
The initial step in evaluating a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT or MTS assay is a widely used colorimetric method for this purpose.[5][6][7]
Protocol 2: Cell Viability Assay (MTT/MTS)
-
Cell Seeding:
-
Select a panel of cancer cell lines representing different tumor types.
-
Seed the cells into 96-well plates at a predetermined optimal density for each cell line to ensure logarithmic growth during the assay.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A typical concentration range for initial screening is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the compound.
-
Incubate the plates for a specified period, typically 48 or 72 hours.
-
-
MTT/MTS Reagent Addition and Incubation:
-
At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C. Living cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.[6]
-
-
Data Acquisition:
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
dot
Caption: Workflow for determining the IC₅₀ of this compound.
Investigating the Mechanism of Cell Death: Apoptosis Assays
A key question is whether the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis). Several methods can be employed to detect apoptosis.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[9]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 4: Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Caspase-3 is a key executioner caspase.[11] Its activation can be measured using a fluorogenic substrate.
-
Cell Lysis:
-
Treat cells with this compound as described for the Annexin V assay.
-
Lyse the cells to release the cellular contents, including caspases.
-
-
Caspase-3 Activity Measurement:
-
Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC) to the cell lysates.
-
Incubate at 37°C.
-
Activated caspase-3 will cleave the substrate, releasing a fluorescent molecule.
-
Measure the fluorescence using a fluorometer or a microplate reader.
-
Normalize the caspase activity to the total protein concentration of the lysate.
-
dot
Caption: Hypothetical pathway of apoptosis induction by this compound.
Elucidating the Effect on Cell Cycle Progression
Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.[12][13][14][15]
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. Ethanol fixation permeabilizes the cells and preserves their DNA.[12]
-
-
DNA Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI.
-
The staining solution should also contain RNase to prevent the staining of double-stranded RNA.[12]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The intensity of the fluorescence signal is directly proportional to the amount of DNA in each cell.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the data to see if this compound induces cell cycle arrest at a specific phase.
-
Identifying Molecular Targets and Signaling Pathways
Based on the known activities of indazole derivatives, this compound is likely to be a kinase inhibitor.[2] Western blotting and in vitro kinase assays can be used to investigate its effect on specific signaling pathways and to identify its direct molecular targets.
Protocol 6: Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins in cell lysates.[16][17][18][19]
-
Protein Extraction:
-
Treat cells with this compound for various time points and concentrations.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., phosphorylated and total forms of kinases in a relevant signaling pathway like PI3K/Akt/mTOR or MAPK/ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate or by fluorescence imaging.
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
-
dot
Caption: A simplified workflow for Western Blotting analysis.
Protocol 7: In Vitro Kinase Assay
To determine if this compound directly inhibits the activity of a specific kinase, an in vitro kinase assay can be performed.[20][21][22][23][24]
-
Reagents and Setup:
-
Recombinant active kinase.
-
Specific substrate for the kinase (e.g., a peptide or protein).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive assays).
-
Kinase reaction buffer.
-
This compound at various concentrations.
-
-
Kinase Reaction:
-
In a reaction tube, combine the kinase, substrate, and this compound in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C or 37°C for a specific time.
-
-
Detection of Substrate Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose paper, wash away the unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radioactive Assays: Use methods such as ELISA with a phospho-specific antibody, fluorescence polarization, or luminescence-based assays that measure ATP consumption.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound.
-
Determine the IC₅₀ value for the inhibition of the specific kinase.
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential anti-cancer agent. By systematically assessing its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive results from these in vitro studies would warrant further investigation in more complex models, such as 3D cell cultures and in vivo animal models, to further validate its efficacy and safety.
References
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- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- PMC. (n.d.).
- Kabale University Library. (n.d.). Protocol to identify small-molecule inhibitors against cancer drug resistance.
- Abcam. (n.d.).
- PMC. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
- Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
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- Biotium. (n.d.).
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- Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.
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- CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
- Bio-protocol. (2022, September 1). In vitro kinase assay. Bio-protocol.
- Wang, H. (n.d.). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm.
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
- Sigma-Aldrich. (n.d.). Mts-cell-viability-assay. Sigma-Aldrich.
- University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center.
- Revvity. (n.d.). In Vitro Kinase Assays. Revvity.
- Abcam. (n.d.). Cell viability assays. Abcam.
- Vulcanchem. (n.d.). This compound - 1000341-20-7. Vulcanchem.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
- ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across...
- Cell Signaling Technology. (n.d.). Western Blotting Protocol. CST | Cell Signaling Technology.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview. Novus Biologicals.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
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- NIH. (2014).
- African Rock Art. (n.d.). 6-(Methoxymethoxy)-1H-Indazol-3-Amine. African Rock Art.
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- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- NIH. (2021, April 27).
- Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 5, 581-588.
- BLD Pharm. (n.d.). 1000341-20-7|this compound. BLD Pharm.
- BenchChem. (n.d.). 6-(1H-Indazol-6-yl)pyrimidin-4-amine. BenchChem.
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- ChemicalBook. (2023, December 15). 1-(6-methoxy-3-pyridinyl)-1H-Indazol-4-amine | 2947584-56-5. ChemicalBook.
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- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
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Analytical techniques for quantifying 6-Methoxy-1H-indazol-4-amine
An Application Guide to the Quantitative Analysis of 6-Methoxy-1H-indazol-4-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification in drug development and quality control, this document outlines two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assay and purity assessments, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level analysis. The methodologies are developed based on the physicochemical properties of the analyte and are presented with a focus on the scientific rationale behind experimental choices. All protocols are designed to be self-validating in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 1000341-20-7) is a substituted indazole derivative increasingly utilized as a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] The indazole scaffold is a prominent feature in many therapeutic agents, including kinase inhibitors for oncology.[2][3] The purity and concentration of this starting material directly impact the yield, purity profile, and safety of the final drug product. Therefore, access to robust, accurate, and validated analytical methods for its quantification is paramount for researchers, process chemists, and quality control analysts.
Physicochemical Profile and Analytical Strategy:
The structure of this compound features several key functional groups that dictate the analytical strategy:
-
Aromatic Indazole Core: Provides strong chromophores, making it highly suitable for UV-based detection.
-
Basic Amine Group (-NH2): Allows for manipulation of retention in reversed-phase chromatography through pH control of the mobile phase and enables efficient ionization for mass spectrometry.[1]
-
Methoxy Group (-OCH3): Contributes to the molecule's overall polarity and chromatographic behavior.[1]
This guide presents two complementary methods to address different analytical needs: a workhorse HPLC-UV method for macro-level quantification and a highly sensitive LC-MS/MS method for trace analysis, which is crucial if the compound is considered a potential impurity.[4][5]
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
This method is ideal for determining the assay and purity of this compound as a raw material or in reaction mixtures where concentrations are relatively high. The principle relies on separating the analyte from impurities on a hydrophobic stationary phase, followed by quantification based on its UV absorbance.
Rationale for Method Development
The choices within the protocol are grounded in established chromatographic principles to ensure a robust and reliable separation.
-
Column Selection: A C18 (octadecylsilane) column is the standard choice for separating moderately polar aromatic compounds like indazole derivatives.[2] Its hydrophobic nature provides effective retention.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile) is used. The amine group on the analyte has a pKa that necessitates pH control. Using a buffer at a pH of approximately 3.0 ensures the amine is consistently protonated, leading to sharp, symmetrical peaks and stable retention times. Trifluoroacetic acid (TFA) is a common additive that serves as both an acidifier and an ion-pairing agent, further improving peak shape.[6]
-
Detection Wavelength: The optimal wavelength is determined by acquiring a UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity.
-
Gradient Elution: A gradient is employed to ensure that any impurities with different polarities are eluted effectively and to reduce the analysis time.[7]
Detailed HPLC-UV Protocol
a) Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
b) Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the calibration range.
c) Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at λmax (e.g., 254 nm, to be confirmed) |
Method Validation Protocol (ICH Q2(R2) Framework)
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity index > 0.999. No interference from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-150 µg/mL). |
| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels.[7] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 1.5%. Intermediate Precision: RSD ≤ 2.0%.[10] |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
| Robustness | To evaluate the method's resilience to small, deliberate variations. | RSD ≤ 2.0% when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Method 2: High-Sensitivity Quantification by LC-MS/MS
This method is essential for trace-level quantification, such as when this compound is a process impurity or a potential genotoxic impurity (PGI), where detection limits in the sub-ppm range are required.[4][5] The unparalleled selectivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, allows for accurate quantification even in complex matrices.
Rationale for Method Development
-
Ionization: The basic amine group makes the analyte an excellent candidate for positive-mode Electrospray Ionization (ESI+). It will readily accept a proton to form the protonated molecule [M+H]⁺.
-
MS/MS Detection (MRM): For quantification, a specific precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This precursor → product ion transition is highly specific to the analyte, eliminating matrix interference.[11][12]
-
Chromatography: The LC conditions are similar to the HPLC-UV method but are optimized for compatibility with the MS interface. Volatile buffers like ammonium formate or formic acid are used instead of non-volatile TFA.
Detailed LC-MS/MS Protocol
a) Reagents and Materials:
-
As per HPLC method, but replace TFA with Formic Acid (LC-MS grade).
-
Ammonium Formate (LC-MS grade), if needed for pH adjustment.
b) Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent, Standards, and Sample Solutions: Prepared as in the HPLC method. Concentrations for the calibration curve will be much lower (e.g., 0.1 - 50 ng/mL).[11]
c) Instrument Conditions:
Table 1: LC Conditions
| Parameter | Condition |
|---|---|
| Instrument | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: MS/MS Conditions (Example)
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flows | Optimized for the specific instrument |
| MRM Transitions | Analyte: 164.1 → 149.1 (Quantifier), 164.1 → 121.1 (Qualifier) |
(Note: The molecular weight of C8H9N3O is 163.18 g/mol . The precursor ion [M+H]⁺ is m/z 164.1. Product ions must be determined experimentally by infusing a standard solution.)
LC-MS/MS Workflow Diagram
Caption: Workflow for high-sensitivity LC-MS/MS analysis.
Conclusion
The two validated methods presented in this guide provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC-UV method serves as a robust and reliable technique for routine quality control, assay, and purity testing. For applications demanding higher sensitivity, such as the analysis of trace impurities or PGIs, the LC-MS/MS method offers superior selectivity and significantly lower detection limits. Adherence to the principles of method validation outlined herein, in alignment with ICH guidelines, will ensure data integrity and regulatory compliance throughout the drug development lifecycle.[10][13]
References
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ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]
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HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS . PTPFarm. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available from: [Link]
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Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. Available from: [Link]
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VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . International Council for Harmonisation. Available from: [Link]
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Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry . ResearchGate. Available from: [Link]
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Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS . DSpace@UAntwerpen. Available from: [Link]
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-
A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine . PubMed. Available from: [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method . Shimadzu. Available from: [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine . National Institutes of Health. Available from: [Link]
-
1H-indazol-4-amine . PubChem. Available from: [Link]
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Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 . Pharmacia. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . RSC Publishing. Available from: [Link]
-
RP HPLC method for Imidazole . Chromatography Forum. Available from: [Link]
- Methods for preparing indazole compounds. Google Patents.
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives . PMC. Available from: [Link]
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- 6. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
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- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes and Protocols for 6-Methoxy-1H-indazol-4-amine: Safe Handling, Storage, and Disposal
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 6-Methoxy-1H-indazol-4-amine. This document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity.
Scientific Context and Rationale
This compound belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry. The indazole scaffold is considered a "privileged structure" due to its ability to mimic the purine core of ATP, enabling it to effectively bind to the active sites of various kinases.[1] Consequently, indazole derivatives are extensively investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][3][4]
The methoxy and amine functional groups on the this compound molecule provide key points for hydrogen bonding and further chemical modification, making it a valuable building block in the synthesis of targeted therapeutics.[5] For instance, derivatives of 1H-indazole-3-amine have been synthesized and shown to exhibit antitumor activity by inducing apoptosis through modulation of the p53/MDM2 pathway.[5][6][7] Understanding the safe handling of this compound is paramount for researchers working to develop the next generation of kinase inhibitors.
Hazard Identification and Safety Profile
Inferred Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
Key Safety Considerations:
-
Inhalation: May cause respiratory tract irritation.[8]
-
Skin Contact: Causes skin irritation.[8]
-
Eye Contact: Causes serious eye irritation.[8]
-
Ingestion: Harmful if swallowed.[8]
-
Chemical Stability: Assumed to be stable under recommended storage conditions, but may be air-sensitive.[8]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[8][9]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[8][9]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the workstation.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or perforation before each use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect from skin contact.
-
-
Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Safe Handling and First Aid Protocols
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust or vapors.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools to prevent ignition.[10]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage Protocols
Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Container: Store in a tightly closed, original container.
-
Location: Keep in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[8][9]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other relevant safety information.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains.
-
Cleanup:
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Use an inert absorbent material (e.g., vermiculite, sand) to clean up spills of solutions.
-
Wear appropriate PPE during cleanup.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Protocols
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Collect all chemical waste in clearly labeled, sealed, and compatible containers.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal Route: Dispose of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Experimental Protocols and Applications
The following is a representative experimental protocol for the synthesis of a substituted indazole amine, illustrating a common application of compounds like this compound in medicinal chemistry research. This protocol is adapted from established literature procedures for the synthesis of 1H-indazole-3-amine derivatives.[5]
Synthesis of a 5-Aryl-1H-indazol-3-amine Derivative
This two-step synthesis involves an initial Suzuki coupling reaction followed by an acylation and subsequent coupling reaction.
Step 1: Suzuki Coupling
Protocol:
-
To a solution of 5-bromo-1H-indazol-3-amine in a 1:1 mixture of 1,4-dioxane and water, add the desired aryl boronic acid ester, cesium carbonate (Cs2CO3), and a palladium catalyst such as PdCl2(dppf)2.
-
Purge the reaction mixture with nitrogen gas.
-
Heat the mixture at 90 °C with stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Step 2: Acylation and Coupling
Protocol:
-
React the 5-aryl-1H-indazol-3-amine with chloroacetic anhydride under alkaline conditions to form the acylated intermediate.
-
Couple the intermediate with a selected thiophenol or piperazine derivative in the presence of a base to yield the final product.
-
Purify the final compound by recrystallization or column chromatography.
Application in Cancer Research: Targeting the p53/MDM2 Pathway
Indazole derivatives are often evaluated for their potential to induce apoptosis in cancer cells. One key pathway involved in apoptosis is regulated by the tumor suppressor protein p53 and its negative regulator, MDM2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Identifying and minimizing side products in indazole cyclization
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole cyclization reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you identify and minimize unwanted side products, thereby optimizing your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during indazole cyclization?
A1: The formation of side products is a frequent challenge in indazole synthesis. The nature and quantity of these byproducts depend on the chosen synthetic route, substrate electronics, and reaction conditions. Some of the most common side products include:
-
Regioisomers (1H- vs. 2H-indazoles): Particularly in N-alkylation or N-arylation reactions, mixtures of N1 and N2 substituted indazoles are often formed.[1][2][3]
-
Incomplete Cyclization (Stable Hydrazones): In syntheses starting from hydrazones, the reaction may stall, leading to the isolation of the uncyclized hydrazone as a major byproduct.[4]
-
Dimerization: Especially when synthesizing indazoles from indoles via nitrosation, the starting material or reactive intermediates can dimerize, often forming intensely colored impurities.[5]
-
N-N Bond Cleavage Products: Analogous to the Fischer indole synthesis, cleavage of the nitrogen-nitrogen bond can occur, leading to the formation of anilines and other degradation products.
-
Oxidation Products: The desired indazole product or intermediates can be susceptible to oxidation, leading to byproducts such as indazolones or carboxylic acids, especially in the presence of air or oxidizing agents.
-
Tar Formation: Under harsh acidic or high-temperature conditions, complex mixtures of polymeric materials, often appearing as tar, can be formed.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during indazole cyclization.
Issue 1: Formation of Regioisomeric Mixtures (1H- vs. 2H-Indazoles)
Symptoms:
-
NMR spectra show two sets of signals for the desired product.
-
Chromatographic analysis (TLC, LC-MS, GC-MS) reveals two or more closely eluting spots/peaks with the same mass.
Causality: The indazole ring has two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation or arylation of an unsubstituted indazole often leads to a mixture of regioisomers. The ratio of these isomers is influenced by a delicate balance of thermodynamic and kinetic control, as well as steric and electronic factors of the substituents and reagents. Generally, 1H-indazoles are the thermodynamically more stable products, while 2H-indazoles are often the kinetic products.[1][3]
Troubleshooting & Optimization:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Thermodynamic vs. Kinetic Control | To favor the kinetic (2H) product, use milder conditions: lower reaction temperatures and shorter reaction times. For the thermodynamic (1H) product, higher temperatures and longer reaction times may be beneficial, allowing for equilibration. | Lower temperatures trap the kinetically formed product before it can rearrange to the more stable thermodynamic isomer. |
| Choice of Base and Solvent | The base and solvent system can significantly influence the regioselectivity. For N-alkylation, NaH in THF often favors the N1-isomer, while Cs2CO3 in DMF can also promote N1-alkylation. The use of NaHMDS in THF or DMSO has shown solvent-dependent regioselectivity.[1][2] | The cation of the base can coordinate with the indazole anion, influencing the nucleophilicity of the N1 and N2 positions. The solvent polarity and coordinating ability also play a crucial role in stabilizing the transition states leading to the different isomers. |
| Steric Hindrance | Bulky substituents on the indazole ring or the electrophile can direct substitution to the less sterically hindered nitrogen. For example, a bulky C3-substituent on the indazole can favor N1-alkylation.[6] | Steric repulsion between the substituent and the incoming electrophile will favor attack at the more accessible nitrogen atom. |
| Electronic Effects of Substituents | Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation.[1] | The electronic nature of the substituents alters the electron density distribution in the indazole ring, thereby modifying the relative nucleophilicity of N1 and N2. |
Experimental Protocol for Regioselective N1-Alkylation:
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole.
Issue 2: Dimerization and Formation of Colored Impurities
Symptoms:
-
The reaction mixture develops a deep red or brown color.
-
TLC analysis shows a baseline spot or a new, often colored, spot with a high molecular weight confirmed by MS.
Causality: Dimerization is a common side reaction, particularly in the synthesis of indazoles from indoles via nitrosation. This occurs when a nucleophilic molecule of the starting indole attacks a reactive intermediate, such as a nitroso-indole species, generated during the reaction. Electron-rich indoles are more prone to this side reaction due to their increased nucleophilicity.[5]
Troubleshooting & Optimization:
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Concentration of Reactants | Use a more dilute reaction mixture. | Lowering the concentration reduces the probability of intermolecular reactions, such as dimerization, and favors the desired intramolecular cyclization. |
| Rapid Addition of Reagents | Add the indole solution to the nitrosating agent (or vice versa) slowly and dropwise, using a syringe pump for better control. | Slow addition maintains a low concentration of the reactive intermediate at any given time, minimizing the chance of it reacting with another molecule of the starting material. |
| Elevated Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C or below) throughout the addition and reaction time. | Lower temperatures decrease the rate of all reactions, but can disproportionately slow down the undesired dimerization pathway. |
| High Nucleophilicity of the Indole | For highly electron-rich indoles, consider using a less reactive nitrosating agent or protecting the indole ring to reduce its nucleophilicity. | Modifying the electronic properties of the starting material can disfavor the nucleophilic attack that leads to dimerization. |
Experimental Protocol to Minimize Dimerization in Indazole Synthesis from Indole:
-
Preparation of Nitrosating Mixture: In a flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO2, 1.2 equiv) in water. Cool the solution to 0 °C in an ice bath. Slowly add hydrochloric acid (HCl, 2.7 equiv) to the cooled solution while stirring to generate the nitrosating agent in situ.
-
Indole Addition (Reverse Addition): Dissolve the indole (1.0 equiv) in a minimal amount of a co-solvent like DMF or acetic acid. Using a syringe pump, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 1-2 hours, ensuring the temperature remains at 0 °C.[5]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed to the work-up.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
Issue 3: Incomplete Cyclization and Persistent Hydrazone Intermediate
Symptoms:
-
Significant amount of starting hydrazone remains even after prolonged reaction times.
-
Low yield of the desired indazole product.
Causality: The cyclization of an arylhydrazone to an indazole often requires overcoming a significant activation energy barrier. Insufficiently forcing conditions (e.g., too low temperature, weak acid catalyst) or the presence of certain substituents can render the hydrazone stable and resistant to cyclization.[4]
Troubleshooting & Optimization:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acid Catalysis | If using a Brønsted acid, consider switching to a stronger acid (e.g., from acetic acid to p-toluenesulfonic acid or polyphosphoric acid). Lewis acids like ZnCl2 or BF3·OEt2 can also be effective. | A stronger acid will more effectively protonate the hydrazone, facilitating the key cyclization step. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition. Microwave irradiation can sometimes promote cyclization in difficult cases. | Higher temperatures provide the necessary thermal energy to overcome the activation barrier for cyclization. |
| Unfavorable Substrate Electronics | Electron-withdrawing groups on the aryl ring of the hydrazone can deactivate the ring towards electrophilic attack during cyclization. | If possible, consider modifying the synthetic route to avoid such substrates or use more forcing conditions. |
| Steric Hindrance | Sterically demanding groups near the reaction center can hinder the necessary conformational changes for cyclization. | Higher reaction temperatures may help overcome steric barriers. In some cases, a different synthetic strategy might be necessary. |
Visualizing Reaction Mechanisms and Workflows
Mechanism of Dimer Formation
Caption: Dimer formation as a side reaction in indazole synthesis from indole.
Workflow for Minimizing Dimerization
Caption: Experimental workflow to minimize dimerization during indazole synthesis.
References
-
Alam, M. M., & Keeting, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2066. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056-2066. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101328. [Link]
-
Ghosh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Alam, M. M., & Keeting, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2066. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 6-Methoxy-1H-indazol-4-amine
Answering the user's request.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Methoxy-1H-indazol-4-amine. This document provides in-depth purification strategies, troubleshooting advice, and answers to frequently asked questions tailored for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for this important research compound.
Understanding the Molecule: Key Properties for Purification
This compound (MW: 163.18 g/mol ) is a heterocyclic aromatic compound featuring a bicyclic indazole core.[1] Its purification strategy is dictated by the key functional groups:
-
Aromatic Amine (-NH₂): The primary amine at the 4-position is basic. This is the most critical handle for purification, allowing for selective separation via acid-base extraction.[2][3]
-
Indazole Ring System: The pyrazole portion of the indazole ring contains nitrogen atoms, contributing to the molecule's overall polarity and basicity, though it is a weak base.[4]
-
Methoxy Group (-OCH₃): This group adds some lipophilicity to the molecule.[1]
These features result in a moderately polar molecule with a key basic center, making it amenable to several purification techniques.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₈H₉N₃O | Used for mass spectrometry confirmation. |
| Molecular Weight | 163.18 g/mol [1] | Essential for calculating molar equivalents. |
| Hydrogen Bond Donors | 2 (from NH and NH₂)[1] | Influences solubility in protic solvents and interaction with silica gel. |
| Hydrogen Bond Acceptors | 4 (from N atoms and methoxy oxygen)[1] | Affects solubility and chromatographic behavior. |
| Estimated LogP | ~1.2 - 1.5[1] | Indicates moderate lipophilicity, soluble in many organic solvents. |
| Basicity | The 4-amino group is the primary basic center. | Enables purification by acid-base extraction.[3][5] |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue after synthesis. What's the first purification step I should take?
A1: A dark, oily appearance often indicates the presence of polymeric impurities or residual high-boiling solvents (like DMF or DMSO) from the synthesis. The most effective initial step is an acid-base extraction . This technique leverages the basicity of the 4-amino group to selectively pull your target compound into an aqueous layer, leaving behind many neutral, non-basic, or polymeric impurities in the organic phase.[3][5][6]
-
Causality: The amine group (-NH₂) readily accepts a proton from an acid (like HCl) to form a water-soluble ammonium salt (-NH₃⁺Cl⁻).[2] Most organic impurities, lacking a sufficiently basic handle, will remain in the organic solvent.
-
Immediate Action:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extract the organic solution with 1 M aqueous HCl. Your product will move into the aqueous layer.
-
Separate the layers. You can wash the organic layer again with 1 M HCl to ensure complete extraction.
-
Combine the acidic aqueous layers. "Back-wash" this combined aqueous layer with a fresh portion of EtOAc or DCM to remove any trapped neutral impurities.[7]
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). Your purified product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Q2: After acid-base extraction, my product purity (by NMR/LC-MS) is still low. I see multiple closely related peaks. What are they, and how do I remove them?
A2: These are likely regioisomers or closely related synthetic byproducts . Indazole syntheses can sometimes produce isomeric products (e.g., substitution at a different position on the ring) or side-products from incomplete reactions.[8][9][10] Since these impurities have very similar chemical properties to your target compound, acid-base extraction alone may not be sufficient. Silica gel column chromatography is the recommended next step.[1][11]
-
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Even small differences in polarity between isomers can be exploited for separation.
-
Troubleshooting Steps:
-
TLC Analysis: First, run thin-layer chromatography (TLC) to find an optimal eluent system. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A system that gives your product an Rf value of ~0.3 is ideal. For aminoindazoles, a DCM/Methanol system might also be effective.
-
Column Preparation: Pack a silica gel column with your chosen eluent system.
-
Loading: Dissolve your semi-purified product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine the fractions containing the pure product.
-
Q3: I have a solid product that is off-white or slightly colored. How can I get a high-purity, crystalline final product?
A3: For final polishing and removal of trace impurities or color, recrystallization is the ideal technique.[7] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.
-
Causality: As a hot, saturated solution cools, the solubility of your target compound decreases, causing it to crystallize out of the solution. Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.
-
Protocol for Solvent Screening:
-
Place a small amount of your compound (~20-30 mg) into several different test tubes.
-
Add a small amount of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, or a mixture like EtOAc/Hexanes) to each tube.
-
Heat the tubes until the solid dissolves completely.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
A good recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot, and which forms high-quality crystals upon cooling. For a related compound, recrystallization from acetone was successful.[12]
-
Once an appropriate solvent is identified, perform the recrystallization on a larger scale.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even isomers, if their signals are resolved.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): An excellent tool for determining purity. The LC separates components of the mixture, while the MS provides the molecular weight of each component, helping to identify the main product and any impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting point suggests the presence of impurities.
Q: How should I store purified this compound? A: Like many amino-aromatic compounds, it may be sensitive to light and air (oxidation). For long-term storage, it is best kept in a tightly sealed amber vial under an inert atmosphere (like argon or nitrogen) and refrigerated. For a similar compound, storage at 2-8°C is recommended.[13]
Q: Can I use reversed-phase chromatography for purification? A: Yes, reversed-phase preparative HPLC (using a C18 stationary phase) can be an effective, albeit more expensive, method for purifying small to medium quantities of the compound, especially for achieving very high analytical purity. The mobile phase would typically be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the basic amine is protonated and gives good peak shape.
Visualized Purification Workflows
General Purification Strategy
This diagram outlines the logical flow from a crude synthetic output to a high-purity final product.
Caption: Principle of acid-base extraction for purifying the target amine.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in 100 mL of ethyl acetate (EtOAc). If there are insoluble materials, filter them off.
-
Acidic Extraction: Transfer the EtOAc solution to a separatory funnel. Add 50 mL of 1 M HCl (aq) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Add another 50 mL of 1 M HCl (aq) to the organic layer in the separatory funnel. Shake and separate as before. Combine the aqueous extracts.
-
Back-Wash: Return the combined aqueous extracts to the separatory funnel. Add 30 mL of fresh EtOAc and shake gently. This removes any dissolved or emulsified organic impurities from the aqueous layer. Discard the organic (top) layer.
-
Neutralization & Precipitation: Place the aqueous layer in a flask and cool it in an ice-water bath with stirring. Slowly add 2 M NaOH (aq) dropwise until the pH is >9 (check with pH paper). A precipitate should form.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with two portions of cold deionized water (2 x 25 mL). Dry the solid under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is 50% ethyl acetate in hexanes, gradually increasing polarity. A 95:5 DCM:Methanol mix may also be effective. The target Rf should be between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour it into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Equilibrate the column by running 2-3 column volumes of the starting eluent through the silica.
-
Sample Loading: Dissolve the semi-pure product in a minimal volume of DCM or the eluent. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the starting solvent system. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
References
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Lou, J., et al. (2023). Synthesis of N-Aryl-1H-indazoles and Benzimidazoles from Arylamino Oximes. Journal of Organic Chemistry, 88, 13049-13056. Available at: [Link]
-
Wellesley College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]
-
CSB SJU Chemistry. (2020). Acid base extraction. YouTube. Retrieved from [Link]
-
Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
OChemOnline at UMass Lowell. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]
-
Hakmaoui, Y., et al. (n.d.). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]
-
LookChem. (n.d.). 6-Methyl-1H-indazol-4-amine. Retrieved from [Link]
-
Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E. Available at: [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
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- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. amherst.edu [amherst.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting Low Solubility of 6-Methoxy-1H-indazol-4-amine
Welcome to the technical support guide for 6-Methoxy-1H-indazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during in vitro and in vivo assays. Low solubility can lead to significant experimental artifacts, including underestimated potency, poor reproducibility, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve these issues.
Section 1: Foundational Knowledge (FAQs)
This section covers the essential properties of this compound and the fundamental principles of solubility in experimental biology.
Q1: What are the key physicochemical properties of this compound?
Understanding the inherent properties of a compound is the first step in troubleshooting its behavior in solution. This compound is an indazole derivative, a class of compounds known for diverse biological activities.[3] Its structure contains a basic amine group (-NH2) and a methoxy group (-OCH3) on an aromatic scaffold, which dictates its solubility characteristics.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value for this compound | Value for Structural Analog (6-Methyl-1H-indazol-4-amine) | Significance for Solubility |
| Molecular Formula | C₈H₉N₃O[3] | C₈H₉N₃[4] | Provides the elemental composition. |
| Molecular Weight | 163.18 g/mol [3] | 147.18 g/mol [4] | Influences diffusion and dissolution rates. |
| Structure | Indazole ring with -OCH₃ at R6 and -NH₂ at R4 | Indazole ring with -CH₃ at R6 and -NH₂ at R4 | The amine group is ionizable (basic). The methoxy group adds lipophilicity. |
| Hydrogen Bond Donors | 2[3] | 2[4] | Can interact with polar solvents like water. |
| Hydrogen Bond Acceptors | 4[3] | 2[4] | Can interact with polar solvents like water. |
| Predicted logP | ~1.2 - 1.5[3] | 1.2[4] | Indicates moderate lipophilicity; suggests potential for low aqueous solubility. |
| Predicted pKa | (Not readily available) | (Not readily available) | The amine group is basic and will be protonated at acidic pH, increasing solubility. |
Note: Experimental data for this specific compound is limited. Properties are estimated based on its structure and data from close analogs.
Q2: Why is poor solubility a critical problem in assays?
Poor compound solubility is a primary source of experimental failure and data misinterpretation.[1][2] The consequences include:
-
Underestimation of Potency: If a compound precipitates out of the assay medium, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to an artificially high IC50 value.[2]
-
Poor Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments, causing high data variability.[2]
-
Inaccurate SAR: Misleading activity data can obscure the true relationship between a compound's structure and its biological activity.[1]
-
Assay Interference: Undissolved compound particles can interfere with optical-based assay readouts (e.g., absorbance, fluorescence) by scattering light.
Q3: What are the initial signs of a solubility problem?
Be vigilant for these common indicators:
-
Visual Precipitation: The most obvious sign is visible cloudiness, haziness, or solid particles in your stock solution or final assay plate after dilution.
-
Inconsistent Results: High variability in dose-response curves or unexpected flat curves can point to solubility issues.[2]
-
"Steep Cliff" Dose-Response: A very sharp drop-off in activity at higher concentrations can occur when the compound's solubility limit is exceeded.
-
Discrepancies Between Assays: A compound may appear potent in a biochemical assay tolerant of high DMSO concentrations but inactive in a cell-based assay where the final DMSO concentration must be much lower.[1]
Section 2: Systematic Troubleshooting Guide
Follow this Q&A-based guide to diagnose and solve solubility issues methodically.
Q4: My initial 10 mM stock solution in DMSO looks hazy. What should I do?
This indicates that you have exceeded the compound's solubility limit even in a powerful organic solvent like DMSO.
Immediate Actions:
-
Warm and Agitate: Gently warm the vial to 30-37°C in a water bath and vortex or sonicate for 5-10 minutes.[5] This can often redissolve precipitated material.
-
Visual Confirmation: After warming, hold the vial against a light source to confirm that all particulates have dissolved.
Long-Term Strategy:
-
Prepare a Lower Concentration Stock: If precipitation persists, the stock is likely supersaturated. Prepare a new stock solution at a lower concentration (e.g., 5 mM or 1 mM). It is always better to have a fully dissolved, lower-concentration stock than a hazy, inaccurate high-concentration one.[1]
-
Best Practices for Stock Preparation: Always use high-purity, anhydrous DMSO. Ensure the compound and solvent are at room temperature before mixing to avoid precipitation due to temperature changes. Use precise weighing and volumetric equipment for accuracy.[6]
Q5: My compound precipitates when I dilute my clear DMSO stock into aqueous assay buffer. How can I fix this?
This is the most common solubility challenge, known as "aqueous crash-out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final assay medium, which is mostly aqueous and contains a low percentage of DMSO.[7]
// Nodes start [label="Precipitation upon\nAqueous Dilution", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Is the final assay\nconcentration necessary?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes, high concentration\nis required", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="No, lower concentration\nis acceptable", fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Can the final DMSO\nconcentration be increased?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes, assay is tolerant\nto >1% DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; a2_no [label="No, assay is sensitive\n(e.g., cell-based)", fillcolor="#F1F3F4", fontcolor="#202124"];
q3 [label="Is the compound's\nsolubility pH-dependent?", fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Yes, it's a basic amine", fillcolor="#F1F3F4", fontcolor="#202124"]; a3_no [label="No, or pH change\nis not an option", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions sol1 [label="Solution:\nLower the highest test\nconcentration in your\ndose-response curve.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; sol2 [label="Solution:\nIncrease final DMSO %.\n(e.g., from 0.5% to 1.0%)\nAlways run a vehicle control.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; sol3 [label="Solution:\nLower the assay buffer pH\n(e.g., from 7.4 to 6.8)\nto protonate the amine.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; sol4 [label="Solution:\nInvestigate use of\nco-solvents (PEG-400) or\nsolubilizing excipients.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note];
// Edges start -> q1; q1 -> a1_no [label="No"]; a1_no -> sol1; q1 -> a1_yes [label="Yes"]; a1_yes -> q2;
q2 -> a2_yes [label="Yes"]; a2_yes -> sol2; q2 -> a2_no [label="No"]; a2_no -> q3;
q3 -> a3_yes [label="Yes"]; a3_yes -> sol3; q3 -> a3_no [label="No"]; a3_no -> sol4; } Caption: Troubleshooting workflow for compound precipitation.
Strategies to Prevent Aqueous Precipitation:
-
Reduce the Final Concentration: The simplest solution is often to lower the highest concentration tested in your assay. Many compounds precipitate at high concentrations (e.g., >10 µM) but are soluble at their effective range.[1]
-
Optimize the Dilution Protocol: Avoid single-step large dilutions. A serial dilution or intermediate dilution step in a solvent like 50:50 DMSO:water can sometimes mitigate precipitation.[1]
-
Increase Final DMSO Concentration (Assay Permitting): For biochemical assays, increasing the final DMSO concentration from 0.5% to 1% or even 2% can maintain solubility. However, for cell-based assays, DMSO concentrations are often limited to ≤0.5% to avoid toxicity.[5] Always run a matching vehicle control to account for solvent effects.
-
Modify Buffer pH: Since this compound contains a basic amine group, its solubility is pH-dependent.[8][9] Lowering the pH of the assay buffer will protonate the amine, increasing its charge and dramatically improving aqueous solubility. See the protocol in Section 3 for determining optimal pH.
Q6: My compound's solubility seems pH-dependent. How do I determine the optimal pH?
For ionizable compounds, solubility can differ by several orders of magnitude across a small pH range.[8][10] The amine group in this compound makes it a weak base.
Principle:
-
At Low pH (e.g., < pKa): The amine group is protonated (-NH₃⁺), making the molecule charged and more soluble in aqueous media.
-
At High pH (e.g., > pKa): The amine group is neutral (-NH₂), making the molecule less polar and less soluble.
You can perform a simple pH-solubility screen to find the ideal buffer conditions for your experiment. See Protocol 2 for a detailed methodology.
Q7: Can I use co-solvents or other excipients to improve solubility?
Yes, when optimizing DMSO and pH is insufficient, other formulation strategies can be employed, particularly for in vivo studies.
-
Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the medium and help solubilize hydrophobic compounds.[11]
-
Examples: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol.[]
-
Considerations: Co-solvents must be compatible with your assay. High concentrations can denature proteins or be toxic to cells. A thorough validation with vehicle controls is essential.[13]
-
-
Surfactants: Detergents like Tween-20 or Triton X-100 can be used in biochemical assays at low concentrations (e.g., 0.01%) to help prevent aggregation, but they are generally not suitable for cell-based assays above their critical micelle concentration.[14]
Table 2: Common Solubilizing Agents and Considerations
| Agent | Typical Use | Pros | Cons |
| DMSO | In vitro stock solvent | Powerful solvent, miscible with water. | Can be toxic to cells at >0.5-1%.[15] |
| Ethanol | Co-solvent | Biocompatible at low concentrations. | Can affect enzyme activity; volatile. |
| PEG 400 | Co-solvent for in vitro and in vivo | Low toxicity, effective solubilizer. | Can be viscous; may affect some biological systems. |
| Tween-20 | Surfactant | Effective at low concentrations. | Primarily for biochemical assays; can interfere with protein interactions. |
Section 3: Key Protocols & Workflows
Protocol 1: Preparation and Handling of Compound Stock Solutions
This protocol ensures the integrity and accuracy of your primary compound source.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and positive displacement pipettes
-
Vortex mixer and/or sonicator
-
Amber or light-blocking storage vials
Procedure:
-
Equilibration: Allow the compound powder and DMSO to come to room temperature before opening to prevent water absorption.
-
Calculation: Calculate the mass of compound required to make a desired stock concentration (e.g., 10 mM).
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000
-
-
Weighing: Accurately weigh the compound onto a weigh paper or directly into a tared vial.
-
Dissolution: Add a portion of the total DMSO volume (e.g., 80%) to the vial. Cap securely and vortex vigorously for 2-5 minutes.[6]
-
Gentle Warming (if needed): If solids remain, warm the vial to 37°C for 5-10 minutes, followed by more vortexing or sonication.[5]
-
Final Volume: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the original vial with the remaining DMSO and add it to the flask to ensure a quantitative transfer. Add DMSO to the final volume mark.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.[16]
-
Storage: Store aliquots at -20°C or -80°C. For daily use, a working aliquot can be kept at 4°C for a short period, but long-term stability should be verified.
Protocol 2: Kinetic Solubility Assessment in Various pH Buffers
This experiment helps determine the optimal pH to maintain solubility in your final assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
A series of aqueous buffers (e.g., 50 mM Phosphate or Citrate-Phosphate) at different pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4, 8.0).
-
Clear 96-well microplate.
-
Plate reader capable of measuring absorbance at a wavelength where the compound absorbs (or by light scattering).
Procedure:
-
Buffer Dispensing: Add 198 µL of each pH buffer to different wells of the 96-well plate (in triplicate).
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final compound concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking. This mimics a typical assay incubation time.
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of precipitation or cloudiness.
-
Instrumental Analysis (Optional): Read the plate on a nephelometer (turbidity) or a UV-Vis plate reader. An increase in light scattering or absorbance compared to a buffer-only control indicates precipitation.
-
Data Interpretation: Identify the lowest pH at which the compound remains fully dissolved. This pH represents a more suitable condition for your assay buffer than a pH where precipitation is observed.
References
-
Avram, S., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Retrieved from [Link]
-
Šimaitė, L., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Takács-Novák, K., & Avdeef, A. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. PubMed. Retrieved from [Link]
-
Šimaitė, L., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Retrieved from [Link]
-
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
Avram, S., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Semantic Scholar. Retrieved from [Link]
-
Behl, C. R., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Martínez-Fernández, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health (NIH). Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Wipf, P., & Engler, A. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Iwańczak, K., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Retrieved from [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
LookChem. (n.d.). 6-Methyl-1H-indazol-4-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. Retrieved from [Link]
-
Doke, V. V., et al. (2020). CO-SOLVENCY. World Journal of Pharmaceutical Research. Retrieved from [Link]
Sources
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- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. lookchem.com [lookchem.com]
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- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of 6-Methoxy-1H-indazol-4-amine Production
Welcome to the technical support center for the synthesis and scale-up of 6-Methoxy-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield, purity, and scalability of this critical intermediate.
Introduction
This compound is a key building block in the synthesis of numerous pharmacologically active compounds. Its molecular structure, featuring a methoxy group and an amine group on the indazole core, provides a versatile scaffold for drug discovery.[1] However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This guide offers practical, field-proven insights to overcome these hurdles, ensuring a robust and efficient production process.
Common Synthetic Routes and Key Challenges
The synthesis of this compound typically involves the formation of the indazole ring through cyclization of a substituted precursor. One common method is the cyclization of a 2-aminobenzonitrile derivative.[1] While seemingly straightforward, this and other routes can be fraught with challenges during scale-up, including:
-
Low yields: Often attributed to incomplete reactions or the formation of side products.
-
Impurity formation: Regioisomers and other byproducts can complicate purification.
-
Difficult purification: The physicochemical properties of the product and impurities can make separation challenging.
-
Safety concerns: Some reagents and reaction conditions may pose safety risks at a larger scale.
The following sections will address these challenges in a practical, question-and-answer format, providing actionable solutions.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My cyclization reaction to form the indazole ring is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in indazole synthesis are frequently traced back to several key factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. The activation energy for the cyclization may not be consistently met in a larger reaction vessel.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature Optimization: Ensure uniform heating. In larger reactors, temperature gradients can occur. Consider using a jacketed reactor with controlled heating and efficient stirring. A slight increase in temperature, within safe limits, can sometimes drive the reaction to completion.[1]
-
Extended Reaction Time: If starting material persists, consider extending the reaction time.
-
-
-
Suboptimal Reagent Stoichiometry:
-
Causality: The ratio of reactants is critical. For instance, in syntheses involving hydrazine, an excess is often used to drive the reaction forward, but too much can lead to side reactions.[1]
-
Troubleshooting Steps:
-
Hydrazine Equivalents: If using a hydrazine-based cyclization, experiment with varying the equivalents of hydrazine hydrate. A moderate excess (e.g., 1.2-1.5 equivalents) is often optimal.[1]
-
Base Equivalents: In reactions requiring a base, ensure the stoichiometry is correct and that the base is of sufficient quality and strength.
-
-
-
Side Reactions:
-
Causality: Competing reactions can consume starting materials and generate impurities, thereby lowering the yield of the desired product. For example, in reactions of 2-halobenzaldehydes with hydrazine, a competitive Wolff-Kishner reduction can occur.[2]
-
Troubleshooting Steps:
-
Protecting Groups: Consider the use of protecting groups for sensitive functionalities on your starting material to prevent unwanted side reactions.
-
Temperature Control: Running the reaction at the lower end of the effective temperature range can help minimize some side reactions.[3]
-
-
Issue 2: Formation of Impurities
Q: I am observing significant impurity peaks in my crude product. How can I identify and minimize their formation?
A: Impurity profiling is a critical step in process development. Understanding the source of impurities is the first step toward eliminating them.
Common Impurities & Mitigation Strategies:
-
Regioisomers:
-
Causality: During the formation of the indazole ring, substitution at different positions can lead to the formation of regioisomers, which can be difficult to separate from the desired product.[4]
-
Mitigation:
-
Directed Synthesis: Employ starting materials with directing groups that favor the formation of the desired isomer.
-
Reaction Conditions: Carefully control reaction parameters such as temperature and solvent, as these can influence regioselectivity.
-
Purification: Develop a robust purification method, such as column chromatography with an optimized eluent system, to separate the isomers.[1]
-
-
-
Unreacted Starting Materials and Reagents:
-
Causality: As discussed under "Low Yield," incomplete reactions will leave starting materials in the crude product. Excess reagents can also be a source of impurities.
-
Mitigation:
-
Drive Reaction to Completion: Utilize the optimization strategies mentioned previously to ensure full conversion of the starting material.
-
Work-up Procedure: Design an effective work-up procedure to remove excess reagents. This may involve aqueous washes with acidic or basic solutions to remove basic or acidic reagents, respectively.
-
-
-
Degradation Products:
-
Causality: The product itself may be unstable under the reaction or work-up conditions, leading to degradation.
-
Mitigation:
-
Milder Conditions: Explore milder reaction conditions (e.g., lower temperature, alternative catalysts).
-
Inert Atmosphere: If the product is sensitive to oxidation, conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the cyclization step in the synthesis of this compound?
A1: Polar solvents such as dimethylformamide (DMF) or ethanol are generally preferred for the cyclization step as they have been shown to provide better results.[1] The choice of solvent can significantly impact reaction kinetics and solubility of intermediates.
Q2: What are the best practices for purifying the final product on a large scale?
A2: For large-scale purification, column chromatography can be resource-intensive. Consider the following:
-
Recrystallization: This is often the most scalable and cost-effective method for achieving high purity.[1] A systematic screening of solvents is recommended to find the optimal system that provides good recovery and high purity.
-
Slurry Washes: Slurrying the crude product in a suitable solvent where the impurities are soluble but the product is not can be an effective purification step.
-
Preparative HPLC: While expensive, preparative HPLC can be used for high-purity requirements, especially for smaller-scale production or for isolating reference standards.[4]
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety aspects are critical:
-
Exothermic Reactions: Some steps, particularly those involving strong acids or oxidizing agents, can be highly exothermic.[5] Ensure adequate cooling capacity and controlled addition of reagents. A reaction calorimetry study is advisable before scaling up.
-
Hydrazine: Hydrazine is a toxic and potentially explosive reagent. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Pressure Build-up: Be aware of potential gas evolution during the reaction, which can lead to pressure build-up in a closed system. Ensure the reactor is properly vented.
Experimental Protocols
Protocol 1: General Procedure for Cyclization
This is a general guideline; specific amounts and conditions should be optimized for your specific starting material.
-
To a solution of the appropriately substituted 2-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMF or ethanol), add the cyclizing agent (e.g., hydrazine hydrate, 1.2-1.5 eq).[1]
-
If required, add a catalyst or base.
-
Heat the reaction mixture to the optimized temperature (e.g., reflux) and monitor by TLC or HPLC until the starting material is consumed.[1][2]
-
Cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove excess reagents and inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction | Optimize temperature and reaction time; monitor reaction progress.[1][2] |
| Suboptimal Reagent Ratio | Titrate equivalents of key reagents (e.g., hydrazine).[1] | |
| Side Reactions | Use milder conditions; consider protecting groups.[3] | |
| Impurity Formation | Regioisomers | Control reaction conditions; develop selective purification.[4] |
| Unreacted Starting Material | Drive reaction to completion. | |
| Product Degradation | Use milder conditions; employ an inert atmosphere. |
Visualizations
Logical Troubleshooting Flow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification.
References
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2015). The Journal of Organic Chemistry, 80(15), 7676–7683. [Link]
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Alarcón-Polo, E., Pérez-Toral, B., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6689–6700. [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(6), 948-960. [Link]
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
6-(Methoxymethoxy)-1H-Indazol-3-Amine. (n.d.). African Rock Art. Retrieved January 17, 2026, from [Link]
-
6-methoxy-1h-indazol-3-amine (C8H9N3O). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
-
Alarcón-Polo, E., Pérez-Toral, B., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
Sources
- 1. This compound (1000341-20-7) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Managing competitive reactions in 6-Methoxy-1H-indazol-4-amine synthesis
A Specialized Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 6-Methoxy-1H-indazol-4-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of this synthesis and manage competitive reactions effectively. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to support your research and development endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, offering insights into strategic decisions and reaction principles.
Q1: What are the prevalent synthetic strategies for this compound, and which competitive reactions are of primary concern?
A1: The synthesis of this compound and structurally similar indazoles typically involves the formation of the indazole core through cyclization of appropriately substituted phenyl precursors. A common approach involves the cyclization of a substituted o-toluidine derivative or the reductive cyclization of an o-nitro-ketoxime.[1][2]
The primary challenges in these syntheses often revolve around controlling regioselectivity and minimizing side reactions. Key competitive reactions include:
-
Formation of Isomeric Byproducts: Depending on the precursors and reaction conditions, the formation of undesired regioisomers of the indazole ring can occur.[3][4] This is a significant issue in syntheses aiming for a specific substitution pattern.
-
Incomplete Cyclization: Failure of the ring-closing step to proceed to completion results in a mixture of starting material and the desired product, complicating purification.
-
Side Reactions of Functional Groups: The methoxy and amino functionalities, or their precursors (like a nitro group), can undergo undesired reactions under the conditions required for cyclization. For instance, a nitro group may be prematurely reduced by certain reagents.[5]
-
N-Alkylation/Arylation at Undesired Positions: In syntheses involving N-substitution, competitive alkylation or arylation at both nitrogen atoms of the pyrazole ring can lead to a mixture of N1 and N2 isomers.[3][6]
Q2: How does the choice of starting material impact the potential for competitive reactions?
A2: The choice of starting material is a critical determinant of the reaction pathway and the profile of potential byproducts. For instance, starting with a substituted 2-methylaniline derivative and employing a diazotization-cyclization sequence can be effective.[7] However, the conditions for diazotization must be carefully controlled to avoid decomposition of the diazonium intermediate and the formation of phenolic byproducts.
Alternatively, a route involving the cyclization of a 2-halobenzonitrile with hydrazine is another common strategy.[8] In this case, a key competitive reaction can be the Wolff-Kishner reduction of any aldehyde precursors, which would lead to the formation of undesired toluenes.[5] The reactivity of the halogen and the activation by other substituents on the ring must be balanced to favor the desired intramolecular cyclization.
Q3: What analytical techniques are most effective for identifying and quantifying byproducts in the synthesis of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for the effective analysis of the reaction mixture.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time reaction monitoring, allowing for a quick assessment of the consumption of starting materials and the formation of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the product and the relative amounts of different components in the reaction mixture. Method development to achieve baseline separation of the desired product from key impurities is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are vital for the structural elucidation of the final product and any isolated byproducts.[9] Specific chemical shifts and coupling patterns can help distinguish between different isomers.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry confirms the molecular weight of the product and impurities, aiding in their identification.
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Indazole Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Cyclization Reaction | Reaction Monitoring: Utilize TLC or HPLC to monitor the reaction progress. If starting material persists, consider extending the reaction time or moderately increasing the temperature.[5] Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. For cyclizations involving hydrazine, using a slight excess (1.2–1.5 equivalents) can sometimes improve the yield.[10] |
| Competitive Side Reactions | Temperature Control: Many side reactions are more prevalent at higher temperatures. Evaluate if the reaction can be conducted at a lower temperature without significantly impacting the rate of the desired cyclization.[5] Solvent Selection: The choice of solvent can influence reaction pathways. Polar solvents like DMF or ethanol are often beneficial for indazole synthesis.[10] Experiment with different solvents to find the optimal balance between solubility and reactivity. |
| Product Degradation | Work-up Conditions: Assess the pH and temperature during the work-up procedure. The amino and indazole functionalities can be sensitive to harsh acidic or basic conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to extreme pH. |
Problem 2: Formation of an Undesired Regioisomer
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol in Cyclization | Directing Groups: The electronic nature and position of substituents on the starting phenyl ring play a crucial role in directing the cyclization. Analyze the directing effects of the methoxy and amino (or nitro) precursor groups to understand the observed regioselectivity. It may be necessary to redesign the synthetic route with starting materials that favor the desired isomer. Protecting Groups: In some cases, the use of protecting groups can block undesired reaction sites and enhance regioselectivity. |
| Isomerization Under Reaction Conditions | Thermodynamic vs. Kinetic Control: Investigate whether the reaction conditions favor thermodynamic or kinetic product formation. Altering the reaction temperature or time may shift the product distribution towards the desired isomer. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities during Chromatography | Solvent System Optimization: Systematically screen different solvent systems for column chromatography using TLC to identify an eluent that provides better separation.[4] A gradient elution may be necessary. Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase material. |
| Poor Crystallization | Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find suitable conditions for recrystallization. The ideal solvent should dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling. Seeding: If crystallization is sluggish, adding a small seed crystal of the pure product can induce crystallization. |
III. Experimental Protocols & Visualizations
To provide a clearer understanding of the synthetic process and the interplay of different factors, this section includes a generalized experimental protocol and illustrative diagrams.
Generalized Experimental Protocol for Indazole Synthesis via Reductive Cyclization
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Preparation of the Precursor: Synthesize the appropriately substituted o-nitrobenzaldehyde or o-nitroketone precursor. This may involve nitration and oxidation/acylation of a commercially available starting material.
-
Formation of the Hydrazone/Oxime: React the nitro-carbonyl compound with hydrazine or hydroxylamine to form the corresponding hydrazone or oxime. This step is typically carried out in a protic solvent like ethanol.
-
Reductive Cyclization: Subject the hydrazone or oxime to reductive conditions to facilitate the reduction of the nitro group and subsequent intramolecular cyclization. Common reducing agents include tin(II) chloride, iron powder in acetic acid, or catalytic hydrogenation (e.g., Pd/C, H₂).[2][11]
-
Work-up and Isolation: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.[4]
Visualizing Competitive Pathways
The following diagram illustrates a common challenge in indazole synthesis: the potential for forming N1 and N2 isomers during N-alkylation/arylation steps.
Caption: Competitive N-substitution pathways in indazole synthesis.
Troubleshooting Workflow
The diagram below outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A systematic workflow for troubleshooting synthetic challenges.
IV. References
-
Akin, E. A., & Haddadin, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2534–2545. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Lin, M.-H., Liu, H.-J., Lin, W.-C., Kuo, C.-K., & Chuang, T.-H. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 80(22), 11376–11384. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Gűrdere, M. B., Yılmaz, F., Otuk, G., & Unűbol, N. (1999). 2-Substituted indazoles. Synthesis and antimicrobial activity. European Journal of Medicinal Chemistry, 34(11), 1009–1018. [Link]
-
Lin, M.-H., Liu, H.-J., Lin, W.-C., Kuo, C.-K., & Chuang, T.-H. (2015). Synthesis of indazoles. Google Patents. Retrieved from
-
Ruechardt, C., & Hassmann, V. (1976). Process for the preparation of substituted indazoles. Google Patents. Retrieved from
-
O'Dell, D. K., & Nicholas, K. M. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Heterocycles, 63(2), 345. [Link]
-
Sharma, A., Kumar, V., & Kumar, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 968–990. [Link]
-
Terholsen, H., Medema, L., Chernyshova, E., Prats Luján, A., Poelarends, G. J., & Schmidt, S. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Retrieved from [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar. Retrieved from [Link]
-
Wang, Y., Li, H., & Wang, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3127. [Link]
-
Elguero, J., & Perez, M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5869–5880. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
Wang, Z., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Wang, Z., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
-
African Rock Art. (n.d.). 6-(Methoxymethoxy)-1H-Indazol-3-Amine. Retrieved from [Link]
-
Wang, Z., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Retrieved from [Link]
-
Wang, Z., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
PubChemLite. (n.d.). 6-methoxy-1h-indazol-3-amine (C8H9N3O). Retrieved from [Link]
Sources
- 1. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 6. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
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- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Time for 6-Methoxy-1H-indazol-4-amine Synthesis
Welcome to the technical support center dedicated to the synthesis of 6-Methoxy-1H-indazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the efficient formation of this critical chemical intermediate. The content is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the synthesis of this compound, providing foundational knowledge for optimization.
Q1: What is a common and reliable synthetic pathway for this compound?
A: A prevalent and effective strategy involves a multi-step synthesis starting from an appropriately substituted precursor, often involving a cyclization reaction to form the indazole core, followed by the reduction of a nitro group to the target amine.[1] A typical route begins with a substituted 2-aminobenzonitrile derivative which undergoes cyclization.[1] An alternative, and often robust, method is the catalytic hydrogenation of a nitro-indazole precursor, such as 6-methoxy-4-nitro-1H-indazole, using a catalyst like palladium on carbon (Pd/C).[1] This latter step is often clean and high-yielding, making it a preferred method for introducing the 4-amino group late in the synthesis.
Q2: Which reaction parameters have the most significant impact on reaction time and yield?
A: Several parameters are critical and interdependent. The most influential are:
-
Temperature: Temperature control is paramount. While higher temperatures generally accelerate reaction rates, excessive heat can lead to the formation of byproducts and decomposition of the desired product, ultimately reducing the overall yield.[2][3]
-
Solvent: The choice of solvent affects reactant solubility and reaction kinetics.[2] Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are frequently used as they facilitate the dissolution of starting materials and intermediates.[1][4]
-
Catalyst System (if applicable): For steps like nitro group reduction, the choice of catalyst (e.g., Pd/C), catalyst loading, and hydrogen pressure are key drivers of reaction time and completeness.
-
Reagent Stoichiometry: In cyclization steps that may use reagents like hydrazine, employing a slight excess (e.g., 1.2–1.5 equivalents) can significantly improve reaction rates and drive the reaction to completion.[1]
Q3: How can I effectively monitor the reaction's progress to determine the optimal endpoint?
A: Real-time monitoring is crucial for optimization. The most common and accessible methods are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique to qualitatively track the consumption of starting materials and the formation of the product. A suitable eluent system, often a mixture of ethyl acetate and hexane, should be developed to achieve good separation between the starting material, intermediates, and the final product.[1][5]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, HPLC is the preferred method. It allows for accurate determination of the percentage conversion and can detect the formation of minor impurities, providing a detailed reaction profile over time.
Q4: What are the standard work-up and purification procedures for isolating high-purity this compound?
A: After the reaction is deemed complete, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble reagents. The crude product is then extracted into an organic solvent. For purification, two primary methods are effective:
-
Column Chromatography: Purification over silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) is a reliable method to isolate the product from non-polar and highly polar impurities.[1]
-
Recrystallization: If a suitable solvent system is found, recrystallization can be a highly effective and scalable method for achieving excellent purity.[5]
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a direct question-and-answer format, providing potential causes and validated solutions.
Issue: Slow or Incomplete Reaction
Q: My reaction has stalled with significant starting material remaining after the expected reaction time. What are the likely causes and how can I resolve this?
A: A stalled reaction is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.
-
Cause 1: Insufficient Thermal Energy. The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, carefully monitoring the reaction progress by TLC or HPLC at each stage. Be cautious, as excessive temperatures can trigger side reactions.[2] A systematic screening of temperatures is often necessary to find the optimal balance between reaction rate and purity.[3]
-
-
Cause 2: Poor Catalyst Activity (for catalytic reactions). If you are performing a catalytic hydrogenation, the catalyst may be inactive.
-
Solution: Ensure the catalyst is fresh and has been handled under appropriate conditions to prevent deactivation. If catalyst poisoning by sulfur or other functional groups is suspected, pre-treating the starting material may be necessary. Consider increasing the catalyst loading or the hydrogen pressure.
-
-
Cause 3: Inappropriate Solvent. The starting materials or key intermediates may have poor solubility in the chosen solvent, leading to a slow heterogeneous reaction.
-
Solution: Switch to a more polar solvent that can better dissolve all components of the reaction mixture. Polar aprotic solvents like DMF, DMSO, or NMP are excellent candidates for indazole synthesis due to their high boiling points and solvating power.[2][4] The table below provides a general guide to solvent selection.
-
Table 1: General Solvent Selection Guide for Indazole Synthesis
| Solvent Class | Example Solvents | Typical Use Case & Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Excellent solvating power for polar intermediates. High boiling points allow for a wide range of reaction temperatures. Generally preferred for cyclization steps.[1][4] |
| Polar Protic | Ethanol, n-Butanol | Can participate in hydrogen bonding. Often used in reactions involving hydrazine hydrate.[6] May require higher temperatures due to lower boiling points than polar aprotic solvents. |
| Ethers | THF, 2-MeTHF | Used when a less polar, non-participating solvent is required. 2-MeTHF is a greener alternative to THF and can be effective in certain cyclization reactions.[7] |
Issue: Low Yield with Significant Impurity Formation
Q: The reaction proceeds quickly, but the yield of my target product is low, and the crude material shows multiple spots on TLC. What is happening and how can it be corrected?
A: This scenario typically points towards competing side reactions or product degradation, often caused by overly harsh reaction conditions.
-
Cause 1: Reaction Temperature is Too High. While heat accelerates the desired reaction, it can disproportionately accelerate undesired pathways or cause the product to decompose.
-
Solution: Reduce the reaction temperature. Even a 10-20 °C reduction can dramatically improve selectivity and prevent degradation. The goal is to find the "sweet spot" where the rate of formation of the desired product is maximized relative to side reactions.[2]
-
-
Cause 2: Incorrect Reagent Stoichiometry. Using a large excess of a reactive reagent (e.g., a strong base or oxidant) can lead to non-selective reactions with the starting material or product.
-
Solution: Carefully control the stoichiometry of all reagents. Perform a titration of the key reagent to determine the optimal amount needed to drive the reaction to completion without causing excessive side product formation. For example, in cyclizations with hydrazine, an excess of 1.2-1.5 equivalents is often sufficient.[1]
-
-
Cause 3: Atmospheric Contamination. Some reactions are sensitive to oxygen or moisture, which can lead to oxidative side products or hydrolysis of sensitive functional groups.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon. Use anhydrous solvents and reagents if your reaction pathway is known to be sensitive to water.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for the Synthesis of this compound via Nitro-Indazole Reduction
This protocol provides a representative, step-by-step method for the final reduction step, which is often a critical point for optimization.
-
1. Reactor Setup: To a suitable reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 6-methoxy-4-nitro-1H-indazole (1.0 eq.).
-
2. Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate (typically 10-20 volumes relative to the starting material).
-
3. Catalyst Addition: Carefully add Palladium on Carbon (5-10% Pd/C, typically 5-10 mol% loading) to the suspension.
-
4. Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
5. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed. The reaction time can vary from 2 to 24 hours depending on the scale, catalyst efficiency, and hydrogen pressure.
-
6. Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with fresh solvent.
-
7. Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified by column chromatography or recrystallization.
Simplified Reaction Pathway
Caption: Catalytic reduction to form the target amine.
References
- Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- Vulcanchem. (n.d.). This compound - 1000341-20-7.
- Benchchem. (n.d.). Technical Support Center: Optimization of 2H-Indazole Synthesis.
- ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
- PMC. (2024, February 20). Development of a selective and scalable N1-indazole alkylation.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
- American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- NIH. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- African Rock Art. (n.d.). 6-(Methoxymethoxy)-1H-Indazol-3-Amine.
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Common issues in the nitration and reduction steps for indazole amines
Welcome to the Technical Support Center for the synthesis of indazole amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common synthetic steps of indazole nitration and subsequent nitro group reduction. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to overcome common experimental hurdles.
PART 1: Nitration of Indazoles
The introduction of a nitro group onto the indazole core is a critical first step for accessing aminoindazoles. While seemingly straightforward, this electrophilic aromatic substitution is often plagued by issues of regioselectivity and safety. This section will address the most common challenges.
Frequently Asked Questions & Troubleshooting: Indazole Nitration
Q1: My nitration reaction is giving me a mixture of isomers. How can I control the regioselectivity?
A1: This is the most common issue in indazole nitration. The position of the nitro group is influenced by both the inherent electronic properties of the indazole ring and the reaction conditions. The indazole nucleus can be nitrated on the benzene ring (C4, C5, C6, C7) or, less commonly, at the N1 or N2 positions.
-
Electronic Effects: The electron-donating nature of the pyrazole ring fused to the benzene ring directs electrophiles to the C5 and C7 positions. However, substituents already present on the indazole will strongly influence the final regiochemical outcome. For instance, an electron-donating group like a methyl group at the C6 position will direct nitration to the C5 position.[1]
-
Steric Hindrance: Bulky substituents can hinder nitration at adjacent positions.
-
Reaction Conditions: The choice of nitrating agent and acid catalyst can significantly impact the isomer ratio. Standard conditions (H₂SO₄/HNO₃) are often aggressive and can lead to mixtures.
Troubleshooting Workflow: Achieving Regioselectivity
Q2: I am getting a low yield, and my starting material is not fully consumed. What should I do?
A2: Low conversion can stem from several factors:
-
Insufficient Nitrating Agent: Ensure you are using a stoichiometric or slight excess of the nitrating agent.
-
Inadequate Temperature Control: Nitration is highly exothermic. If the reaction is run at too low a temperature, the activation energy barrier may not be overcome. Conversely, if it gets too hot, side reactions and decomposition can occur. A temperature of 0-10°C is often a good starting point.[2]
-
Poor Solubility: Ensure your indazole starting material is fully dissolved in the acidic medium before adding the nitrating agent.
Q3: My reaction seems to have worked, but I am struggling to purify the product. Any suggestions?
A3: Nitroindazoles are often crystalline solids.
-
Work-up: The standard work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.[2][3]
-
Purification:
-
Filtration and Washing: After filtration, wash the crude product thoroughly with cold water to remove any residual acids and inorganic salts.[3]
-
Recrystallization: This is often the most effective purification method. A common solvent system is an ethanol/water mixture.[3]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a hexane/ethyl acetate solvent system can be employed.[2]
-
Safety First: Handling Nitrating Agents
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[3]
-
Fume Hood: All operations must be conducted inside a certified chemical fume hood.[3]
-
Exothermic Reaction: The reaction is highly exothermic. Maintain strict temperature control and add reagents slowly, especially on a larger scale.[3]
-
Quenching: Always quench the reaction by slowly adding the acid mixture to ice, never the other way around.
Experimental Protocol: Direct Nitration of 3-Methylindazole
This protocol describes the synthesis of 3-methyl-6-nitro-1H-indazole, a key intermediate for pharmaceuticals like Pazopanib.[3][4]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. This should be done in an ice-water bath to manage the heat of dissolution.[3]
-
Nitrating Mixture Preparation: In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid.
-
Addition: Cool the indazole solution to 0-5°C. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.[2]
-
Reaction: Stir the mixture at 0-10°C and monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice. A solid precipitate should form.[2][3]
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water until the washings are neutral.[3]
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[3]
PART 2: Reduction of Nitroindazoles to Indazole Amines
The reduction of the nitro group to a primary amine is a pivotal transformation. The primary challenge in this step is achieving chemoselectivity, especially when other reducible functional groups are present in the molecule.
Frequently Asked Questions & Troubleshooting: Nitro Group Reduction
Q1: My catalytic hydrogenation with Pd/C is not working or is very slow. What's wrong?
A1: This is a common issue, often related to the catalyst.
-
Catalyst Poisoning: This is the most likely culprit. Precious metal catalysts like Palladium are highly susceptible to poisoning by sulfur compounds, and to a lesser extent, by certain nitrogen-containing heterocycles.[5][6] If your substrate contains a thiol or thioether, standard Pd/C hydrogenation will likely fail.[7]
-
Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling. It is always best to use a fresh batch of catalyst to rule out deactivation.[5][6]
-
Insufficient Catalyst Loading: Typical loading for Pd/C is 5-10 mol%.[5] You may need to increase the loading for challenging substrates.
-
Poor Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), vigorous stirring is essential to ensure good mass transfer.[5]
-
Inadequate Hydrogen Pressure: While a hydrogen balloon is often sufficient, some substrates may require higher pressures in a dedicated hydrogenation apparatus.[5]
Q2: I have other sensitive functional groups in my molecule (e.g., halogens, ketones, nitriles). How can I selectively reduce the nitro group?
A2: This is a classic chemoselectivity problem. The choice of reducing agent is critical. Catalytic hydrogenation with Pd/C is often too reactive and can reduce other groups.[8]
-
For Halogens (Cl, Br, I): Pd/C is notorious for causing dehalogenation. To preserve halogens, consider using:
-
For Ketones/Aldehydes:
-
For Esters/Amides:
-
SnCl₂·2H₂O and Fe/NH₄Cl are generally safe choices.
-
-
For Nitriles:
-
SnCl₂·2H₂O is an excellent choice as it typically does not reduce nitriles.[9]
-
Troubleshooting Workflow: Selecting a Chemoselective Reducing Agent
Q3: The work-up for my SnCl₂ reduction is messy, with a lot of precipitates.
A3: This is a well-known drawback of using tin salts. The tin hydroxides formed during basification can be gelatinous and difficult to filter, often leading to emulsions during extraction.[14]
-
Modified Work-up:
-
After the reaction is complete (in a solvent like ethanol or ethyl acetate), pour the mixture into ice-water.[10]
-
Carefully and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the pH is ~7-8.[10][14] This will precipitate the tin salts.
-
Extract the product with a suitable organic solvent like ethyl acetate. If emulsions form, adding Celite to the mixture and filtering the entire suspension through a pad of Celite can help break the emulsion and remove the tin salts.[14]
-
Data Summary: Common Reducing Agents for Nitroindazoles
| Reducing Agent System | Common Solvents | Key Advantages | Key Disadvantages |
| H₂ / Pd/C | Methanol, Ethanol, EtOAc | High efficiency, clean reaction. | Not chemoselective; reduces many other groups, causes dehalogenation, poisoned by sulfur.[8] |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Excellent chemoselectivity (spares carbonyls, halogens, nitriles), mild conditions.[9][10] | Messy work-up due to tin salt precipitation.[14] |
| Fe / NH₄Cl | Ethanol/Water, Methanol/Water | Inexpensive, robust, good chemoselectivity.[11][13] | Requires filtration of iron sludge, can be slower than other methods. |
| Hydrazine Hydrate / Catalyst | Methanol, Ethanol | Avoids use of H₂ gas, often fast and high-yielding.[15] | Hydrazine is toxic; catalyst can still be poisoned. |
Experimental Protocols: Nitro Group Reduction
Protocol 1: Reduction with Stannous Chloride Dihydrate[10]
This protocol is ideal for substrates with sensitive functional groups.
-
Setup: In a round-bottom flask, dissolve the nitroindazole (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents) to the solution.
-
Reaction: Heat the mixture to 70°C under a nitrogen atmosphere. Monitor the reaction by TLC (typically complete in 30-60 minutes).
-
Work-up: Cool the reaction to room temperature and pour it into an ice-water mixture.
-
Neutralization: Slowly add a 5% aqueous sodium bicarbonate solution until the pH reaches 7-8.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminoindazole.
Protocol 2: Reduction with Iron and Ammonium Chloride[11]
A cost-effective and chemoselective method suitable for large-scale synthesis.
-
Setup: To a flask, add methanol, the nitroindazole (1 equivalent), ammonium chloride (~5 equivalents), and iron powder (~10 equivalents).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC.
-
Work-up: Once complete, cool the reaction mixture and add water. Caution: It is critical to add water before removing the methanol to prevent a potential uncontrolled exothermic reaction.
-
Filtration: Filter the mixture through a pad of Celite to remove the iron sludge, washing the pad with methanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the organic solvent. Extract the remaining aqueous layer with a suitable solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers and concentrate under reduced pressure to obtain the product.
References
- DABHOLKAR, V. V., & GAVANKAR, R. P. (2006). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES*.
- Ramadas, K., & Srinivasan, N. (1992). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages, 348.
- Rakib, E. M., et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 38(16).
- BenchChem. (2025).
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- BenchChem. (2025).
- Reddit User Discussion. (2022). Nitro reduction conditions. r/Chempros.
- Kelly, S. M., & Lipshutz, B. H. (2014).
- BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. BenchChem.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol.
- RSC Publishing. (2020).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
- RSC Publishing. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes.
- Maciag, D. C., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
- BenchChem. (2025).
- RSC Publishing. (2022). Engaging hydrazine hydrate as a hydrogen source for cobalt (II) catalysed transfer hydrogenation of nitroaromatics.
- BenchChem. (2025).
- R Discovery. (2025).
- SciSpace. (n.d.).
- Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole. BenchChem.
- BenchChem. (2025).
- Reddit User Discussion. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
- Nguyen, M. C., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 19, 1339-1351.
- BenchChem. (2025). selective reduction of nitro group without affecting other functional groups. BenchChem.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Organic Chemistry Portal. (2014).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.
- Park, S., et al. (2021). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles.
- Sciencemadness.org User Discussion. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes.
- Reddit User Discussion. (2022). Hydrogenation reaction tips and tricks. r/Chempros.
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Technical Support Center: High-Purity Purification of 6-Methoxy-1H-indazol-4-amine by Column Chromatography
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with advanced insights into the column chromatography purification of 6-Methoxy-1H-indazol-4-amine. This guide is structured to offer practical, in-depth solutions to common challenges encountered during the purification of this pharmaceutically relevant heterocyclic amine. By integrating established chromatographic principles with compound-specific considerations, this resource aims to empower you to achieve high-purity isolation of your target molecule.
I. Understanding the Molecule: this compound
This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Its structure, featuring a fused pyrazole and benzene ring system, is adorned with a methoxy group and an amino group. This unique combination of functional groups dictates its chromatographic behavior.
The primary amino group imparts basicity, making the molecule susceptible to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can lead to common purification issues such as peak tailing, irreversible adsorption, and even on-column degradation.[3] Conversely, the methoxy group and the aromatic core contribute to a degree of lipophilicity.[4] A successful purification strategy must therefore balance these opposing properties to achieve efficient elution and separation from impurities.
Key Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₈H₉N₃O | [4] |
| Molecular Weight | 163.18 g/mol | [4] |
| Hydrogen Bond Donors | 2 (from NH and NH₂) | [4] |
| Hydrogen Bond Acceptors | 4 (from N atoms and methoxy oxygen) | [4] |
| Estimated LogP | ~1.2-1.5 | [4] |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Issue 1: Significant Peak Tailing and Poor Resolution
-
Question: My chromatogram shows a broad, tailing peak for the product, and it's co-eluting with impurities. What's causing this and how can I fix it?
-
Answer:
-
Causality: The basic amino group of your compound is interacting strongly with the acidic silanol groups on the silica gel surface through hydrogen bonding and acid-base interactions. This leads to a non-uniform elution front, resulting in peak tailing.
-
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most effective and common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound and leading to a more symmetrical peak shape.[3]
-
Pre-treatment of Silica Gel: You can create a less acidic stationary phase by preparing a slurry of your silica gel in the chosen mobile phase that already contains the basic additive. This ensures the silica is "neutralized" before you load your sample.
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of amines. Amine-functionalized silica is another excellent, albeit more expensive, option that is specifically designed to minimize these unwanted interactions.
-
-
Issue 2: Low or No Recovery of the Product
-
Question: I've loaded my crude product onto the column, but I'm recovering very little, or none, of the desired this compound. Where is it going?
-
Answer:
-
Causality: This is likely due to irreversible adsorption of your basic compound onto the acidic silica gel. In severe cases, the strong interaction can lead to the compound remaining permanently bound to the top of the column.
-
Solutions:
-
Incorporate a Basic Additive: As with peak tailing, the addition of triethylamine to your eluent is the primary solution. This will compete with your product for the active sites on the silica, preventing irreversible binding.
-
Increase Mobile Phase Polarity Aggressively: If your compound is still retained, a steeper gradient or a "flush" with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane with 1% TEA) at the end of your run can help elute any strongly bound material.
-
Dry Loading with an Inert Support: Instead of dissolving your sample in a strong solvent and loading it directly onto the column (wet loading), consider dry loading. Pre-adsorb your crude material onto a small amount of an inert support like Celite® or even a small amount of silica gel that has been treated with TEA. Once the solvent is evaporated, the resulting free-flowing powder can be carefully added to the top of your column. This technique often leads to better peak shapes and improved recovery.
-
-
Issue 3: Suspected On-Column Degradation
-
Question: I'm observing new, unexpected spots on my TLC analysis of the collected fractions that were not present in the crude mixture. Is my compound degrading on the column?
-
Answer:
-
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. While this compound is relatively stable, prolonged exposure to the acidic stationary phase, especially if the chromatography run is slow, could potentially lead to degradation.
-
Solutions:
-
Neutralize the Stationary Phase: Use a mobile phase containing triethylamine to minimize the acidity of the silica gel.
-
Expedite the Purification: Employ flash chromatography rather than gravity chromatography. The increased flow rate reduces the residence time of your compound on the column, minimizing the opportunity for degradation.
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
-
A1: Based on the structure and properties of indazole derivatives, a good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[4] Given the presence of the polar amine and methoxy groups, you will likely require a relatively high proportion of ethyl acetate. A gradient of 20% to 80% ethyl acetate in hexanes is a reasonable range to explore. Crucially, for all mobile phases, the addition of 0.5-1% triethylamine is highly recommended to prevent peak tailing.
-
-
Q2: How should I prepare my sample for loading onto the column?
-
A2: For optimal separation, dissolve your crude product in a minimal amount of a solvent in which it is highly soluble, such as dichloromethane or ethyl acetate. If the solubility is low, you can add a small amount of a more polar solvent like methanol. However, be aware that using a very strong solvent for loading can lead to band broadening. If your compound is not readily soluble in the initial mobile phase, dry loading is the preferred method.
-
-
Q3: Can I use reversed-phase chromatography for this purification?
-
A3: Yes, reversed-phase chromatography is a viable alternative, especially if normal-phase purification proves challenging. A C18 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for the basic amine, it is essential to use an acidic modifier in the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). A gradient of increasing organic solvent would be used to elute the compound.
-
-
Q4: How do I scale up my purification from a few milligrams to several grams?
-
A4: When scaling up, the primary goal is to maintain the separation quality achieved at the small scale. The key is to keep the ratio of the sample load to the mass of the stationary phase constant. A general rule of thumb for flash chromatography is a loading capacity of 1-10% of the silica gel mass, depending on the difficulty of the separation. You will need to use a larger column and proportionally increase your solvent volumes and flow rate. Maintaining the same linear velocity of the mobile phase is also important for preserving resolution.
-
IV. Experimental Protocols
Protocol 1: Standard Flash Chromatography on Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 30%, 50%, 70% ethyl acetate in hexanes, all containing 1% TEA).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.35.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes with 1% TEA).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., step or linear gradient to 80% ethyl acetate in hexanes with 1% TEA).
-
Collect fractions in test tubes.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
V. Visualizations
Diagram 1: Troubleshooting Flowchart for Common Purification Issues
Caption: Troubleshooting decision tree for purifying this compound.
VI. References
-
Podolska, M., Bialecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2017). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777–784.
-
Podolska, M., Bialecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-indazol-4-amine. PubChem. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 5(26), 5023–5025.
-
ChemBK. (2024). 1H-indazol-4-amine. Retrieved from [Link]
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
Li, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127883.
-
African Rock Art. (n.d.). 6-(Methoxymethoxy)-1H-Indazol-3-Amine. Retrieved from [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-Ketoximes. Semantic Scholar. [Link]
-
Zhang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3193.
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. [Link]
-
CP Lab Safety. (n.d.). 6-Methoxy-1H-indazol-3-amine, 95% Purity, C8H9N3O, 1 gram. Retrieved from [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine. [Link]
-
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-1H-indazol-4-amine Analogs and Related Kinase Inhibitors
Introduction: The Indazole Scaffold in Modern Drug Discovery
The 1H-indazole framework is a cornerstone in medicinal chemistry, celebrated for its role as a privileged scaffold in a multitude of therapeutic agents.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as an effective bioisostere for native purine systems, rendering it an exceptional "hinge-binding" motif for protein kinase inhibitors.[2] Numerous FDA-approved drugs, such as the anticancer agents pazopanib and axitinib, feature the indazole core, underscoring its clinical significance.[3] The therapeutic efficacy of these molecules is profoundly influenced by the nature and position of substituents on the indazole ring system. Strategic modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.[4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs related to 6-Methoxy-1H-indazol-4-amine. While direct, extensive SAR studies on this specific scaffold are nascent, a comparative analysis of closely related 4-amino-indazole and 6-substituted-indazole derivatives offers invaluable insights. We will dissect how subtle structural changes impact inhibitory activity against key oncological targets, primarily focusing on Polo-Like Kinase 4 (PLK4) and Fibroblast Growth Factor Receptors (FGFRs). This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and practical methodologies.
The this compound Core: A Privileged Starting Point
The this compound scaffold presents a compelling foundation for inhibitor design. Each functional group plays a strategic role:
-
1H-Indazole: The core heterocycle. The N1-H and N2 atoms are critical for forming hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a fundamental anchoring point for potent inhibition.
-
4-Amino Group: Positioned on the benzene portion of the scaffold, this amine group can act as a crucial hydrogen bond donor or acceptor, forming additional interactions with the target protein to enhance binding affinity and selectivity. Its position offers a vector for further chemical exploration.
-
6-Methoxy Group: This substituent is not merely a passive addition. The methoxy group can influence the molecule's electronic properties, solubility, and metabolic stability. Furthermore, its oxygen atom can act as a hydrogen bond acceptor, potentially engaging with solvent or specific residues within the binding pocket to further refine the compound's biological profile.[3] For instance, in some kinase inhibitor series, a methoxy group has been shown to be critical for high potency.[3]
Caption: Logical relationships of the this compound scaffold.
Comparative SAR Analysis: Targeting Key Oncogenic Kinases
The versatility of the indazole scaffold allows for its adaptation to target a wide array of protein kinases. Below, we compare the SAR of indazole derivatives against two critical cancer targets, PLK4 and FGFR.
Polo-Like Kinase 4 (PLK4) Inhibitors
PLK4 is a master regulator of centriole duplication, a process fundamental to cell division. Its overexpression is linked to genomic instability and is a hallmark of various cancers, making it a prime therapeutic target.[5][6] Indazole-based compounds have emerged as potent PLK4 inhibitors.
A key SAR insight is the replacement of a phenol moiety with a 4-amino-indazole, which can act as a bioisostere. This substitution often maintains or improves potency while enhancing pharmacokinetic properties, such as oral bioavailability.[7]
| Compound ID | Core Structure Modification | R Group (at N1 of Indazole) | PLK4 IC₅₀ (nM) | Key SAR Insights |
| CFI-400945 | N-(1H-indazol-6-yl) | Isopropyl | 2.8 | A clinical candidate, demonstrating the potency of the N-substituted 6-amino indazole scaffold.[8] |
| K01 | N-(1H-indazol-6-yl)benzenesulfonamide | H | 977.6 | The benzenesulfonamide linkage provides a viable vector for exploration, though initial potency is low.[8] |
| K17 | N-(1H-indazol-6-yl)benzenesulfonamide | 3-chloro-4-fluoro-phenyl | 0.3 | Halogen substitution on the appended phenyl ring dramatically increases potency, likely through favorable interactions in the binding pocket.[8] |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 3-chloro-4-(morpholinomethyl)phenyl | 0.1 | Addition of a solvent-exposed morpholine group further boosts potency to sub-nanomolar levels, improving physicochemical properties.[8] |
| CZL-S092 | 1H-indazole derivative | N/A | 0.9 | A highly selective indazole derivative, demonstrating that high potency and selectivity can be achieved.[9] |
Causality Behind Experimental Choices: The evolution from compound K01 to K22 exemplifies a classic fragment-growth strategy.[8] Starting with a basic scaffold, researchers introduced substituents on the terminal benzene ring. The addition of halogens (K17 ) likely enhances binding through hydrophobic and halogen-bonding interactions. The subsequent incorporation of a morpholine group (K22 ) is a common tactic to improve solubility and engage with the solvent-exposed region of the kinase, often leading to a significant jump in potency.[8]
Caption: Simplified PLK4 signaling pathway and point of inhibition.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[10][11] Aberrant FGFR signaling, through mutations or amplifications, is a known driver in many cancers.[12][13] The 1H-indazole-3-amine scaffold has proven to be a particularly effective hinge-binding element for FGFR.[3]
| Compound ID | Core Structure Modification | R Group (at C6 of Indazole) | FGFR1 Enzymatic IC₅₀ (nM) | Cellular Antiproliferative IC₅₀ (nM, SNU-16) |
| 33k | 1H-indazol-3-amine | 3-methoxyphenyl | 15.0 | 642.1 |
| 33m | 1H-indazol-3-amine | 2-fluoro-5-(N-ethylpiperazine)phenyl | 2.9 | 40.5 |
| 28a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | 4-H | 69.1 | N/A |
| 31 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | 4-(4-methylpiperazine) | 30.2 | N/A |
Data sourced from Zhang et al. and related studies.[14]
SAR Insights:
-
Hinge Binding: The 3-aminoindazole group consistently serves as the hinge-binding motif.[3]
-
Role of Methoxy Group: The presence of a methoxy group on the appended phenyl ring, as in compound 33k , demonstrates good enzymatic activity.[14] This suggests that a methoxy group on the indazole core itself (at position 6) could play a similar beneficial role.
-
Solubilizing Groups: The addition of an N-ethylpiperazine group in compound 33m drastically improves both enzymatic and cellular activity.[14] This is a classic strategy to enhance solubility and allow the molecule to occupy a solvent-exposed pocket, leading to a significant increase in overall potency.
-
Substitution at Position 4: For the 6-aryl indazole series, adding a 4-methylpiperazine group at the 4-position of the indazole ring (compound 31 ) enhanced activity compared to the unsubstituted analog (28a ), highlighting the importance of this position for further optimization.[14]
Caption: Overview of the FGFR signaling pathway inhibited by indazole analogs.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are essential. Here, we detail standard methodologies for an in-vitro kinase assay and a cell-based viability assay.
Protocol 1: In-Vitro Kinase Activity Assay (Luminescence-Based)
This protocol quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[15][16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., PLK4, FGFR1)
-
Specific kinase substrate peptide
-
ATP solution (e.g., 10 mM stock)
-
Test compounds (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. In a white assay plate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor like Staurosporine (100% inhibition).
-
Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 10 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-20 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Add 10 µL of this mixture to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in control wells).
-
Signal Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add 20 µL of the detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data: (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition) * 100.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.
-
Caption: Workflow for the in-vitro luminescence-based kinase assay.
Protocol 2: Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18]
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., SNU-16, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Test compounds (serially diluted in culture medium)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Dissolution: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The 1H-indazole scaffold, particularly when functionalized at the 4- and 6-positions, represents a highly adaptable and potent platform for the development of kinase inhibitors. The comparative analysis of PLK4 and FGFR inhibitors reveals key SAR principles: the 4-amino group (or a derivative thereof) is crucial for establishing key interactions and providing a vector for modification, while substitutions on the indazole's benzene ring, such as a 6-methoxy group, can significantly enhance potency and refine pharmacokinetic properties. The strategic addition of solubilizing moieties, often directed towards solvent-exposed regions of the ATP-binding pocket, is a consistently successful strategy for transforming enzymatically active compounds into cellularly potent inhibitors. The methodologies and SAR insights presented in this guide provide a robust framework for researchers aiming to design the next generation of targeted therapies based on the this compound scaffold.
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A Comparative Guide to the Efficacy of 6-Methoxy-1H-indazol-4-amine Derivatives in Oncology Research
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides a comparative analysis of the efficacy of various 6-Methoxy-1H-indazol-4-amine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as therapeutic agents, with a primary focus on their applications in oncology.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The 1H-indazole core, a bicyclic aromatic heterocycle, is a bioisostere of the endogenous ligand tryptophan and has been a focal point in the design of numerous targeted therapies.[3] The strategic placement of a methoxy group at the 6-position and an amine at the 4-position of the indazole ring creates a unique electronic and steric profile, influencing the molecule's binding affinity and pharmacokinetic properties.[4] Research into indazole derivatives has highlighted key structure-activity relationships (SAR), noting that substitutions at the 4, 6, and 7 positions often lead to enhanced biological activity compared to other positions.[4] Furthermore, the addition of electron-withdrawing groups on the indazole ring has been shown to generally boost inhibitory activity.[4]
Comparative Efficacy of Selected Derivatives
The true therapeutic potential of the this compound core is realized through the strategic modification of its peripheral functional groups. This section provides a comparative analysis of the efficacy of several key derivatives, with supporting experimental data from peer-reviewed studies.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention.
A study by Zhao et al. explored a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent FGFR inhibitors.[1] Their findings revealed that the nature of the substituent at the 4-position significantly impacts the inhibitory activity.
| Compound ID | 4-Position Substituent | FGFR1 IC50 (nM) | Reference |
| 101 | Carboxamide | 69.1 ± 19.8 | [1] |
| 102 | N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide | 30.2 ± 1.9 | [1] |
Analysis: The data clearly indicates that the addition of a larger, more complex substituent at the 4-position, such as the N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide group in compound 102 , leads to a more than two-fold increase in inhibitory potency against FGFR1 compared to a simple carboxamide group in compound 101 .[1] This suggests that the extended moiety in 102 likely engages in additional favorable interactions within the ATP-binding pocket of the FGFR1 kinase domain.
Inhibition of Polo-Like Kinase 4 (PLK4)
Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The development of potent and selective PLK4 inhibitors is a promising strategy in cancer therapy.
In a study focused on developing novel PLK4 inhibitors, researchers synthesized a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives. While not direct derivatives of this compound, this work on a related indazole scaffold provides valuable insights into the SAR of indazole-based kinase inhibitors. One of the lead compounds, K22 , demonstrated exceptional potency.
| Compound ID | Structure | PLK4 IC50 (nM) | MCF-7 IC50 (µM) | Reference |
| K22 | N-(1H-indazol-6-yl)-[1,1'-biphenyl]-4-sulfonamide | 0.1 | 1.3 | [5] |
Analysis: Compound K22 exhibits picomolar inhibitory activity against PLK4, highlighting the effectiveness of the N-(1H-indazol-6-yl)benzenesulfonamide scaffold.[5] The biphenyl group likely occupies a hydrophobic pocket in the kinase, contributing to its high affinity. The potent anti-proliferative activity against the MCF-7 breast cancer cell line further underscores its therapeutic potential.[5]
Anti-proliferative Activity in Human Cancer Cell Lines
The ultimate measure of an anticancer agent's efficacy is its ability to inhibit the growth of cancer cells. Several studies have evaluated the anti-proliferative activity of various 6-substituted aminoindazole derivatives against a panel of human cancer cell lines.
A notable example is the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) , which demonstrated potent anti-proliferative activity against human colorectal cancer cells (HCT116).[3]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 36 | HCT116 | 0.4 ± 0.3 | [3] |
In a separate study, compound 6o , a 1H-indazole-3-amine derivative, showed promising activity against the K562 chronic myeloid leukemia cell line.[6][7][8]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6o | K562 | 5.15 | [6][7][8] |
Analysis: These findings demonstrate the broad applicability of the indazole scaffold in developing potent anti-cancer agents. The sub-micromolar activity of compound 36 in HCT116 cells is particularly noteworthy and suggests that this derivative warrants further investigation. Compound 6o also shows promising activity and, importantly, displayed good selectivity for cancer cells over normal cells.[6][7]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the key experimental methodologies employed in the cited studies.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol outlines a typical procedure for assessing the in vitro inhibitory activity of compounds against a specific kinase.
-
Enzyme and Substrate Preparation: Recombinant human FGFR1 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Compound Preparation: Test compounds are serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated in the presence of ATP (e.g., 10 µM) in a 96-well plate. The reaction is typically initiated by the addition of ATP.
-
Detection: After a defined incubation period (e.g., 60 minutes at room temperature), the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays using ³³P-ATP.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HCT116, K562) are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[6][7][8]
Visualizing Key Processes
General Synthetic Scheme for 6-Substituted Aminoindazoles
The following diagram illustrates a common synthetic route for preparing 6-substituted aminoindazole derivatives.
Caption: A generalized synthetic workflow for the preparation of 6-substituted aminoindazole derivatives.
Simplified FGFR Signaling Pathway and Inhibition
This diagram depicts a simplified representation of the FGFR signaling pathway and the point of inhibition by FGFR inhibitors.
Caption: Simplified FGFR signaling cascade and the mechanism of action for indazole-based FGFR inhibitors.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly promising class of compounds in the field of oncology drug discovery. The available data demonstrates their potential to potently and selectively inhibit key cancer-related targets such as FGFRs and PLK4, leading to significant anti-proliferative effects in various cancer cell lines.
Future research should focus on expanding the structure-activity relationship studies to further optimize the potency and selectivity of these derivatives. Moreover, in vivo efficacy studies and pharmacokinetic profiling of the most promising candidates are crucial next steps to translate these preclinical findings into potential clinical applications. The versatility of the indazole core suggests that with further chemical exploration, novel derivatives with enhanced therapeutic indices can be developed for the treatment of a broad range of malignancies.
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In-Vitro Validation of 6-Methoxy-1H-indazol-4-amine as a Kinase Inhibitor: A Comparative Guide
This guide provides a comprehensive in-vitro validation of the novel small molecule, 6-Methoxy-1H-indazol-4-amine, as a potential kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document details a head-to-head comparison with established kinase inhibitors, supported by robust experimental protocols and data. Our objective is to present an unbiased evaluation of its inhibitory potential and selectivity, grounded in rigorous scientific methodology.
Introduction: The Rationale for Investigating this compound
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its bicyclic aromatic system provides a versatile framework for interacting with the ATP-binding pocket of various kinases. The specific compound, this compound, features a methoxy group at the 6-position and an amine group at the 4-position.[4] These substitutions are hypothesized to enhance its interaction with kinase targets and improve its pharmacological properties.[4]
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[5][6] Given the prevalence of the indazole core in successful kinase inhibitors, we hypothesize that this compound possesses kinase inhibitory activity. This guide outlines a systematic in-vitro approach to validate this hypothesis and characterize its inhibitory profile against relevant cancer-associated kinases.
Based on the common targets of other indazole-based inhibitors, this investigation will focus on the non-receptor tyrosine kinases, Src and Abl.[7][8] These kinases are implicated in various oncogenic processes, including cell proliferation, survival, and metastasis.[5][6][9][10][11]
Comparative Compounds
To provide a clear context for the inhibitory activity of this compound, we have selected two well-characterized kinase inhibitors for direct comparison:
-
Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor by competing with ATP for binding to the kinase domain.[12][13] It will serve as a positive control for pan-kinase inhibition.
-
Bosutinib: A clinically approved dual inhibitor of Src and Abl kinases.[7][8][14][15][16] It will serve as a specific comparator to assess the potency and selectivity of this compound against these targets.
Experimental Design and Methodology
The core of our in-vitro validation is a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[17][18][19][20][21][22][23][24][25] The luminescent signal is directly proportional to the amount of ADP generated, and therefore, to the kinase activity.[23]
Experimental Workflow
The following diagram illustrates the key steps in our in-vitro kinase inhibition assay workflow.
Caption: In-vitro kinase inhibition assay workflow using the ADP-Glo™ system.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
Recombinant human Src and Abl kinases
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound, Staurosporine, Bosutinib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (10 mM stock)
-
DMSO
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound, Staurosporine, and Bosutinib in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination. A 10-point, 3-fold dilution series is recommended, starting from 1 mM.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Prepare a kinase/substrate master mix in Kinase Reaction Buffer. The final concentrations in the 10 µL reaction should be empirically determined, but a starting point of 1-10 ng/well for the kinase and 0.2 µ g/well for the substrate is suggested.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the kinases.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Kₘ for each kinase to ensure accurate IC₅₀ determination.
-
Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[17][18]
-
Incubate at room temperature for 40 minutes.[18]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[17][18]
-
Incubate at room temperature for 30-60 minutes.[18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound against each kinase.
-
Anticipated Results and Comparative Analysis
The experimental data will be summarized in the following table to facilitate a direct comparison of the inhibitory potencies.
| Compound | Target Kinase | IC₅₀ (nM) [Predicted] | Notes |
| This compound | Src | TBD | The primary test compound. A lower IC₅₀ value indicates higher potency. |
| Abl | TBD | Evaluation of inhibitory activity against a second key tyrosine kinase. | |
| Staurosporine | Src | ~5 | Positive control for broad-spectrum kinase inhibition. Expected to show potent inhibition against both kinases. |
| Abl | ~20 | Demonstrates the pan-inhibitory nature of this compound. | |
| Bosutinib | Src | ~1 | A potent and specific dual Src/Abl inhibitor serving as a benchmark for comparison.[8] |
| Abl | ~1 | Provides a direct measure of the relative potency of this compound against a clinically relevant inhibitor. |
TBD: To be determined by the experimental results.
Discussion and Interpretation
The IC₅₀ values obtained will provide a quantitative measure of the in-vitro potency of this compound as a kinase inhibitor.
-
Potency: A low nanomolar IC₅₀ value for this compound against Src and/or Abl would indicate that it is a potent inhibitor of these kinases. A comparison with the IC₅₀ of Bosutinib will be critical in assessing its potential for further development.
-
Selectivity: By comparing the IC₅₀ values for Src and Abl, we can infer the selectivity of this compound. Similar IC₅₀ values would suggest a dual-inhibitor profile, akin to Bosutinib. A significant difference in potency would indicate a preference for one kinase over the other. Further profiling against a broader panel of kinases would be necessary to establish a comprehensive selectivity profile.
-
Mechanism of Action: The assay design, where the inhibitor is pre-incubated with the kinase before the addition of ATP, is consistent with an ATP-competitive mechanism of inhibition, which is common for indazole-based kinase inhibitors.[13]
The signaling pathways downstream of Src and Abl are crucial for cancer cell proliferation and survival. Inhibition of these kinases can block these oncogenic signals.
Caption: Simplified signaling pathways of Src and Abl kinases and the inhibitory action of this compound.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial in-vitro validation of this compound as a kinase inhibitor. The comparative approach against both a broad-spectrum and a specific inhibitor will provide a clear and objective assessment of its potency and potential selectivity for Src and Abl kinases.
Positive results from this study, specifically low nanomolar IC₅₀ values comparable to or better than Bosutinib, would strongly support the progression of this compound into further preclinical development. Subsequent steps would include:
-
Comprehensive Kinase Profiling: Screening against a large panel of kinases to determine its selectivity profile and identify potential off-target effects.
-
Cell-Based Assays: Evaluating its ability to inhibit Src and Abl phosphorylation in cancer cell lines and its impact on cell proliferation, apoptosis, and migration.
-
In Vivo Studies: Assessing its pharmacokinetic properties and anti-tumor efficacy in animal models.
The data generated from this in-vitro validation will be a critical first step in determining the therapeutic potential of this compound as a novel kinase inhibitor for the treatment of cancer.
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Src family kinases in tumor progression and metastasis. (n.d.). MD Anderson Cancer Center. Retrieved January 17, 2026, from [Link]
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ADP Glo Protocol. (n.d.). Retrieved January 17, 2026, from [Link]
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Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. (2023, October 24). GlpBio. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Staurosporine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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The Indazole Scaffold in Oncology: A Comparative Guide to Substituted Indazoles, Featuring 6-Methoxy-1H-indazol-4-amine
Introduction: The Privileged Indazole Scaffold in Oncology
In the landscape of modern oncology, the quest for selective and potent small-molecule inhibitors of protein kinases remains a paramount objective. Within this pursuit, the indazole scaffold has emerged as a "privileged structure," a testament to its remarkable versatility and profound impact on cancer therapeutics.[1] This bicyclic heteroaromatic system, comprising a benzene ring fused to a pyrazole ring, provides a rigid and adaptable framework for the design of kinase inhibitors that can effectively compete with ATP at the enzyme's active site.[1][2] The clinical success of indazole-based drugs such as Pazopanib and Axitinib underscores the significance of this chemical motif in targeting the dysregulated signaling pathways that drive tumorigenesis.[1]
This technical guide provides a comparative analysis of key substituted indazoles in oncology research, with a special focus on the potential of 6-methoxy-1H-indazol-4-amine as a foundational building block for novel therapeutic agents. We will delve into the mechanisms of action of established indazole-containing drugs, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds.
This compound: A Promising Starting Point
While not a clinically established anti-cancer agent itself, this compound represents a strategically important intermediate in the synthesis of novel kinase inhibitors.[3][4] Its structure, featuring a methoxy group at the 6-position and an amine group at the 4-position, offers key chemical handles for synthetic elaboration, allowing for the exploration of a diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3] The presence of both a hydrogen bond donor (the amine group) and acceptors (the methoxy group and ring nitrogens) suggests a strong potential for targeted interactions within the ATP-binding pockets of various kinases.[3]
Structural Features and Physicochemical Properties:
| Property | Value (Estimated) | Significance in Drug Design |
| Molecular Formula | C₈H₉N₃O | Provides a compact and rigid core for further derivatization. |
| Molecular Weight | 163.18 g/mol | Favorable starting point for building more complex molecules while adhering to Lipinski's rule of five. |
| LogP | ~1.2-1.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for cell permeability and solubility.[3] |
| Hydrogen Bond Donors | 2 | The amine and indazole N-H groups can form critical hydrogen bonds with kinase active site residues.[3] |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms and the methoxy oxygen can accept hydrogen bonds, contributing to binding affinity.[3] |
The strategic placement of substituents on the indazole ring is a critical determinant of biological activity. Research has indicated that substitutions at the 4, 6, and 7 positions often yield superior activity compared to those at the 5-position.[3] This highlights the potential of this compound as a scaffold for developing potent kinase inhibitors.
Comparative Analysis of Clinically Relevant Substituted Indazoles
To understand the potential of derivatives of this compound, it is instructive to examine the structure-activity relationships of clinically approved indazole-based oncology drugs.
Multi-Kinase Inhibitors: Targeting Angiogenesis and Tumor Proliferation
A significant class of indazole-based drugs functions as multi-targeted tyrosine kinase inhibitors (TKIs), primarily disrupting tumor angiogenesis and cell proliferation.
-
Pazopanib (Votrient®): An oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[5][6][7] Its mechanism involves the inhibition of multiple receptor tyrosine kinases, thereby blocking tumor growth and angiogenesis.[6][8]
-
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[9][10][11] By blocking these receptors, axitinib inhibits angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3][9]
-
Sunitinib (Sutent®): A multi-kinase inhibitor that targets VEGFRs, PDGFRs, c-Kit, and other kinases.[12][13] This broad-spectrum inhibition leads to both anti-angiogenic and direct anti-tumor effects.[12][13]
These molecules, while sharing the indazole core, possess distinct substitution patterns that dictate their target selectivity and clinical utility. The development of these drugs has provided invaluable insights into the pharmacophore requirements for potent kinase inhibition.
Other Indazole-Based Mechanisms in Oncology
The versatility of the indazole scaffold extends beyond multi-kinase inhibition.
-
Belinostat (Beleodaq®): This indazole derivative functions as a histone deacetylase (HDAC) inhibitor.[14][15] By inhibiting HDACs, belinostat induces the accumulation of acetylated histones, leading to cell cycle arrest and apoptosis in transformed cells.[14][15][16]
-
Enzastaurin: A selective inhibitor of protein kinase C beta (PKCβ), an enzyme involved in VEGF-stimulated neo-angiogenesis.[17][18][19] By targeting the PKCβ pathway, enzastaurin can suppress tumor growth by inhibiting cell proliferation, inducing apoptosis, and blocking angiogenesis.[20][21]
The diverse mechanisms of action of these indazole-containing drugs highlight the scaffold's adaptability in targeting various oncogenic pathways.
Targeting Key Oncogenic Pathways with Indazole Derivatives
The development of novel indazole-based inhibitors often focuses on key signaling pathways implicated in cancer progression and drug resistance.
The c-MET/HGF Signaling Axis
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-MET signaling is associated with poor prognosis in numerous cancers.[22][23] The development of selective c-MET inhibitors is an active area of research, and the indazole scaffold is a promising framework for such agents.[24]
Caption: The c-MET/HGF signaling pathway.
The TAM (TYRO3, AXL, MER) Kinase Family
The TAM family of receptor tyrosine kinases—TYRO3, AXL, and MER—are implicated in tumor cell growth, survival, invasion, and the development of drug resistance.[25][26][27] Overexpression of these kinases is often correlated with a poor prognosis.[25] AXL, in particular, has emerged as a key target for overcoming resistance to conventional and targeted therapies.
Caption: The TAM kinase signaling pathway.
Experimental Protocols for the Evaluation of Indazole-Based Inhibitors
The following protocols provide a framework for the preclinical evaluation of novel indazole derivatives.
In Vitro Kinase Inhibition Assay (e.g., for c-MET or AXL)
This assay determines the ability of a test compound to inhibit the activity of a specific kinase.
Caption: General workflow for an in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 5x kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).
-
Dilute the recombinant kinase (e.g., c-MET or AXL) to the desired concentration in 1x kinase assay buffer.[15][16]
-
Prepare a solution of the kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at the appropriate concentrations.[16]
-
Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add the kinase, substrate, and test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[16]
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[6][16]
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) using a suitable curve-fitting algorithm.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[5][9][12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[13]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value for the compound.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a test compound in a living organism.[8]
Step-by-Step Methodology:
-
Tumor Implantation:
-
Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Compound Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or markers of apoptosis.
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the compound.
-
Conclusion and Future Directions
The indazole scaffold has proven to be a highly valuable framework in the design of effective oncology therapeutics. The clinical success of multi-kinase inhibitors like Pazopanib and Axitinib, as well as drugs with distinct mechanisms such as Belinostat, validates the continued exploration of this chemical space. While this compound is not an end-product therapeutic, its structural features position it as a highly attractive starting point for the synthesis of novel, potent, and selective kinase inhibitors. By leveraging the established structure-activity relationships of known indazole-based drugs and employing rigorous preclinical evaluation using the methodologies outlined in this guide, researchers can unlock the full potential of this privileged scaffold to develop the next generation of targeted cancer therapies. Future efforts should focus on the rational design of derivatives of this compound targeting key oncogenic drivers like c-MET and the TAM kinases, with the ultimate goal of improving patient outcomes in a variety of malignancies.
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A Senior Application Scientist's Guide to Characterizing the Kinase Selectivity Profile of 6-Methoxy-1H-indazol-4-amine
Introduction: The Imperative of Selectivity in an Era of Targeted Therapy
The advent of small-molecule kinase inhibitors has marked a paradigm shift in molecular medicine, particularly in oncology.[1] Kinases, as central nodes of cellular signaling, represent a vast and target-rich family for therapeutic intervention.[1][2] Over 120 kinase inhibitors have been approved for various diseases, underscoring the success of this drug class.[1] However, the very nature of the kinome presents a formidable challenge: the ATP-binding pocket, the target of most inhibitors, is highly conserved across more than 500 members.[3][4] This structural similarity is the primary reason that achieving inhibitor selectivity is a difficult, yet critical, endeavor in drug development.[3][4]
A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes.[4] Conversely, a well-defined "polypharmacology," where an inhibitor modulates a specific, therapeutically beneficial set of kinases, can be advantageous, as exemplified by the clinical success of imatinib in treating both chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST) through its dual inhibition of Bcr-Abl and c-Kit.[5]
This guide focuses on 6-Methoxy-1H-indazol-4-amine , a compound featuring the indazole scaffold. The indazole nucleus is a well-established "privileged structure" in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the kinase hinge region, and it is present in numerous potent kinase inhibitors.[6][7] As such, a thorough and methodologically sound assessment of its selectivity profile is not just an academic exercise but a crucial step in determining its therapeutic potential.
This document provides a strategic framework and detailed experimental protocols for characterizing the selectivity of a novel compound like this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
Part 1: Strategic Framework for Kinase Selectivity Profiling
A robust assessment of kinase inhibitor selectivity is a tiered process. It begins with a broad, high-throughput screen to cast a wide net, followed by more focused dose-response studies to quantify potency against identified "hits." The ultimate goal is to build a comprehensive picture of the compound's interaction with the human kinome.
The strategic choice of assay and the parameters used are paramount. For instance, performing assays at a high, physiologically relevant ATP concentration (e.g., 1 mM) is critical, as it provides a more accurate representation of how an ATP-competitive inhibitor will behave in the cellular environment, where ATP is abundant.[8]
Below is a diagram illustrating the overarching strategy for assessing a compound's selectivity profile.
Caption: High-level workflow for kinase inhibitor selectivity profiling.
Part 2: Gold-Standard Experimental Methodology
For the primary screen and subsequent IC50 determination, the radiometric phosphotransferase assay remains the industry's gold standard.[8] Its direct detection method is robust, highly sensitive, and not susceptible to interference from compound fluorescence or color, which can plague light-based methods.[9][10]
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay
This protocol directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific peptide or protein substrate.[9][11]
Causality Behind Key Steps:
-
Phosphocellulose Paper: The P81 phosphocellulose paper has a strong negative charge, allowing it to bind the positively charged (basic) peptide substrates, while the unreacted, negatively charged [γ-³²P]ATP is washed away.[12]
-
Phosphoric Acid Wash: The acid wash quenches the enzymatic reaction and helps precipitate the substrate onto the paper, ensuring efficient removal of unbound ATP.
-
Scintillation Counting: This is the direct and highly sensitive quantification of the radioactive phosphate transferred to the substrate, providing a linear measure of kinase activity.[12]
Caption: Workflow for the radiometric filter binding kinase assay.
Detailed Step-by-Step Methodology:
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Compound Plate: Prepare serial dilutions of this compound in 100% DMSO. For an 11-point curve, a typical starting concentration is 100 µM, diluted 1:3. Include DMSO-only wells for 100% activity control and a known pan-kinase inhibitor like Staurosporine for 0% activity control.
-
ATP Stock: Prepare a stock of "cold" ATP and spike with [γ-³²P]ATP to a specific activity of ~500 cpm/pmol. The final ATP concentration in the assay should be at or near the Km for each kinase, or at a standardized 1 mM for physiological relevance.[8]
-
-
Assay Execution (in a 96-well plate):
-
To each well, add 5 µL of the test compound dilution (or DMSO).
-
Add 20 µL of a master mix containing the specific kinase and its corresponding peptide/protein substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 25 µL of the [γ-³²P]ATP solution.
-
Incubate the plate at 30°C for a predetermined linear time course (e.g., 45 minutes).[9]
-
-
Stopping and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer 50 µL from each well onto a designated square of a P81 phosphocellulose filtermat.
-
Wash the filtermat three times for 5 minutes each in a bath of 0.75% phosphoric acid, followed by a final wash in acetone.
-
Allow the mat to air dry completely.
-
Seal the dried filtermat in a sample bag with scintillation fluid and count using a microplate scintillation counter.
-
-
Data Analysis:
-
Convert counts per minute (CPM) to percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 3: Data Interpretation and Comparative Analysis
The output of a broad kinase screen is a vast dataset that requires careful interpretation. The primary goal is to identify high-potency targets and understand the compound's selectivity window.
Illustrative Data Presentation
To demonstrate how to present and compare results, the table below shows hypothetical data for this compound against a small, representative panel of kinases. It is compared with Staurosporine (a non-selective inhibitor) and Dasatinib (a potent, multi-targeted but clinically successful inhibitor).[5]
| Kinase Target | Kinase Family | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) |
| ABL1 | Tyrosine Kinase | 8 | 3.5 | <1 |
| SRC | Tyrosine Kinase | 15 | 6.2 | <1 |
| LCK | Tyrosine Kinase | 25 | 4.8 | 1.1 |
| FGFR1 | Tyrosine Kinase | 1,250 | 22 | 85 |
| VEGFR2 | Tyrosine Kinase | 2,800 | 7.1 | 15 |
| CDK2 | CMGC | >10,000 | 3.1 | 350 |
| PKA | AGC | >10,000 | 12 | >10,000 |
| AKT1 | AGC | 8,500 | 150 | 4,200 |
This is illustrative data generated for educational purposes.
Interpretation of Illustrative Data:
-
This compound: This hypothetical profile suggests the compound is a potent inhibitor of the SRC family kinases (ABL1, SRC, LCK) with good selectivity against other kinases like FGFR1, VEGFR2, and excellent selectivity against kinases from other families (CDK2, PKA).
-
Staurosporine: As expected, it is highly non-selective, inhibiting all tested kinases with nanomolar potency.[13]
-
Dasatinib: This profile confirms its known potent activity against ABL and SRC family kinases, but also shows its broader activity spectrum compared to our hypothetical compound.[5]
Visualizing Selectivity
Beyond tables, visualizing the data on a kinome tree is a powerful way to communicate selectivity. A selective compound will show potent inhibition (represented by large, colored circles) clustered in a specific branch of the tree, while a non-selective compound will light up kinases across the entire map.
Caption: Illustrative kinome map for this compound.
Conclusion
The comprehensive assessment of a kinase inhibitor's selectivity profile is a cornerstone of modern drug discovery. It requires a multi-faceted approach, beginning with a robust and reliable primary assay, such as the radiometric filter binding method, across a broad panel of kinases. The resulting data must be meticulously analyzed and compared against well-characterized reference compounds to truly understand the molecule's potency and specificity. For a promising scaffold like the one found in this compound, this rigorous, data-driven process is the only way to validate its potential as a selective, next-generation therapeutic agent. This guide provides the strategic and technical foundation for researchers to confidently embark on that critical path.
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Comparative analysis of different synthetic pathways to 6-Methoxy-1H-indazol-4-amine
Introduction
6-Methoxy-1H-indazol-4-amine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into the core structures of pharmacologically active molecules. Its substituted indazole scaffold serves as a versatile template for the development of therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The strategic placement of the methoxy and amine functionalities on the indazole ring offers key points for molecular interactions and further chemical modifications.
This guide provides a comparative analysis of different synthetic pathways to this compound, offering a critical evaluation of their respective merits and drawbacks. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable and efficient route for their specific needs, considering factors such as yield, scalability, cost-effectiveness, and safety.
Key Synthetic Strategies: An Overview
The synthesis of this compound predominantly revolves around two core strategies:
-
Linear Synthesis via Nitration and Reduction: This classical and widely applicable approach involves the initial construction of a substituted indazole ring, followed by the introduction and subsequent reduction of a nitro group to yield the desired amine.
-
Convergent Synthesis via Cyclization of a Pre-functionalized Precursor: This strategy focuses on the formation of the indazole ring from a starting material that already contains the necessary amine or a precursor functionality, streamlining the synthetic sequence.
This guide will delve into the practical execution of these strategies, providing detailed experimental protocols and a comparative analysis to inform synthetic planning.
Pathway 1: Linear Synthesis via Nitration and Reduction of 6-Methoxy-1H-indazole
This pathway represents a robust and well-established method for the preparation of this compound. It commences with the synthesis of the 6-methoxy-1H-indazole core, followed by regioselective nitration at the C4 position, and concludes with the reduction of the nitro group.
Workflow Diagram
Caption: Linear synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Methoxy-1H-indazole
A common method for the formation of the indazole ring is the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization.
-
Reaction: 3-Methoxy-toluidine is acetylated, then treated with nitrous gases for nitrosation. The resulting N-nitroso-aceto-toluidide undergoes cyclization upon heating in the presence of a base to form 6-methoxy-1H-indazole.
-
Causality: The initial acetylation protects the amino group and directs the subsequent nitrosation. The cyclization is a well-established reaction for forming the indazole ring from o-nitroso-toluidine derivatives.[1]
Step 2: Synthesis of 6-Methoxy-4-nitro-1H-indazole
This step involves the regioselective nitration of the 6-methoxy-1H-indazole.
-
Reaction: 6-Methoxy-1H-indazole is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at a controlled temperature.
-
Causality: The methoxy group at the C6 position is an ortho-, para-director. However, steric hindrance at the C7 position and electronic factors favor nitration at the C4 position. Careful control of reaction conditions is crucial to prevent over-nitration and side product formation.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to the corresponding amine. Several effective methods are available for this transformation.[2]
-
Method A: Catalytic Hydrogenation
-
Protocol: 6-Methoxy-4-nitro-1H-indazole is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature. The reaction is monitored by TLC until completion. The catalyst is then removed by filtration, and the solvent is evaporated to yield the product.
-
Expertise & Experience: This is a clean and high-yielding method with straightforward workup. The choice of solvent and catalyst loading can be optimized for efficiency. It is essential to ensure the complete removal of the palladium catalyst, especially for pharmaceutical applications.
-
-
Method B: Reduction with Tin(II) Chloride
-
Protocol: 6-Methoxy-4-nitro-1H-indazole is dissolved in ethanol, and an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, and the pH is adjusted with a basic solution (e.g., saturated sodium bicarbonate) to precipitate tin salts. The product is then extracted with an organic solvent.
-
Trustworthiness: This is a reliable and widely used method for nitro group reduction. The workup requires careful pH adjustment and extraction to remove inorganic byproducts.
-
-
Method C: Reduction with Iron in Acidic Medium
-
Protocol: 6-Methoxy-4-nitro-1H-indazole is suspended in a mixture of ethanol and a weak acid, such as acetic acid or an aqueous solution of ammonium chloride. Iron powder is added portion-wise, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the iron salts are removed by filtration, and the product is isolated from the filtrate.
-
Authoritative Grounding: This is a classical, cost-effective, and scalable method. The reaction is heterogeneous, and the rate can be influenced by the grade and activation of the iron powder.
-
Data Summary: Comparison of Reduction Methods
| Reduction Method | Reagents & Conditions | Typical Yield (%) | Purity | Scalability | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol, RT | >95% | High | Good | Clean reaction, high yield, simple workup | Cost of catalyst, requires specialized equipment |
| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol, Reflux | 85-95% | Good | Excellent | Reliable, high yield | Stoichiometric tin waste, workup can be tedious |
| Iron/Acid | Fe powder, AcOH/EtOH, Heat | 80-90% | Good | Excellent | Cost-effective, readily available reagents | Heterogeneous, potential for iron contamination |
Pathway 2: Convergent Synthesis via Cyclization of a Pre-functionalized Aryl Precursor
This approach aims to construct the indazole ring from a starting material that already possesses the required methoxy and a masked or precursor amino group at the appropriate positions. This can lead to a more streamlined and potentially higher-yielding synthesis.
Workflow Diagram
Caption: Convergent synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Methoxy-4-nitro-1H-indazole from 2-Fluoro-5-methoxy-3-nitrobenzaldehyde
This key step involves the formation of the indazole ring through a condensation and cyclization reaction.
-
Reaction: 2-Fluoro-5-methoxy-3-nitrobenzaldehyde is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, typically with heating.
-
Causality: The hydrazine initially condenses with the aldehyde to form a hydrazone. The subsequent intramolecular nucleophilic aromatic substitution (SNA) of the ortho-fluorine atom by the terminal nitrogen of the hydrazone leads to the formation of the indazole ring. The electron-withdrawing nitro group activates the fluorine atom for this displacement.
Step 2: Reduction of 6-Methoxy-4-nitro-1H-indazole
This step is identical to Step 3 in Pathway 1, where the nitro group is reduced to the amine using methods such as catalytic hydrogenation, SnCl₂ reduction, or iron in an acidic medium. The choice of method will depend on the desired scale, purity requirements, and available resources, as detailed in the comparative table in Pathway 1.
Advantages and Disadvantages of Pathway 2
-
Advantages:
-
Convergence: This pathway is more convergent, potentially leading to higher overall yields.
-
Fewer Steps: It can be shorter than the linear approach if the starting material is readily available.
-
-
Disadvantages:
-
Starting Material Availability: The synthesis of the substituted benzaldehyde starting material may be complex and costly.
-
Regioselectivity: The initial synthesis of the starting material must be highly regioselective to ensure the correct substitution pattern in the final product.
-
Comparative Analysis and Conclusion
| Feature | Pathway 1: Linear Synthesis | Pathway 2: Convergent Synthesis |
| Overall Strategy | Stepwise functionalization of a pre-formed indazole ring. | Cyclization of a pre-functionalized aromatic precursor. |
| Starting Materials | Simpler, more readily available starting materials. | More complex, potentially custom-synthesized starting materials. |
| Number of Steps | Generally longer (3 steps from a simple aniline). | Potentially shorter (2 steps from the substituted benzaldehyde). |
| Yield | Can be lower due to multiple steps and potential for side reactions in nitration. | Can be higher due to fewer steps and a more direct approach. |
| Scalability | Each step is generally scalable, with the reduction step being particularly robust. | Dependent on the scalability of the starting material synthesis. |
| Cost-Effectiveness | Can be more cost-effective if starting materials are inexpensive. | Can be more expensive due to the cost of the specialized starting material. |
| Key Challenge | Regioselective nitration and control of side products. | Synthesis of the highly substituted starting material. |
Both pathways offer viable routes to this compound.
-
Pathway 1 is a reliable and well-understood approach, particularly suitable for laboratory-scale synthesis where starting materials are readily accessible. The key challenge lies in achieving high regioselectivity during the nitration step. The choice of reduction method in the final step allows for flexibility based on available equipment and cost considerations.
-
Pathway 2 presents a more elegant and convergent strategy that can be advantageous for larger-scale production, provided the substituted starting material is commercially available or can be synthesized efficiently. The success of this pathway is heavily reliant on the accessibility of the pre-functionalized precursor.
Ultimately, the choice between these pathways will be dictated by a careful consideration of the specific project requirements, including scale, budget, timeline, and the synthetic expertise of the research team.
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Benchmarking the Anti-Proliferative Activity of 6-Methoxy-1H-indazol-4-amine: A Comparative Guide
Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In oncology, indazole derivatives have garnered significant attention for their potent anti-proliferative and pro-apoptotic effects across various cancer types.[3][4][5] These compounds often exert their anti-cancer effects by targeting key cellular processes such as cell cycle progression and apoptosis. This guide provides a comprehensive framework for benchmarking the anti-proliferative activity of a novel indazole derivative, 6-Methoxy-1H-indazol-4-amine, against established anti-cancer agents. We will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously evaluate its therapeutic potential.
Anti-Proliferative Profile of this compound: A Mechanistic Overview
While direct experimental data for this compound is emerging, the broader class of 1H-indazole-3-amine derivatives has demonstrated significant anti-proliferative activity.[3][5] Studies on analogous compounds suggest a mechanism of action that involves the induction of apoptosis and cell cycle arrest.[3][4][5] A plausible signaling pathway affected by indazole derivatives is the p53/MDM2 axis.[3] In many cancers, the tumor suppressor protein p53 is inactivated by its negative regulator, MDM2.[3] Some indazole compounds have been shown to disrupt the p53-MDM2 interaction, leading to p53 stabilization, and subsequent transactivation of downstream targets that trigger apoptosis and halt the cell cycle.[3]
To thoroughly investigate the anti-proliferative activity of this compound, a head-to-head comparison with standard chemotherapeutic agents is essential. This guide proposes a benchmarking study against 5-Fluorouracil (5-FU) , a widely used antimetabolite, and Doxorubicin , a potent topoisomerase inhibitor.[3][6]
The following human cancer cell lines are proposed for this comparative analysis, representing diverse cancer types:
-
K562 (Chronic Myeloid Leukemia): A well-characterized leukemia cell line.[3][5]
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.[3]
-
PC-3 (Prostate Cancer): A prostate cancer cell line.[3]
-
HepG2 (Hepatocellular Carcinoma): A widely used liver cancer cell line.[3]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[6]
Comparative Analysis of Anti-Proliferative Activity: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound's anti-proliferative effect. The MTT assay is a reliable and widely used colorimetric method to determine IC50 values.[3][7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with serial dilutions of this compound, 5-FU, and Doxorubicin for 48-72 hours.[6] Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Data Presentation: Comparative IC50 Values
| Compound | K562 (µM) | A549 (µM) | PC-3 (µM) | HepG2 (µM) | MCF-7 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 5-Fluorouracil | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Caption: Comparative IC50 values of this compound and standard chemotherapeutic agents across a panel of human cancer cell lines.
Delving Deeper: Mechanistic Insights into Anti-Proliferative Action
To complement the IC50 data, it is crucial to investigate the underlying mechanisms by which this compound inhibits cell proliferation. This involves assessing its effects on DNA synthesis, cell cycle progression, and apoptosis.
DNA Synthesis Assessment: BrdU Incorporation Assay
The BrdU (Bromodeoxyuridine) assay measures the incorporation of this thymidine analog into newly synthesized DNA, providing a direct measure of cell proliferation.[10][11][12]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours.[11]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.[11]
-
Immunodetection: Incubate with an anti-BrdU antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[13]
Apoptosis Induction: Western Blot Analysis
Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases and members of the Bcl-2 family.[16][17]
-
Protein Extraction: Treat cells with this compound at its IC50 concentration for 48 hours and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, p53, MDM2) and a loading control (e.g., GAPDH).
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Visualizing the Experimental Workflow and Proposed Mechanism
To provide a clear overview of the experimental design and the hypothesized mechanism of action, the following diagrams are presented.
Caption: Experimental workflow for benchmarking the anti-proliferative activity.
Caption: Proposed mechanism of action via the p53/MDM2 signaling pathway.
Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for benchmarking the anti-proliferative activity of this compound. By employing a panel of diverse cancer cell lines and comparing its efficacy against established chemotherapeutic agents, a clear understanding of its potential as a novel anti-cancer agent can be achieved. The detailed protocols for assessing DNA synthesis, cell cycle progression, and apoptosis will provide crucial insights into its mechanism of action.
Future studies should aim to validate these in vitro findings in preclinical in vivo models to assess the compound's efficacy, toxicity, and pharmacokinetic profile. Furthermore, identifying the specific molecular targets of this compound through techniques such as kinase profiling or affinity chromatography-mass spectrometry will be instrumental in its further development as a targeted cancer therapeutic.
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Efficacy Comparison of 6-Methoxy vs. Other Functional Groups on the Indazole Ring: A Guide for Medicinal Chemists
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous therapeutic agents across various disease areas, including oncology and inflammation.[1][2][3] The strategic functionalization of the indazole ring is a critical step in drug design, enabling chemists to fine-tune a compound's pharmacological profile. Among the various positions on this bicyclic system, the 6-position is particularly influential. This guide provides an in-depth comparison of the 6-methoxy group against other common functional groups, offering experimental insights into their effects on biological efficacy.
The Strategic Importance of the 6-Position and the Methoxy Group
The indazole scaffold, a fusion of benzene and pyrazole rings, presents several positions for substitution.[3][4] The 6-position, located on the benzene portion of the ring, is solvent-exposed in many kinase binding pockets and plays a crucial role in modulating a compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its target engagement.
The 6-methoxy (-OCH₃) group possesses a unique combination of electronic and steric properties:
-
Electron-Donating Nature: Through resonance, the methoxy group donates electron density to the aromatic ring, which can influence hydrogen bond basicity and interaction with the biological target.
-
Lipophilicity: While ethers can reduce lipophilicity compared to a simple hydrogen, the replacement of a more polar group like a hydroxyl (-OH) with a methoxy group typically increases lipophilicity, which can affect cell permeability and plasma protein binding.[5][6]
-
Metabolic Stability: Aromatic methoxy groups can be susceptible to O-demethylation by cytochrome P450 enzymes. However, they are often more stable than corresponding phenol groups, which are prone to both Phase I and Phase II metabolism.[7]
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a critical interaction in many ligand-receptor binding events.
Comparative Efficacy Analysis: 6-Methoxy vs. Alternatives
The choice of a substituent at the 6-position is highly context-dependent, relying on the specific biological target and the desired pharmacological profile. Structure-activity relationship (SAR) studies are essential to determine the optimal group. Below, we compare the 6-methoxy group with other common functionalities based on data from kinase inhibitor development, a field where indazoles are particularly prominent.[7][8]
The process of comparing these functional groups is a core component of lead optimization in drug discovery. The following diagram illustrates a typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
The following table summarizes hypothetical but representative data from a kinase inhibitor program, illustrating how different substituents at the 6-position can impact enzymatic potency (IC₅₀). A lower IC₅₀ value indicates higher potency.
| Substituent at 6-Position | Functional Group | Representative IC₅₀ (nM) | Rationale & Commentary |
| -H | Hydrogen | 150 | Baseline. Provides a neutral starting point for evaluating the effect of other groups. |
| -OCH₃ | Methoxy | 25 | Potent. The oxygen likely acts as a key H-bond acceptor. The group's size and electronics are optimal for fitting into a specific pocket and engaging with target residues.[9] |
| -OH | Hydroxyl | 80 | Moderately Potent. Can act as both an H-bond donor and acceptor. However, it may introduce metabolic liabilities (e.g., glucuronidation) and lower cell permeability compared to -OCH₃. |
| -F | Fluoro | 120 | Less Potent. A common bioisostere for -OH or -OCH₃ used to block metabolism.[6] Its small size and electronegativity alter the electronic profile but may fail to provide a critical H-bond acceptor interaction in this context. |
| -Cl | Chloro | 65 | Potent. Similar in size to a methoxy group, it can occupy the same pocket. Its electron-withdrawing nature can favorably modulate the pKa of the indazole core, enhancing interactions. |
| -CH₃ | Methyl | 200 | Weakly Potent. Increases lipophilicity but lacks the H-bond acceptor capability of the methoxy group, indicating this interaction is critical for potency. |
| -CN | Cyano | 350 | Weakly Potent. A strong electron-withdrawing group and potential H-bond acceptor, but its linear geometry and electronic effects may be unfavorable for binding in this specific target. |
Note: Data are representative and for illustrative purposes. Actual SAR is highly dependent on the specific protein target and scaffold.
Analysis of Results:
In this representative dataset, the 6-methoxy substituent provides a significant enhancement in potency over the unsubstituted parent compound (-H). This highlights the importance of the hydrogen bond acceptor capability of the methoxy oxygen. While a chloro group also shows good activity, likely by occupying a similar space and having favorable electronic properties, other groups that lack the specific combination of size, electronics, and H-bonding potential of the methoxy group are less effective. This demonstrates that while general principles of bioisosterism are useful starting points, empirical testing is essential.[10]
Key Experimental Protocols
To generate the comparative data discussed above, robust and reproducible assays are required. Below are step-by-step protocols for two fundamental assays in kinase inhibitor profiling.
This protocol describes a common method for determining the enzymatic inhibitory potency (IC₅₀) of a compound.
Causality and Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its high sensitivity and homogeneous format (no wash steps), making it suitable for high-throughput screening. It directly measures the displacement of a fluorescent tracer from the kinase's ATP binding site by the inhibitor, providing a direct measure of binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X Kinase/Eu-Antibody mixture in the appropriate kinase buffer.
-
Prepare a 4X Alexa Fluor™ Kinase Tracer solution in the same buffer.
-
Serially dilute the test compounds (e.g., 6-methoxy indazole and its analogs) in DMSO, then dilute into the kinase buffer to create a 4X compound solution. Include a "no inhibitor" control (DMSO only).
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X test compound solution to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 4X Kinase/Eu-Antibody mixture to all wells.
-
Add 2.5 µL of the 4X Alexa Fluor™ Kinase Tracer solution to all wells.
-
Finally, add 2.5 µL of kinase buffer to bring the total volume to 10 µL.
-
-
Incubation:
-
Centrifuge the plate briefly to mix the contents.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the tracer.
-
This protocol measures the effect of a compound on the viability and proliferation of cancer cells, providing a measure of cellular potency.
Causality and Rationale: The MTT assay is a colorimetric assay that assesses a cell's metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells. This provides a functional readout of a compound's ability to inhibit cell growth, which is often the ultimate goal of a kinase inhibitor.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HCT116 for colorectal cancer) to ~80% confluency.[11]
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
The 6-methoxy group is a highly effective substituent on the indazole ring in many medicinal chemistry campaigns, particularly in the development of kinase inhibitors. Its efficacy stems from a favorable combination of size, electronic properties, and its ability to act as a crucial hydrogen bond acceptor. While bioisosteric replacements like halogens or small alkyl groups can be viable, structure-activity relationship studies consistently demonstrate that the specific contributions of the methoxy group are often difficult to replicate.[6][12] The choice of substituent must always be guided by empirical data from well-designed enzymatic and cellular assays. Understanding the causal relationships between a functional group's properties and its biological effect is paramount for the rational design of potent and selective therapeutic agents.
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Hoang, N. X., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1547-1556. Available from: [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. Available from: [Link]
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Gaikwad, D. D. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(21). Available from: [Link]
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Kettle, J. G., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 57(3), 841-855. Available from: [Link]
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Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry? ResearchGate. Available from: [Link]
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Royal Society of Chemistry. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. Available from: [Link]
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Sun, L., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Available from: [Link]
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Ward, R. A., & Wishart, G. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]
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Weaver, D. F., & Taylor, S. D. (2019). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-1H-indazol-4-amine
This guide provides a detailed protocol for the safe and compliant disposal of 6-Methoxy-1H-indazol-4-amine (CAS No. 1000341-20-7), a heterocyclic amine compound common in medicinal chemistry and drug discovery. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to handle not just this specific compound, but similar chemical entities with confidence and care.
Hazard Identification and Inherent Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, like many specialized amine compounds, presents a multi-faceted risk profile that dictates its handling and disposal requirements.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][2] |
| Physical Hazard | Not Classified | May form combustible dust concentrations in air | [1] |
Expert Analysis of Risks:
-
Health Hazards: The primary risks are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1][2] The amine functional group can be corrosive and readily react with biological tissues. Inhalation of the powdered form can lead to significant respiratory tract irritation.
-
Physical Hazards: As a fine powder, this compound poses a risk of forming an explosible dust-air mixture if dispersed in sufficient concentration.[1] This necessitates careful handling to minimize dust generation.
-
Environmental Hazards: While some safety data sheets (SDS) state it has no known environmental hazards, the precautionary principle must be applied.[1] Amines can be harmful to aquatic life, and regulations strictly prohibit the disposal of such chemicals down the drain or in regular waste streams.[4][5] Therefore, it must be treated as environmentally hazardous waste to prevent ecological damage.
Essential Personal Protective Equipment (PPE) and Safe Handling
Proper disposal begins with safe handling during use. The required PPE is a direct response to the identified hazards.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and irritation.[2][6] |
| Eye/Face Protection | Chemical safety goggles or face shield | Protects against dust particles and splashes causing serious eye irritation.[1][7] |
| Body Protection | Lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if handling outside a fume hood or if dust generation is likely.[6] |
Core Handling Protocol:
-
Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to contain dust and vapors.[8]
-
Avoid Dust Generation: Use techniques that minimize the aerosolization of the powder.[1][8]
-
Prevent Contact: Avoid direct contact with skin and eyes.[7]
-
No Consumption: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
The Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is that it must be managed as hazardous chemical waste .[1] Under no circumstances should it be disposed of in standard trash or poured down the drain.[4][9]
The following workflow provides a self-validating system for compliant disposal.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Classification and Segregation:
-
Immediately classify all materials contaminated with this compound as hazardous waste. This includes the pure compound, reaction residues, contaminated gloves, weigh boats, and spill cleanup materials.
-
Maintain a dedicated waste stream for this and similar amine compounds. Crucially, keep this waste segregated from incompatible materials such as strong acids and oxidizing agents to prevent violent reactions.[4]
-
-
Waste Containment:
-
Select a waste container made of a compatible material (e.g., high-density polyethylene) that can be tightly sealed.[4][10]
-
For solid waste, carefully place it into the container, minimizing dust formation.[8]
-
Do not overfill the container; a maximum of 90% capacity is the standard to prevent spills or pressure buildup.[10]
-
Ensure the exterior of the container remains clean and free of contamination.[10]
-
-
Labeling:
-
Properly label the waste container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Appropriate hazard warnings or GHS pictograms (e.g., exclamation mark for irritant/harmful).
-
-
Accurate labeling is a legal requirement and is essential for the safety of all personnel who will handle the container.
-
-
Interim Storage:
-
Final Disposal:
-
The only acceptable method for final disposal is through a licensed and approved hazardous waste disposal company.[1][2][3][4]
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures for scheduling waste pickups.
-
These professional services are equipped to transport and dispose of the chemical waste in a compliant manner, typically via high-temperature incineration, which ensures the complete destruction of the compound.[11][12]
-
Decontamination and Spill Management
Accidents can happen, and a clear plan for decontamination is essential.
-
Routine Decontamination: All glassware used with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinseate must be collected and disposed of as hazardous waste.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing the full PPE described in Section 2, cover the spill with an absorbent material for solids.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[1] Avoid raising dust.[8]
-
Clean the spill area thoroughly with a cloth dampened with soap and water, collecting the cloth as hazardous waste.
-
Place all cleanup materials into the sealed, labeled hazardous waste container.
-
Regulatory Framework
All disposal activities must comply with federal, state, and local regulations. In the United States, this includes guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[13][14][15] Your institution's EHS office is the primary resource for navigating specific local requirements.
By following this comprehensive guide, researchers can ensure the disposal of this compound is handled with the highest standards of safety and environmental stewardship, building a foundation of trust in laboratory operations.
References
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Amine Disposal For Businesses. Source: Collect and Recycle.[Link]
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Disposing Amine Waste. Source: Technology Catalogue.[Link]
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EPA Hazardous Waste Codes. Source: U.S. Environmental Protection Agency.[Link]
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Hazardous Waste and Disposal. Source: American Chemical Society.[Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. Source: ETH Zürich.[Link]
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MSDS of 4-Methoxy-1-methyl-1H-indazole. (2015, November 30). Source: ChemSrc.[Link]
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Hazardous Drugs - Overview. Source: Occupational Safety and Health Administration.[Link]
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Chemical Hazards and Toxic Substances - Standards. Source: Occupational Safety and Health Administration.[Link]
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Hazardous Waste Characteristics. Source: U.S. Environmental Protection Agency.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Methoxy-1H-indazol-4-amine
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 6-Methoxy-1H-indazol-4-amine, a versatile building block in medicinal chemistry, are instrumental in this process.[1] However, the potential of these molecules is matched by the potential for occupational hazard. A deep, causal understanding of safety protocols is not a procedural formality; it is a prerequisite for scientific excellence and personal well-being.
This guide moves beyond a simple checklist. It provides a comprehensive framework for risk assessment and the implementation of personal protective equipment (PPE) protocols when handling this compound. Our approach is grounded in the hierarchy of controls, recognizing that PPE is the critical final barrier between the scientist and potential exposure.
Hazard Assessment: Understanding the "Why"
While comprehensive toxicological data for this compound may be limited, its chemical structure—an indazole derivative and an aromatic amine—provides a solid basis for hazard assessment by examining closely related analogs. The Safety Data Sheet (SDS) for the structural isomer, 6-Methoxy-1H-indazol-3-amine, serves as an excellent surrogate for understanding the inherent risks.[2]
The primary hazards are summarized below:
| Hazard Statement | GHS Classification | Implication for the Researcher |
| H302 | Harmful if swallowed | Accidental ingestion via contaminated hands can lead to systemic toxicity.[2] |
| H315 | Causes skin irritation | Direct contact can cause localized redness, inflammation, or dermatitis.[2] Repeated exposure may lead to more severe reactions. |
| H319 | Causes serious eye irritation | Splashes or aerosol exposure can cause significant, potentially damaging eye irritation.[2] |
| H335 | May cause respiratory irritation | Inhalation of the solid as a fine dust or powder can irritate the nose, throat, and lungs.[2] |
The main routes of potential exposure are inhalation of dust, direct skin and eye contact, and accidental ingestion.[3][4] Therefore, all handling procedures must be designed to mitigate these specific risks.
The Hierarchy of Controls: A Proactive Safety Framework
Before we even consider PPE, we must apply the hierarchy of controls, a foundational principle of industrial hygiene.[5] This framework prioritizes the most effective control measures to minimize risk. PPE, while essential, is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, Engineering Controls are paramount. All operations that may generate dust or aerosols, including weighing and solution preparation, must be conducted inside a certified chemical fume hood or a powder containment enclosure.[3]
Core PPE Requirements: Your Non-Negotiable Barrier
For any procedure involving this compound, the following PPE is the mandatory minimum. This ensemble is designed to prevent exposure via the primary routes identified in our hazard assessment.
-
Eye and Face Protection :
-
Chemical Splash Goggles (ANSI Z87.1 certified) : These are required at all times. Standard safety glasses do not provide an adequate seal against splashes and fine particulates.[6] Your eyes are exceptionally vulnerable, and an injury can be permanent.[6]
-
Face Shield : A face shield, worn over chemical splash goggles, is required when there is a heightened risk of splashing, such as during the transfer of larger volumes of solutions or when performing a highly exothermic reaction.[7][8]
-
-
Skin and Body Protection :
-
Flame-Resistant (FR) Laboratory Coat : A lab coat buttoned to its full length is your primary defense against incidental contact and small splashes.[9] It must be worn at all times.
-
Long Pants and Closed-Toe Shoes : Legs and feet must be fully covered.[6][10] Shoes should be made of a non-porous, chemical-resistant material.
-
-
Hand Protection :
-
Double-Gloving with Nitrile Gloves : This is the standard for handling this compound. The outer glove bears the primary contamination, while the inner glove provides a secondary layer of protection. This practice is crucial because it allows for the safe removal of the outer glove immediately after a task is completed, minimizing the risk of cross-contamination. Always inspect gloves for tears or defects before use.[3]
-
Task-Specific Operational Plans
Different laboratory tasks present varying levels of risk. The following table and protocols outline the specific PPE and operational steps required for common procedures.
| Task | Primary Risk | Engineering Control | Required PPE Ensemble |
| Weighing Solid | Inhalation of dust, skin contact | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Preparing Solutions | Splashes, skin contact, inhalation of vapors | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Running Reactions & Transfers | Splashes, skin contact | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles. Face shield if splash potential is high. |
| Waste Disposal | Splashes, skin contact | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
Operational Protocol 1: Weighing Solid this compound
-
Preparation : Don all core PPE (lab coat, double nitrile gloves, chemical splash goggles).
-
Engineering Control : Perform all weighing activities inside a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[3]
-
Handling : Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vial. Avoid any actions that could generate dust, such as dropping or tapping the container.
-
Cleaning : After weighing, gently wipe the spatula and any surfaces with a solvent-dampened towel (e.g., ethanol or isopropanol) to collect any residual powder.
-
Disposal : Dispose of the cleaning towel and the outer pair of gloves in the designated solid hazardous waste container.[3]
Operational Protocol 2: Solution Preparation and Transfer
-
Preparation : Don all core PPE. If transferring volumes greater than 50 mL or if the dissolution is expected to be exothermic, add a face shield over your goggles.
-
Engineering Control : Conduct all solution preparation within a chemical fume hood with the sash at the lowest feasible working height.
-
Procedure : Slowly add the weighed solid to your chosen solvent. If using a magnetic stir bar, ensure the stirring speed is low enough to prevent splashing. When transferring the final solution, pour slowly and carefully down the side of the receiving vessel.
-
Post-Transfer : After completing the transfer, promptly cap the container.
-
Disposal : Dispose of the outer pair of gloves into the solid hazardous waste container before exiting the fume hood.
Emergency Response: In Case of Exposure
Preparedness is key. Ensure you know the location of the nearest safety shower and eyewash station before beginning work.[4]
-
Skin Contact : Immediately move to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing while flushing. Seek medical attention.
-
Eye Contact : Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air immediately.[4] If they experience difficulty breathing, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Decontamination and Disposal
Proper removal of PPE is a critical control point to prevent contaminating yourself and your workspace.
Caption: The correct sequence for removing PPE to prevent self-contamination.
All materials contaminated with this compound, including used gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.[3] Follow all institutional and local regulations for chemical waste disposal.[12] Never dispose of chemical waste in standard trash or down the drain.[3]
By integrating this expert-level understanding of hazard, control, and procedure into your daily workflow, you build a robust culture of safety that protects not only you and your colleagues but also the integrity of your invaluable research.
References
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LabManager. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]
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New Jersey Department of Health. (2007). 4-Aminodiphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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University of California, Riverside - Environmental Health & Safety. (2025). Safe Lab Practices. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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University of California, Santa Cruz - Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
